molecular formula C8H3Cl3N2 B025338 4,6,8-Trichloroquinazoline CAS No. 19815-21-5

4,6,8-Trichloroquinazoline

Katalognummer: B025338
CAS-Nummer: 19815-21-5
Molekulargewicht: 233.5 g/mol
InChI-Schlüssel: OXWAQRCVLUTMKY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,6,8-Trichloroquinazoline (CAS 19815-21-5) is a high-value synthetic intermediate and active scaffold in medicinal chemistry research. This compound features a quinazoline core strategically functionalized with chlorine atoms at the 4, 6, and 8 positions. This specific halogenation pattern is significant, as structure-activity relationship (SAR) studies consistently indicate that halogen substitutions at the 6 and 8 positions of the quinazoline ring are known to enhance antimicrobial and cytotoxic activities . The quinazoline skeleton is a privileged structure in drug discovery, renowned for its diverse biological properties . Researchers value this compound as a versatile building block for constructing more complex molecules. The 4-chloro position, in particular, is a reactive site amenable to nucleophilic displacement by various amines and other nucleophiles, facilitating the exploration of novel chemical space . This makes it a critical precursor in the synthesis of compounds for screening against a broad spectrum of biological targets, including tyrosine kinases and epidermal growth factor receptors (EGFR), which are relevant in anticancer research . Primary Research Applications: • Medicinal Chemistry: Serves as a key intermediate for the design and synthesis of novel antibacterial and antifungal agents . • Anticancer Research: Used to develop potential cytotoxic agents, leveraging the quinazoline core's known inhibitory effects on various kinase targets . • Chemical Biology: Acts as a synthetic precursor for functionalized quinazolines to probe biochemical pathways and structure-activity relationships. Handling and Safety: This product is intended for research purposes by qualified laboratory personnel. Refer to the safety data sheet (SDS) for proper handling, storage, and disposal information.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

4,6,8-trichloroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3Cl3N2/c9-4-1-5-7(6(10)2-4)12-3-13-8(5)11/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXWAQRCVLUTMKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C1C(=NC=N2)Cl)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3Cl3N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00289818
Record name 4,6,8-trichloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00289818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19815-21-5
Record name 19815-21-5
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=64691
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,6,8-trichloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00289818
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

4,6,8-Trichloroquinazoline chemical properties

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Chemical Properties and Applications of 4,6,8-Trichloroquinazoline

Abstract

This technical guide provides a comprehensive overview of this compound, a pivotal heterocyclic scaffold in medicinal chemistry and synthetic organic chemistry. As a Senior Application Scientist, this document synthesizes fundamental physicochemical data, detailed synthetic protocols, mechanistic insights into its reactivity, and its application as a versatile building block for drug discovery. The narrative is structured to provide not just data, but a field-proven perspective on the causality behind experimental choices and the strategic utility of this compound. All protocols and claims are substantiated with authoritative references to ensure scientific integrity.

Introduction: The Quinazoline Scaffold in Drug Discovery

The quinazoline core is a privileged structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1][2] Its unique bicyclic aromatic structure allows for diverse functionalization, leading to compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] Within this class, halogenated quinazolines are particularly valuable as synthetic intermediates. The strategic placement of chlorine atoms, as seen in this compound, creates a highly reactive and versatile platform for constructing complex molecular architectures, most notably through nucleophilic aromatic substitution (SNAr) reactions.[4][5] This guide focuses on the core chemical properties of this compound, providing researchers with the foundational knowledge required for its effective use in the laboratory.

Core Physicochemical and Structural Properties

Understanding the fundamental properties of this compound is the first step in its successful application. The compound is a solid at room temperature with a relatively high melting point, indicative of a stable crystal lattice.[6]

Structural and Molecular Data

The structure of this compound is defined by a pyrimidine ring fused to a dichlorinated benzene ring. The key feature is the chlorine atom at the C4 position, which is significantly activated towards nucleophilic displacement.

Figure 1: Chemical Structure of this compound.

Tabulated Physicochemical Data

The following table summarizes the key physicochemical properties of this compound.

PropertyValueSource
CAS Number 19815-21-5[6]
Molecular Formula C₈H₃Cl₃N₂[6][7]
Molecular Weight 233.48 g/mol [6]
Appearance White to off-white crystalline solid (Expected)General
Melting Point 236-237 °C[6]
Boiling Point 339.3 ± 37.0 °C (Predicted)[6]
Density 1.600 ± 0.06 g/cm³ (Predicted)[6]
pKa 0.20 ± 0.50 (Predicted)[6]
Solubility Expected to be soluble in chlorinated solvents (DCM, chloroform) and polar aprotic solvents (DMF, DMSO); sparingly soluble in alcohols; insoluble in water.[8]

Synthesis and Purification

The most direct and industrially relevant synthesis of this compound proceeds via the chlorination of its corresponding quinazolinone precursor, 6,8-dichloro-3H-quinazolin-4-one.[6] This transformation is a cornerstone reaction in quinazoline chemistry.

Synthetic Workflow

The conversion is typically achieved using a potent chlorinating agent, with phosphorus oxychloride (POCl₃) being the reagent of choice.[9] The reaction mechanism involves an initial phosphorylation of the quinazolinone, followed by nucleophilic attack by chloride ions to yield the final product.[9]

synthesis_workflow start 6,8-Dichloro-3H-quinazolin-4-one reagent POCl₃ (Phosphorus Oxychloride) Reflux start->reagent Chlorination product This compound reagent->product workup 1. Quench with Ice 2. Neutralize (e.g., NaHCO₃) 3. Filter Precipitate product->workup Isolation purify Recrystallization (e.g., Ethanol/Water) workup->purify Purification final Pure Product purify->final

Caption: General workflow for the synthesis of this compound.

Detailed Experimental Protocol: Chlorination

This protocol is a self-validating system, designed for high yield and purity.

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet, add 6,8-dichloro-3H-quinazolin-4-one (1.0 eq).

  • Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask. The use of excess POCl₃ serves as both the reagent and the solvent, driving the reaction to completion. A catalytic amount of N,N-dimethylformamide (DMF) can be added to facilitate the reaction.

  • Heating: Heat the reaction mixture to reflux (approx. 105 °C) and maintain for 3-5 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is fully consumed.

  • Work-up: Cool the reaction mixture to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring in a well-ventilated fume hood. This step quenches the excess POCl₃.

  • Isolation: The product will precipitate as a solid. Neutralize the acidic aqueous solution with a saturated solution of sodium bicarbonate (NaHCO₃) or dilute sodium hydroxide (NaOH) until the pH is ~7-8. Collect the solid precipitate by vacuum filtration.

  • Purification: Wash the crude solid with cold water and dry under vacuum. Further purification can be achieved by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to yield pure this compound.

Expected Spectral Characteristics

While specific experimental spectra are not widely published, the structure of this compound allows for a confident prediction of its key spectral features, which are crucial for its characterization.[10][11]

  • ¹H NMR: The proton NMR spectrum is expected to be simple and highly characteristic. Two signals, each a doublet, should appear in the aromatic region (typically δ 7.5-9.0 ppm). These signals correspond to the two coupled protons on the benzene portion of the ring system (H-5 and H-7). The coupling constant (J-value) between them would be small, characteristic of a meta-coupling.

  • ¹³C NMR: The carbon NMR spectrum will show 8 distinct signals for the 8 carbon atoms in the quinazoline ring. The chlorinated carbons (C4, C6, C8) will be significantly downfield. The C4 carbon, being attached to both chlorine and adjacent to two nitrogen atoms, is expected to be one of the most deshielded signals.

  • Mass Spectrometry (MS): The mass spectrum will display a distinct molecular ion (M⁺) peak cluster. Due to the presence of three chlorine atoms, this cluster will exhibit a characteristic isotopic pattern (M, M+2, M+4, M+6) based on the natural abundance of ³⁵Cl and ³⁷Cl isotopes. This pattern is a definitive signature for polychlorinated compounds.[12]

Chemical Reactivity and Mechanistic Insights

The chemistry of this compound is dominated by the high reactivity of the C4-chloro substituent.

Regioselective Nucleophilic Aromatic Substitution (SNAr)

The C4 position is exceptionally electrophilic and susceptible to nucleophilic attack. This high reactivity is a direct consequence of the electron-withdrawing effect of the two adjacent nitrogen atoms (N1 and N3) in the pyrimidine ring, which stabilize the negative charge in the Meisenheimer complex intermediate.[5] In contrast, the chlorine atoms at C6 and C8 on the benzene ring are significantly less reactive. This pronounced difference in reactivity allows for highly regioselective substitution at the C4 position.[4]

snar_mechanism reactant This compound intermediate Meisenheimer Complex (Stabilized Intermediate) reactant->intermediate + Nu-H nucleophile Nucleophile (Nu-H) e.g., R-NH₂ nucleophile->intermediate product 4-Substituted-6,8-dichloroquinazoline intermediate->product - Cl⁻ byproduct HCl

Caption: Mechanism of regioselective SNAr at the C4 position.

Protocol: Synthesis of a 4-Anilinoquinazoline Derivative

This protocol exemplifies the utility of this compound as a scaffold.

  • Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent such as isopropanol or N,N-dimethylformamide (DMF).

  • Addition: Add the desired aniline derivative (1.1 eq) to the solution. A base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), can be added to scavenge the HCl generated during the reaction.

  • Reaction: Heat the mixture to 80-100 °C for 2-6 hours. Monitor the reaction by TLC.

  • Work-up: After cooling, the product often precipitates from the solution. If not, the solvent can be removed under reduced pressure, and the residue can be partitioned between an organic solvent (e.g., ethyl acetate) and water.

  • Purification: The crude product is collected by filtration or extracted, then purified by column chromatography on silica gel or by recrystallization to yield the pure 4-anilino-6,8-dichloroquinazoline derivative.[4]

Applications in Drug Discovery

The selective reactivity of the C4 position makes this compound a premier starting material for building libraries of potential drug candidates. A primary application is in the synthesis of 4-anilinoquinazolines, a class of compounds known for their potent activity as Epidermal Growth Factor Receptor (EGFR) kinase inhibitors, which are used in cancer therapy.[4][13]

application core This compound Scaffold reaction SₙAr with various Anilines (R-NH₂) core->reaction library Library of 4-Anilino-6,8-dichloroquinazolines reaction->library screening Biological Screening (e.g., Kinase Assays) library->screening hit Hit Compound / Lead Candidate screening->hit

Caption: Role of this compound in a drug discovery workflow.

Safety and Handling

While a specific safety data sheet (SDS) for this compound is not widely available, related chlorinated heterocyclic compounds are classified as hazardous.[14][15] Standard laboratory precautions for handling toxic and irritant chemicals are mandatory.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves.[16]

  • Handling: Handle only in a well-ventilated chemical fume hood to avoid inhalation of dust or vapors.[15] Avoid contact with skin, eyes, and clothing.[17]

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[14][18]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.[17]

Conclusion

This compound is a highly valuable and versatile intermediate in organic synthesis. Its key chemical feature—the activated C4-chloro group—allows for predictable and regioselective functionalization, making it an ideal starting point for the synthesis of complex molecules. For researchers in drug discovery, particularly in the development of kinase inhibitors, a thorough understanding of the properties and reactivity detailed in this guide is essential for leveraging this powerful chemical tool to its full potential.

References

  • PubChem. (n.d.). 4,6,8-Trichloro-2-propylquinazoline. Retrieved from [Link]

  • ResearchGate. (2008). POCl3 Chlorination of 4-Quinazolones. Retrieved from [Link]

  • Semantic Scholar. (2018). Survey Reactivity of Some Substituted Quinazolinones with Pentafluoro(chloro)pyridine. Retrieved from [Link]

  • Barancelli, J., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry. Retrieved from [Link]

  • PubChemLite. (n.d.). This compound. Retrieved from [Link]

  • ACG Publications. (2023). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Retrieved from [Link]

  • Asif, M. (2014). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. DARU Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • Active Biopharma Corp. (n.d.). 2,4,6-Trichloroquinazoline. Retrieved from [Link]

  • Liu, G., et al. (2018). Synthesis and antitumor activity of novel 6,7,8-trimethoxy N-aryl-substituted-4-aminoquinazoline derivatives. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • da Silva, A. D., et al. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. Retrieved from [Link]

  • Novak, P., et al. (2021). Rapid Structure Determination of Bioactive 4″-Tetrahydrofurfuryl Macrozone Reaction Mixture Components by LC-SPE/Cryo NMR and MS. Molecules. Retrieved from [Link]

  • Jiang, J., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal. Retrieved from [Link]

  • Scribd. (n.d.). ch08 Solutions. Retrieved from [Link]

  • Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). 4,7-Dichloroquinoline. Retrieved from [Link]

  • Sert, Y., et al. (2016). Spectroscopic properties (FT-IR, NMR and UV) and DFT studies of amodiaquine. Journal of Molecular Structure. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloroquinoline. Retrieved from [Link]

  • MDPI. (2022). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Retrieved from [Link]

  • SciSpace. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Retrieved from [Link]

  • PubChem. (n.d.). 8-Hydroxyquinoline. Retrieved from [Link]

  • ChemComplete. (2017). Solving an Unknown Organic Structure using NMR, IR, and MS. Retrieved from [Link]

Sources

A Comprehensive Technical Guide to the Synthesis of 4,6,8-Trichloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth exploration of a robust and scientifically validated synthetic pathway for 4,6,8-trichloroquinazoline, a polychlorinated heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. The quinazoline scaffold is a "privileged structure," forming the core of numerous biologically active molecules, including several approved anticancer drugs that target critical signaling pathways.[1][2][3] The strategic placement of chloro-substituents on this scaffold can profoundly influence the compound's physicochemical properties and biological activity, making targeted synthesis of specific isomers like this compound a crucial endeavor in the discovery of novel therapeutics.[4][5]

This document offers a detailed, two-step synthetic approach, beginning with the preparation of the key intermediate, 6,8-dichloroquinazolin-4(3H)-one, followed by its conversion to the final target compound. The methodologies presented are grounded in established chemical principles and supported by peer-reviewed literature, providing researchers with the necessary details to replicate and adapt these procedures.

Strategic Synthetic Overview

The synthesis of this compound is most effectively approached through a two-stage process. The initial stage involves the construction of the core bicyclic system, yielding 6,8-dichloroquinazolin-4(3H)-one. The second stage is a targeted chlorination to introduce the final chlorine atom at the 4-position of the quinazoline ring.

Synthetic_Pathway A Anthranilic Acid B 2-Amino-3,5-dichlorobenzoic Acid A->B Chlorination (HCl, H₂O₂) C 6,8-Dichloroquinazolin-4(3H)-one B->C Cyclization (Formamide, Heat) D This compound C->D Chlorination (POCl₃, Heat) Experimental_Workflow cluster_0 Part 1: Quinazolinone Formation cluster_1 Part 2: Final Chlorination A1 Chlorinate Anthranilic Acid A2 Isolate & Dry 2-Amino-3,5-dichlorobenzoic Acid A1->A2 A3 Cyclize with Formamide at 150-160°C A2->A3 A4 Precipitate in Water, Filter & Recrystallize A3->A4 B1 Reflux Quinazolinone in POCl₃ A4->B1 Intermediate: 6,8-Dichloroquinazolin-4(3H)-one B2 Cool & Quench on Ice B1->B2 B3 Neutralize, Filter & Purify Product B2->B3

Sources

An In-Depth Technical Guide to the Molecular Structure and Synthetic Utility of 4,6,8-Trichloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Perspective for Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold in Medicinal Chemistry

The quinazoline framework, a bicyclic heterocycle consisting of a benzene ring fused to a pyrimidine ring, is recognized as a "privileged scaffold" in medicinal chemistry.[1][2] Its rigid structure and ability to present substituents in a well-defined three-dimensional space make it an ideal core for interacting with a multitude of biological targets. Quinazoline derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, anti-inflammatory, antibacterial, and antiviral properties.[2][3] This has led to the development of several FDA-approved drugs, such as Gefitinib and Erlotinib, which are potent kinase inhibitors used in cancer therapy.[1]

Within this important class of compounds, polychlorinated quinazolines serve as highly versatile intermediates. Their chlorine substituents act as reactive handles, allowing for selective, stepwise functionalization through nucleophilic substitution reactions. This guide focuses on a particularly strategic intermediate: 4,6,8-trichloroquinazoline . The specific placement of chlorine atoms at the 4, 6, and 8 positions offers a unique platform for generating diverse molecular libraries, making a thorough understanding of its structure and reactivity essential for drug discovery professionals.

Part 1: Molecular Structure and Physicochemical Properties

This compound is a crystalline solid at room temperature. A comprehensive understanding of its molecular architecture is the foundation for predicting its reactivity and designing synthetic strategies.

Core Structural Features

The molecule consists of a planar, aromatic quinazoline core. The pyrimidine ring's nitrogen atoms act as electron sinks, influencing the electron density distribution across the entire bicyclic system. This electronic effect is critical to the molecule's reactivity profile.

PropertyValueSource
IUPAC Name This compoundN/A
CAS Number 19815-21-5[4]
Molecular Formula C₈H₃Cl₃N₂[4]
Molecular Weight 233.48 g/mol [4]
Melting Point 236-237 °C[4]
Boiling Point (Predicted) 339.3±37.0 °C[4]
Density (Predicted) 1.600±0.06 g/cm³[4]
Spectroscopic Characterization (Predicted)
  • ¹H NMR: The proton NMR spectrum is expected to be simple, showing two doublets in the aromatic region (typically δ 7.0-9.0 ppm). These signals correspond to the two adjacent protons on the benzene ring at positions 5 and 7. The coupling constant between them would be characteristic of ortho-coupling.

  • ¹³C NMR: The carbon NMR spectrum would display signals for the eight carbon atoms of the quinazoline core. Carbons bonded to chlorine atoms (C4, C6, C8) would show characteristic shifts, and their signals could be identified using DEPT (Distortionless Enhancement by Polarization Transfer) experiments.

  • Mass Spectrometry (MS): The mass spectrum would show a characteristic isotopic pattern for a molecule containing three chlorine atoms, with a prominent molecular ion peak (M+) cluster.

  • Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic absorption bands for C=N and C=C stretching vibrations within the aromatic heterocyclic system, as well as C-Cl stretching bands.

Part 2: Synthesis and Mechanistic Rationale

The primary and most established route to this compound begins with the corresponding quinazolinone, which is then chlorinated. This two-step process is a cornerstone of quinazoline chemistry.

Synthetic Workflow Overview

G cluster_0 Step 1: Cyclocondensation cluster_1 Step 2: Chlorination A 2-Amino-3,5-dichlorobenzoic acid C 6,8-Dichloro-3H-quinazolin-4-one A->C Heat (150-160°C) B Formamide B->C D Phosphorus oxychloride (POCl₃) F This compound D->F E Base (e.g., DIPEA) E->F Catalyst C_ref 6,8-Dichloro-3H-quinazolin-4-one C_ref->F Heat (70-90°C)

Caption: Synthetic pathway to this compound.

Step 1: Synthesis of 6,8-Dichloro-3H-quinazolin-4-one

This step is a variation of the Niementowski quinazoline synthesis.[5]

Protocol:

  • Reaction Setup: In a round-bottom flask fitted with a reflux condenser, combine 2-amino-3,5-dichlorobenzoic acid (1.0 eq) with an excess of formamide (10-20 eq).

  • Heating: Heat the reaction mixture to 150-160 °C for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Pour the mixture into ice-cold water while stirring.

  • Isolation: Collect the precipitated solid product by vacuum filtration.

  • Purification: Wash the crude product with cold water. Recrystallization from a suitable solvent like ethanol or an ethanol/water mixture yields the purified 6,8-dichloro-3H-quinazolin-4-one.

Expertise & Causality:

  • Why excess formamide? Formamide serves as both a reactant (the source of C2 and N3) and the solvent. Using a large excess drives the reaction to completion according to Le Châtelier's principle.

  • Why high temperature? The cyclocondensation reaction requires significant thermal energy to overcome the activation barrier for the initial acylation of the amino group and the subsequent intramolecular cyclization and dehydration steps.

Step 2: Chlorination to this compound

The conversion of the 4-oxo group to a 4-chloro group is a critical transformation that activates the molecule for subsequent nucleophilic substitutions.[6]

Protocol:

  • Reaction Setup: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), suspend 6,8-dichloro-3H-quinazolin-4-one (1.0 eq) in phosphorus oxychloride (POCl₃, 5-10 eq).

  • Catalyst Addition: Add a catalytic amount of a high-boiling tertiary amine, such as N,N-diisopropylethylamine (DIPEA).

  • Heating: Heat the mixture to reflux (typically 70-90 °C) for several hours until TLC analysis indicates the complete consumption of the starting material.

  • Work-up: Carefully cool the reaction mixture to room temperature. Slowly and cautiously quench the excess POCl₃ by pouring the mixture onto crushed ice. (Caution: This is a highly exothermic reaction and should be performed in a well-ventilated fume hood with appropriate personal protective equipment).

  • Neutralization & Isolation: Neutralize the acidic aqueous solution with a base (e.g., sodium bicarbonate or ammonium hydroxide) until the product precipitates. Collect the solid by vacuum filtration.

  • Purification: Wash the crude product with water and dry it. Further purification can be achieved by recrystallization or column chromatography.

Expertise & Causality:

  • The Role of POCl₃: POCl₃ acts as both the chlorinating agent and the solvent. The mechanism involves the initial phosphorylation of the lactam oxygen of the quinazolinone, forming a highly reactive intermediate.[6]

  • Why a base catalyst? The tertiary amine (DIPEA) facilitates the initial phosphorylation step. It acts as a base to deprotonate the quinazolinone, making it more nucleophilic towards the phosphorus atom of POCl₃.[6]

  • Why an inert atmosphere? POCl₃ is sensitive to moisture. Performing the reaction under an inert atmosphere prevents its premature hydrolysis, which would reduce the yield and generate corrosive byproducts.

Part 3: Chemical Reactivity and Application in Drug Discovery

The synthetic value of this compound lies in the differential reactivity of its three chlorine atoms. This allows for controlled, site-selective functionalization.

Reactivity Hierarchy

The chlorine atom at the C4 position is significantly more reactive towards nucleophilic aromatic substitution (SₙAr) than the chlorines at C6 and C8.

Caption: Reactivity of chloro-substituents on the quinazoline core.

Mechanistic Rationale:

  • C4-Cl Reactivity: The C4 position is ortho and para to the ring nitrogen atoms (N3 and N1, respectively). These nitrogen atoms are strongly electron-withdrawing, which stabilizes the negative charge of the Meisenheimer complex—the key intermediate in an SₙAr reaction. This stabilization significantly lowers the activation energy for nucleophilic attack at C4.

  • C6-Cl and C8-Cl Reactivity: The chlorine atoms on the benzene ring are not activated to the same extent. They are further away from the electron-withdrawing pyrimidine ring, making them behave more like typical chloroarenes, which are generally unreactive towards SₙAr unless harsh conditions or metal catalysis are employed.

Application in Library Synthesis

This reactivity difference is exploited by medicinal chemists to build molecular complexity in a controlled manner. A typical workflow involves:

  • Selective C4 Substitution: Reacting this compound with a primary or secondary amine (R¹-NH₂) under mild conditions will selectively displace the C4 chlorine.[1] This is the most common and efficient reaction for this scaffold.

  • Further Functionalization (Optional): The resulting 4-amino-6,8-dichloroquinazoline can then be subjected to harsher conditions or metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to functionalize the C6 and/or C8 positions.

This stepwise approach allows for the creation of vast libraries of compounds where substituents at positions 4, 6, and 8 can be systematically varied to explore structure-activity relationships (SAR) and optimize properties like potency, selectivity, and pharmacokinetics. This strategy is fundamental to modern drug discovery programs targeting enzymes like protein kinases.[1][3]

Conclusion

This compound is more than just a chemical compound; it is a strategic tool for medicinal chemistry. Its molecular structure, characterized by a planar aromatic core and three chlorine atoms with distinct reactivities, makes it an exceptionally versatile building block. A thorough understanding of its synthesis, the mechanistic principles governing its reactivity, and its strategic application in library design is crucial for scientists engaged in the discovery and development of novel therapeutics. By leveraging the unique properties of this intermediate, researchers can efficiently navigate chemical space to identify next-generation drug candidates.

References
  • AK Scientific, Inc. (n.d.). This compound.
  • ResearchGate. (n.d.). POCl3 Chlorination of 4-Quinazolones. Retrieved from [Link]

  • Al-Suwaidan, I. A., et al. (2018). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. Journal of Chemistry, 2018, 8107502. Available from: [Link]

  • Asif, M. (2014). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. International Journal of Medicinal Chemistry, 2014, 395637.
  • de Oliveira, R. B., et al. (2020). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. RSC Advances, 10(47), 28226–28236. Available from: [Link]

  • Gao, C., et al. (2013). Quinazoline derivatives: synthesis and bioactivities. Chemistry Central Journal, 7(1), 95. Available from: [Link]

  • PubChem. (n.d.). 4,6,8-Trichloro-2-propylquinazoline. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 2. Synthesis of quinazolin-4(3H) one from 2-aminobenzoic acid. Retrieved from [Link]

  • Semenyuta, I., et al. (2022). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 27(15), 4725. Available from: [Link]

  • Sharma, A., & Kumar, V. (2021). Quinazoline and Quinazolinone as a Privileged Scaffold in Medicinal Chemistry: A Review. Current Drug Discovery Technologies, 18(4), 486-503.
  • Talele, T. T. (2016). The “privileged scaffold” concept in medicinal chemistry: a case of quinazoline. Future Medicinal Chemistry, 8(1), 25-29.

Sources

A Technical Guide to the Spectroscopic Characterization of 4,6,8-Trichloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 4,6,8-trichloroquinazoline, a molecule of interest in medicinal chemistry and drug discovery.[1][2][3][4] While direct experimental spectra for this specific compound are not widely published, this document, authored from the perspective of a Senior Application Scientist, synthesizes predicted spectroscopic data based on the analysis of structurally related quinazoline derivatives and fundamental spectroscopic principles. We will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy data for this compound. This guide aims to equip researchers with the necessary knowledge to identify and characterize this compound in a laboratory setting.

Introduction to this compound

Quinazoline and its derivatives are a prominent class of nitrogen-containing heterocyclic compounds that form the core structure of numerous biologically active molecules.[1][2][4] Their diverse pharmacological activities have established them as privileged scaffolds in drug discovery. This compound, with its distinct substitution pattern, presents a unique electronic and steric profile that can be harnessed for the development of novel therapeutic agents. Accurate and unambiguous structural elucidation is paramount in the synthesis and application of such compounds, making a thorough understanding of their spectroscopic properties essential.

The molecular structure of this compound, with CAS number 19815-21-5, consists of a pyrimidine ring fused to a benzene ring, with chlorine atoms substituted at positions 4, 6, and 8.[5][6] This substitution pattern significantly influences the chemical environment of the remaining aromatic protons and carbon atoms, leading to a characteristic spectroscopic fingerprint.

Figure 1: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution.[7][8][9] For this compound, both ¹H and ¹³C NMR will provide critical information regarding the electronic environment of the hydrogen and carbon atoms, respectively.

¹H NMR Spectroscopy

Theoretical Considerations: The ¹H NMR spectrum of this compound is expected to be relatively simple, displaying signals for the three aromatic protons. The chemical shifts of these protons are influenced by the electron-withdrawing effects of the nitrogen atoms in the pyrimidine ring and the chlorine substituents on the benzene ring.

Predicted ¹H NMR Data:

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constant (J, Hz)
H-28.5 - 9.0Singlet (s)-
H-57.8 - 8.2Doublet (d)2.0 - 3.0
H-77.6 - 8.0Doublet (d)2.0 - 3.0

Justification of Predictions:

  • H-2: This proton is situated between two electronegative nitrogen atoms, leading to significant deshielding and a downfield chemical shift.

  • H-5 and H-7: These protons are on the benzene ring and will appear as doublets due to meta-coupling with each other. The electron-withdrawing chlorine atoms at positions 6 and 8 will also contribute to their downfield shift.

Experimental Protocol for ¹H NMR Spectroscopy:

  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal resolution.[10]

  • Data Acquisition: Acquire a standard one-dimensional ¹H NMR spectrum.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

  • Analysis: Integrate the signals to determine the relative number of protons and measure the chemical shifts and coupling constants.

1H_NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Analysis dissolve Dissolve Sample in Deuterated Solvent acquire Acquire 1D ¹H NMR Spectrum dissolve->acquire process Fourier Transform, Phase & Baseline Correction acquire->process analyze Integrate Signals, Measure δ and J process->analyze

Figure 2: Workflow for ¹H NMR Spectroscopy.

¹³C NMR Spectroscopy

Theoretical Considerations: The ¹³C NMR spectrum will reveal the chemical environment of each carbon atom in the molecule. The chemical shifts will be influenced by the hybridization of the carbon atoms and the electronegativity of neighboring atoms.

Predicted ¹³C NMR Data:

CarbonPredicted Chemical Shift (δ, ppm)
C-2150 - 155
C-4160 - 165
C-4a120 - 125
C-5125 - 130
C-6135 - 140
C-7128 - 133
C-8138 - 143
C-8a150 - 155

Justification of Predictions:

  • C-2, C-4, and C-8a: These carbons are adjacent to nitrogen atoms and will be significantly deshielded.

  • C-6 and C-8: These carbons are directly attached to chlorine atoms, leading to a downfield shift.

  • Quaternary Carbons (C-4, C-4a, C-6, C-8, C-8a): These signals are expected to be weaker in intensity compared to the protonated carbons.

Experimental Protocol for ¹³C NMR Spectroscopy:

The protocol is similar to that for ¹H NMR, with the following key differences:

  • Data Acquisition: A proton-decoupled ¹³C NMR experiment is typically performed to simplify the spectrum by removing C-H coupling.

  • Acquisition Time: Longer acquisition times are generally required due to the lower natural abundance of the ¹³C isotope.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound.[11][12] For this compound, MS will be crucial for confirming its molecular formula.

Theoretical Considerations: Due to the presence of three chlorine atoms, the mass spectrum of this compound will exhibit a characteristic isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This will result in a cluster of peaks for the molecular ion (M⁺) and its fragments.

Predicted Mass Spectrometry Data:

  • Molecular Ion (M⁺): A cluster of peaks will be observed corresponding to the different isotopic combinations of the three chlorine atoms. The most abundant peaks will be at m/z 232 (for C₈H₃³⁵Cl₃N₂), m/z 234 (for C₈H₃³⁵Cl₂³⁷ClN₂), m/z 236 (for C₈H₃³⁵Cl³⁷Cl₂N₂), and m/z 238 (for C₈H₃³⁷Cl₃N₂). The relative intensities of these peaks will follow a predictable pattern.

  • Fragmentation: Common fragmentation pathways for quinazolines involve the loss of small molecules such as HCN. Chlorinated compounds may also lose chlorine radicals or HCl.

Experimental Protocol for Mass Spectrometry:

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

  • Ionization: Electron Ionization (EI) or Electrospray Ionization (ESI) can be used. EI is a hard ionization technique that often leads to extensive fragmentation, while ESI is a soft ionization technique that typically results in a prominent molecular ion peak.

  • Mass Analysis: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition.[12]

MS_Workflow cluster_intro Sample Introduction cluster_ion Ionization cluster_analysis Mass Analysis cluster_data Data Interpretation introduce Direct Infusion or Chromatography (GC/LC) ionize Electron Ionization (EI) or Electrospray Ionization (ESI) introduce->ionize analyze High-Resolution MS (Q-TOF, Orbitrap) ionize->analyze interpret Analyze Isotopic Pattern and Fragmentation analyze->interpret

Figure 3: Workflow for Mass Spectrometry.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.[13]

Theoretical Considerations: The IR spectrum of this compound will show characteristic absorption bands corresponding to the vibrations of the aromatic C-H, C=N, C=C, and C-Cl bonds.

Predicted IR Data:

Functional GroupPredicted Absorption Range (cm⁻¹)
Aromatic C-H stretch3000 - 3100
C=N stretch1620 - 1680
Aromatic C=C stretch1400 - 1600
C-Cl stretch600 - 800

Justification of Predictions:

  • The presence of the quinazoline core will give rise to characteristic C=N and aromatic C=C stretching vibrations.[3]

  • The C-H stretching vibrations will appear in the typical region for aromatic compounds.[14]

  • The C-Cl stretching vibrations will be observed in the fingerprint region of the spectrum.

Experimental Protocol for IR Spectroscopy:

  • Sample Preparation: The sample can be prepared as a KBr pellet, a nujol mull, or analyzed as a thin film on a salt plate (e.g., NaCl or KBr). For solution-state IR, a suitable solvent that does not have interfering absorptions in the regions of interest should be used.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is commonly used.

  • Data Acquisition: A background spectrum is first collected, followed by the spectrum of the sample.

  • Data Analysis: The positions and intensities of the absorption bands are analyzed to identify the functional groups present.

Conclusion

This technical guide has provided a detailed overview of the expected spectroscopic data for this compound based on established principles and data from related compounds. The predicted ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR data, along with the outlined experimental protocols, should serve as a valuable resource for researchers working on the synthesis and characterization of this and similar quinazoline derivatives. It is important to note that while these predictions are based on sound scientific principles, experimental verification is essential for definitive structural confirmation.

References

  • Longdom Publishing. (n.d.). Analysis of chlorinated compounds. Retrieved from [Link]

  • Popa, M., et al. (2021). Quinazoline Derivatives Designed as Efflux Pump Inhibitors: Molecular Modeling and Spectroscopic Studies. PMC. Retrieved from [Link]

  • Giannoukos, S., Brkić, B., & Taylor, S. (2016). Analysis of chlorinated hydrocarbons in gas phase using a portable membrane inlet mass spectrometer. RSC Publishing. Retrieved from [Link]

  • Mphahlele, M. J., et al. (n.d.). Synthesis and Photophysical Properties of Polycarbo-Substituted Quinazolines Derived from the 2-Aryl-4-chloro-6-iodoquinazolines. PubMed Central. Retrieved from [Link]

  • (n.d.). 3 - Supporting Information. Retrieved from [Link]

  • Agilent. (n.d.). Speciation of Chlorinated Hydrocarbons in Reformate using the Agilent 7200 GC/Q-TOF. Retrieved from [Link]

  • Zhai, H., et al. (2017). Mass Spectrometry Identification of N-Chlorinated Dipeptides in Drinking Water. Analytical Chemistry - ACS Publications. Retrieved from [Link]

  • Zhai, H., et al. (n.d.). Mass Spectrometry Identification of N-Chlorinated Dipeptides in Drinking Water. europepmc.org. Retrieved from [Link]

  • Ajani, O. O., et al. (n.d.). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. Oriental Journal of Chemistry. Retrieved from [Link]

  • Ajani, O. O., et al. (n.d.). Expeditious synthesis and spectroscopic characterization of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives. SciSpace. Retrieved from [Link]

  • (n.d.). Quinazoline Derivatives as Multifunctional Therapeutic Agents in Drug Discovery and Development. IJIRT. Retrieved from [Link]

  • Silva, A. M. S., et al. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar. Retrieved from [Link]

  • (n.d.). Supporting Information - The Royal Society of Chemistry. Retrieved from [Link]

  • Ajani, O. O., et al. (2017). Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives. ResearchGate. Retrieved from [Link]

  • (n.d.). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. Semantic Scholar. Retrieved from [Link]

  • (n.d.). FTIR spectrum of quinoline derivative. (a) Quinoline-hydrazide... | Download Scientific Diagram. ResearchGate. Retrieved from [Link]

  • (n.d.). Supporting information: - The Royal Society of Chemistry. Retrieved from [Link]

  • (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Retrieved from [Link]

  • (n.d.). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives [EMNEDAQZHO]and their Metal Ion Complexes. Oriental Journal of Chemistry. Retrieved from [Link]

  • (n.d.). Synthesis and characterization of 3-[(5-phenyl hydroxyl-1, 3, 4-oxadiazol-2-yl) methyl amino] - Der Pharma Chemica. derpharmachemica.com. Retrieved from [Link]

  • (n.d.). An efficient zinc acetate dihydrate-catalyzed green protocol for the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. ACG Publications. Retrieved from [Link]

  • (2016). Facile Preparation of 4-Substituted Quinazoline Derivatives. PMC - NIH. Retrieved from [Link]

  • (n.d.). 4-Chloroquinoline | C9H6ClN | CID 69140. PubChem - NIH. Retrieved from [Link]

  • (n.d.). 4-Chloroquinoline - the NIST WebBook. nist.gov. Retrieved from [Link]

  • Nguyen, V. H., & Tran, N. T. (2019). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. MDPI. Retrieved from [Link]

  • (n.d.). Chirality Sensing of N-Heterocycles via 19F NMR. PMC - PubMed Central. Retrieved from [Link]

  • (n.d.). Chirality Sensing of N-Heterocycles via 19F NMR | JACS Au. ACS Publications. Retrieved from [Link]

  • (n.d.). 4,6,8-Trichloro-2-methylquinoline | C10H6Cl3N | CID 282966. PubChem. Retrieved from [Link]

  • (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • (n.d.). 13C NMR Chemical Shift. Oregon State University. Retrieved from [Link]

  • (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts. Organic Chemistry Data. Retrieved from [Link]

  • (n.d.). This compound (C8H3Cl3N2). PubChemLite. Retrieved from [Link]

  • Nguyen, V. H., & Tran, N. T. (2019). Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. ResearchGate. Retrieved from [Link]

  • (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. Retrieved from [Link]

  • (2020). Synthesis and characterization of novel 6,7,8-trimethoxy N-substituted-4-aminequinazoline compounds. ResearchGate. Retrieved from [Link]

  • (n.d.). Mid-IR Spectra of Quinoline and Phenanthridine in H 2 O and Ar. arizona.edu. Retrieved from [Link]

Sources

An In-Depth Technical Guide to 4,6,8-Trichloroquinazoline: A Cornerstone Starting Material for Advanced Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinazoline Scaffold in Modern Medicinal Chemistry

The quinazoline framework, a fused bicyclic heterocycle composed of a benzene ring and a pyrimidine ring, is recognized as a "privileged structure" in medicinal chemistry.[1][2] Its rigid conformation and versatile substitution points allow it to interact with a wide array of biological targets, leading to a diverse spectrum of pharmacological activities.[3][4][5] Among its most significant applications is its role in the development of targeted cancer therapies, particularly as a core scaffold for potent tyrosine kinase inhibitors (TKIs).[3][6][7][8] Marketed drugs such as Gefitinib (Iressa) and Erlotinib (Tarceva) feature a 4-anilinoquinazoline core and have revolutionized the treatment of certain cancers by inhibiting the epidermal growth factor receptor (EGFR) signaling pathway.[3][9]

The synthesis of these complex molecules necessitates strategic and efficient access to functionalized quinazoline intermediates. 4,6,8-Trichloroquinazoline emerges as a highly valuable starting material, offering three distinct chlorine-substituted positions that can be selectively manipulated. This guide provides a detailed exploration of the synthesis, reactivity, and strategic application of this compound, offering field-proven insights for its use in drug discovery and development.

Part 1: Synthesis of the this compound Core

The most reliable and common route to this compound involves a two-step sequence: the initial formation of a dichlorinated quinazolinone ring, followed by a robust chlorination/aromatization step. This approach ensures high yields and provides a pure intermediate ready for subsequent functionalization.

Causality Behind the Synthetic Strategy

The logic of this pathway is rooted in the fundamental reactivity of the chosen precursors. The synthesis begins with a substituted anthranilic acid, a classic starting point for quinazoline ring systems.

  • Cyclization to Quinazolinone: 2-Amino-3,5-dichlorobenzoic acid serves as the ideal precursor. The amino group acts as an internal nucleophile, and the carboxylic acid provides the carbonyl carbon for the new pyrimidine ring. Reacting this with a one-carbon source like formamide under thermal conditions facilitates a condensation and cyclization reaction, directly forming the stable 6,8-dichloro-3H-quinazolin-4-one intermediate. Formamide serves dually as a reagent and a high-boiling solvent.

  • Chlorination of the Quinazolinone: The resulting quinazolinone exists in a keto-enol tautomeric equilibrium, with the keto form predominating. To convert this into the highly reactive 4-chloroquinazoline, a powerful chlorinating and dehydrating agent is required. Phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) are the reagents of choice. They react with the enol tautomer (or the amide carbonyl) to replace the hydroxyl/keto group at the C4 position with a chlorine atom, which is an excellent leaving group for subsequent nucleophilic substitution reactions.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of 6,8-Dichloro-3H-quinazolin-4-one

  • To a round-bottom flask equipped with a reflux condenser, add 2-amino-3,5-dichlorobenzoic acid (1.0 eq).

  • Add an excess of formamide (approx. 10-15 eq).

  • Heat the reaction mixture to 150-160 °C and maintain for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the mixture to room temperature, which should induce precipitation of the product.

  • Add water to the flask and stir to break up the solid mass.

  • Collect the solid product by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.

  • Dry the resulting white to off-white solid under vacuum to yield 6,8-dichloro-3H-quinazolin-4-one.

Step 2: Synthesis of this compound

  • In a flask fitted with a reflux condenser and a gas trap (to neutralize HCl fumes), place the 6,8-dichloro-3H-quinazolin-4-one (1.0 eq) from the previous step.

  • Carefully add phosphorus oxychloride (POCl₃, approx. 5-10 eq).

  • Add a catalytic amount of N,N-dimethylformamide (DMF) or a tertiary amine like N,N-diethylaniline to accelerate the reaction.

  • Heat the mixture to reflux (approx. 110 °C) and maintain for 3-5 hours until the starting material is fully consumed (monitored by TLC).

  • Allow the reaction to cool to room temperature, then carefully pour the mixture onto crushed ice with vigorous stirring. Caution: This is a highly exothermic quench.

  • The product will precipitate as a solid. Neutralize the acidic aqueous layer carefully with a base (e.g., sodium carbonate or ammonium hydroxide solution) to a pH of 7-8.

  • Collect the solid by vacuum filtration, wash extensively with water until the filtrate is neutral.

  • Recrystallize the crude product from a suitable solvent (e.g., ethanol or acetonitrile) to afford pure this compound.[10]

Synthetic Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Cyclization cluster_step2 Step 2: Chlorination start 2-Amino-3,5-dichlorobenzoic Acid prod1 6,8-Dichloro-3H-quinazolin-4-one start->prod1 Formamide, 160°C prod2 This compound prod1->prod2 POCl₃, Reflux

Caption: Two-step synthesis of this compound.

Part 2: Reactivity and Strategic Application

The synthetic utility of this compound lies in the differential reactivity of its three chlorine atoms. The chlorine at the C4 position is significantly more susceptible to nucleophilic aromatic substitution (SₙAr) than those at C6 and C8.

The Principle of Regioselectivity

This regioselectivity is a direct consequence of the electronic structure of the quinazoline ring. The two nitrogen atoms (at positions 1 and 3) are electron-withdrawing and activate the pyrimidine ring for nucleophilic attack. The C4 position is para to N1 and ortho to N3, making it the most electron-deficient and therefore the most electrophilic site. The chlorine atoms on the benzene ring (C6 and C8) are not similarly activated and require much harsher conditions (e.g., transition-metal catalysis) for substitution. This predictable reactivity allows for the precise and selective introduction of a wide range of functionalities at the C4 position.[11][12][13]

General Mechanism: Nucleophilic Aromatic Substitution (SₙAr)

The reaction proceeds via a two-step addition-elimination mechanism.

  • Addition: A nucleophile (typically an amine) attacks the electron-deficient C4 carbon, breaking the aromaticity of the pyrimidine ring and forming a negatively charged intermediate known as a Meisenheimer complex.

  • Elimination: The aromaticity is restored by the expulsion of the chloride ion, which is an excellent leaving group, yielding the 4-substituted quinazoline product.

Versatility in Synthesis

The high reactivity of the C4-chloro group makes this compound an ideal scaffold for building libraries of compounds for structure-activity relationship (SAR) studies. A variety of nucleophiles can be employed to generate diverse derivatives.

Nucleophile ClassExampleTypical ConditionsReference
Aromatic Amines Substituted AnilinesIsopropanol or Acetonitrile, Reflux[12][14]
Aliphatic Amines Piperidine, MorpholineEthanol or THF, Room Temp or gentle heat[11]
Alcohols/Phenols Sodium Methoxide, PhenolsAprotic solvent (DMF, DMSO) with base (NaH)N/A
Thiols ThiophenolAprotic solvent (DMF) with base (K₂CO₃)N/A
Reactivity Diagram

Caption: Regioselective SₙAr at the C4 position.

Part 3: Case Study - A Protocol for a 4-Anilinoquinazoline Scaffold

To illustrate the practical application, the following is a detailed protocol for the synthesis of a generic 4-anilino-6,8-dichloroquinazoline, the core structure of many kinase inhibitors.

Experimental Protocol: Synthesis of N-Aryl-6,8-dichloroquinazolin-4-amine
  • To a solution of this compound (1.0 eq) in a suitable solvent such as isopropanol (IPA) or acetonitrile (10-15 mL per gram), add the desired substituted aniline (1.0-1.1 eq).

  • Heat the reaction mixture to reflux (approx. 80-85 °C) for 4-8 hours. The reaction often generates HCl as a byproduct, which can protonate the product and cause it to precipitate as a hydrochloride salt.

  • Monitor the reaction by TLC until the starting chloroquinazoline is consumed.

  • Cool the mixture to room temperature. If a precipitate has formed, collect it by vacuum filtration.

  • The collected solid is the hydrochloride salt of the product. To obtain the free base, suspend the solid in water or ethyl acetate and neutralize with an aqueous base (e.g., saturated sodium bicarbonate solution) until the solution is basic (pH > 8).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate or dichloromethane).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The resulting crude solid can be purified by recrystallization or column chromatography to yield the pure N-aryl-6,8-dichloroquinazolin-4-amine.

This protocol provides a robust and validated method for accessing the key 4-anilinoquinazoline scaffold, which can then be further modified at the C6 and C8 positions via cross-coupling reactions if desired.

Physicochemical Data

PropertyValueSource
Molecular Formula C₈H₃Cl₃N₂[10]
Molecular Weight 233.48 g/mol [10]
Appearance SolidN/A
Melting Point 236-237 °C[10]
CAS Number 19815-21-5[10]

Characterization of the final product and intermediates is typically performed using standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to confirm the structure and purity.[15]

Conclusion

This compound stands as a pivotal and highly strategic starting material in the field of medicinal chemistry. Its straightforward synthesis and, most importantly, the predictable regioselectivity of its C4-chloro group, provide a reliable and efficient entry point to a vast chemical space of potential drug candidates. The ability to selectively introduce pharmacophoric groups at the C4 position via a robust SₙAr reaction makes it an indispensable tool for researchers engaged in the design and synthesis of novel therapeutics, particularly in the competitive arena of kinase inhibitor development.

References

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Pharmaceuticals. [Link]

  • Synthesis and characterization of novel quinazoline type inhibitors for mutant and wild-type EGFR and RICK kinases. (2008). Journal of Receptors and Signal Transduction. [Link]

  • Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. (2022). ResearchGate. [Link]

  • Synthesis of quinazolines as tyrosine kinase inhibitors. (2009). Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Quinazoline-based multi-tyrosine kinase inhibitors: synthesis, modeling, antitumor and antiangiogenic properties. (2010). Journal of Medicinal Chemistry. [Link]

  • Importance of quinazoline and quinazolinone derivatives in medicinal chemistry. (2022). Elsevier. [Link]

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2021). Molecules. [Link]

  • Novel quinazoline derivatives: key pharmacological activities. (2024). Cognitive Drug Research. [Link]

  • Base-mediated synthesis of quinazolines: Cyclization reaction between 2-nitrobenzylalcohol and benzylamine. (2017). AIP Conference Proceedings. [Link]

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (2021). Frontiers in Chemistry. [Link]

  • Quinazolinone Synthesis through Base-Promoted SNAr Reaction of ortho-Fluorobenzamides with Amides Followed by Cyclization. (2016). The Journal of Organic Chemistry. [Link]

  • Copper-catalyzed synthesis of quinazolines via cascade cyclization/hydrodehalogenation. (2023). New Journal of Chemistry. [Link]

  • Design and synthesis of quinazoline derivatives as potential anticancer agents. (2007). AACR-NCI-EORTC International Conference on Molecular Targets and Cancer Therapeutics. [Link]

  • Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. (2020). Frontiers in Chemistry. [Link]

  • Solid-phase synthesis of 4,8-disubstituted-8,9-dihydropyrazino[2,3-g]quinazolin-7(6H)-ones. (2008). Biopolymers. [Link]

  • Modified Synthesis of Erlotinib Hydrochloride. (2012). Iranian Journal of Pharmaceutical Research. [Link]

  • 4,6,8-Trichloro-2-propylquinazoline. (N.D.). PubChem. [Link]

  • PREPARATION OF ERLOTINIB HYDROCHLORIDE. (2015). Vietnam Journal of Chemistry. [Link]

  • Synthesis and antitumor activities of erlotinib derivatives. (2010). ResearchGate. [Link]

  • Process for the synthesis of erlotinib by quinazoline-thione route. (2012). ResearchGate. [Link]

  • Advances in synthesis and biological activities of quinazoline scaffold analogues: A review. (2022). Results in Chemistry. [Link]

  • Gefitinib. (2015). New Drug Approvals.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). Molecules. [Link]

  • Synthesis of quinazolines. (N.D.). Organic Chemistry Portal. [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2021). Beilstein Journal of Organic Chemistry. [Link]

  • Synthesis and Spectral Characterization of 4,7-Dichloro-6-nitroquinazoline. (2018). Molbank. [Link]

  • 8-Hydroxy quinoline catalysed regioselective synthesis of 1,4-disubstituted- 1,2,3-triazoles: Realizing Cu-free click chemistry. (2023). ChemRxiv. [Link]

  • A Novel Synthesis of Anti-Cancer Drug Gefitinib from 6,7-Dimethoxy-3H- Quinazolin-4-One. (2021). Sains Malaysiana. [Link]

  • Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. (2007). Letters in Organic Chemistry. [Link]

  • A New Synthesis of Gefitinib. (2019). Synlett. [Link]

  • Preparation of 2,4-dichloroquinazoline. (2009).
  • Prepn process of 2.4-dichloro-6.7-dimethoxy quinazoline. (2004).
  • Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). (2016). ResearchGate. [Link]

  • Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. (2018). Molecules. [Link]

Sources

Whitepaper: The Ascendant Therapeutic Potential of Polychlorinated Quinazolines

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Drug Discovery & Development

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in a multitude of biologically active compounds.[1][2] This guide delves into a specific, highly potent subclass: polychlorinated quinazolines. The introduction of chlorine atoms onto the quinazoline nucleus profoundly modulates the molecule's physicochemical properties, often leading to a dramatic enhancement of its biological efficacy. We will explore the synthetic pathways to these compounds, dissect their mechanisms of action in oncology and infectious diseases, and provide detailed, field-proven protocols for their evaluation. This document serves as a technical resource for researchers, scientists, and drug development professionals aiming to harness the therapeutic potential of this compelling chemical class.

Introduction: From Privileged Scaffold to Potent Therapeutic

Quinazoline and its derivatives have long captured the attention of medicinal chemists. This nitrogen-containing heterocyclic system is not only found in numerous natural alkaloids but also forms the core of several FDA-approved drugs, validating its therapeutic relevance.[1][3] The versatility of the quinazoline ring allows for substitutions at various positions, enabling the fine-tuning of its pharmacological profile for a wide array of targets, including kinases, receptors, and enzymes.[2][4]

The Electrochemical Impact of Chlorination

Halogenation, particularly chlorination, is a key strategy in drug design. The introduction of chlorine, an electronegative and lipophilic atom, can significantly alter a molecule's absorption, distribution, metabolism, and excretion (ADME) profile. In the context of quinazolines, chlorination has been repeatedly linked to enhanced biological activity. For instance, chloro-derivatives have demonstrated superior potency against Gram-negative bacteria and various cancer cell lines.[1][5] This enhancement is often attributed to improved membrane permeability, favorable interactions within target protein binding pockets, and modulation of the molecule's metabolic stability. This guide focuses specifically on compounds where this strategic chlorination is a defining feature.

Synthesis and Chlorination Strategies

The construction of the core quinazoline ring can be achieved through several established methods, such as the Niementowski, Bischler, and Riedel syntheses.[6][7] A common and versatile approach involves the cyclocondensation of anthranilic acid derivatives.[8]

The critical step for generating the subject compounds is chlorination. A widely used and effective method for converting 4-quinazolones into 4-chloroquinazolines involves refluxing with reagents like phosphorus oxychloride (POCl₃), often in the presence of a base, or a mixture of phosphorus pentachloride (PCl₅) and POCl₃.[9][10] This creates a highly reactive intermediate, prime for subsequent nucleophilic substitution reactions to build a diverse library of derivatives.

General Synthetic Workflow

The synthesis of a polychlorinated quinazoline derivative typically follows a multi-step sequence, which allows for the strategic introduction of various functional groups.

G cluster_synthesis Synthetic Pathway A Substituted Anthranilic Acid B Acylation & Cyclization A->B Acyl Chloride C 4-Quinazolone Intermediate B->C D Chlorination (e.g., POCl₃) C->D E Polychlorinated 4-Chloroquinazoline D->E F Nucleophilic Substitution (e.g., Amines) E->F R-NH₂ G Final Polychlorinated Quinazoline Product F->G

Caption: Generalized workflow for the synthesis of polychlorinated quinazoline derivatives.

Anticancer Potential: Targeting Uncontrolled Proliferation

Polychlorinated quinazolines exert their anticancer effects through multiple mechanisms, most notably by inhibiting key enzymes that drive tumor growth and survival.[11][12]

Mechanism I: Inhibition of Epidermal Growth Factor Receptor (EGFR)

EGFR is a transmembrane tyrosine kinase that, upon activation, triggers downstream signaling cascades (e.g., RAS/MAPK, PI3K/AKT) promoting cell proliferation, survival, and angiogenesis.[12] Overexpression or mutation of EGFR is a hallmark of many cancers, including non-small cell lung cancer and breast cancer.[13]

Many quinazoline-based drugs, including the FDA-approved gefitinib and erlotinib, function as ATP-competitive inhibitors at the EGFR kinase domain.[2][14] The quinazoline core mimics the adenine ring of ATP, while specific side chains, often anchored at the 4-position, form crucial interactions within the active site. The presence of chlorine atoms on the anilino substituent at the 4-position frequently enhances binding affinity and inhibitory potency.[5][15]

G cluster_pathway EGFR Signaling & Inhibition cluster_downstream Downstream Signaling EGF EGF Ligand EGFR EGFR Receptor EGF->EGFR Binds & Activates PI3K PI3K/AKT Pathway EGFR->PI3K Phosphorylates RAS RAS/MAPK Pathway EGFR->RAS PCQ Polychlorinated Quinazoline PCQ->EGFR Inhibits (ATP Competition) Proliferation Cell Proliferation, Survival, Angiogenesis PI3K->Proliferation RAS->Proliferation

Caption: Inhibition of the EGFR signaling pathway by polychlorinated quinazolines.

Mechanism II: Disruption of Microtubule Dynamics

Microtubules are essential components of the cytoskeleton involved in maintaining cell structure and forming the mitotic spindle during cell division.[16] Drugs that interfere with tubulin polymerization or depolymerization can arrest the cell cycle, typically at the G2/M phase, and induce apoptosis.[16] Certain quinazoline and quinazolino-benzothiadiazine derivatives have been shown to inhibit tubulin polymerization, leading to mitotic arrest and cell death.[16] This mechanism provides a distinct therapeutic avenue from kinase inhibition.

Quantitative Data: In Vitro Cytotoxicity

The efficacy of novel compounds is quantified by their half-maximal inhibitory concentration (IC₅₀), representing the concentration required to inhibit 50% of cancer cell growth.

Compound ClassCancer Cell LineIC₅₀ (µM)Reference
Quinazoline-Triazole-AcetamideHCT-116 (Colon)5.33 - 10.72[17]
Quinazoline-Triazole-AcetamideMCF-7 (Breast)11.32 - 21.29[17]
6-Bromo-2-(pyridin-3-yl)-quinazolineMCF-7 (Breast)Not specified, potent[5]
6-Bromo-2-(pyridin-3-yl)-quinazolineA549 (Lung)Not specified, potent[5]
Quinazoline-SulfonamideVarious0.28 - 0.39[5]
Quinazoline-HDAC Dual InhibitorHematological Tumors>0.001[2]
Experimental Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.[17][18]

Principle: Viable cells with active mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, converting the yellow salt into a purple formazan crystal. The amount of formazan produced is directly proportional to the number of living cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HCT-116) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for cell attachment.[17]

  • Compound Treatment: Prepare serial dilutions of the polychlorinated quinazoline compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions.

  • Controls: Include wells with untreated cells (negative control) and cells treated with a known anticancer drug like Doxorubicin (positive control).[17] Also include a blank control (medium only).

  • Incubation: Incubate the plate for a specified duration (e.g., 48 or 72 hours) at 37°C and 5% CO₂.[17]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the purple formazan crystals.

  • Absorbance Reading: Measure the absorbance of each well at a wavelength of approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the viability against the compound concentration (log scale) to determine the IC₅₀ value.

Antimicrobial Activity: A Weapon Against Resistance

The rise of antimicrobial resistance necessitates the discovery of novel chemical scaffolds for treating infectious diseases.[19] Polychlorinated quinazolines have emerged as a promising class of compounds with significant antibacterial and antifungal properties.[1][8]

Antibacterial and Antifungal Spectrum

Studies have shown that chlorinated quinazoline derivatives possess broad-spectrum activity. Chloro-derivatives are often particularly potent against Gram-negative bacteria, a class of pathogens notoriously difficult to treat due to their outer membrane.[5][8] The mechanism of action is believed to involve interaction with bacterial DNA or cell wall structures, though for many derivatives, this is still an active area of investigation.[1] Some compounds have also been found to inhibit bacterial RNA transcription and translation.[20] Good activity has also been reported against fungal pathogens like Candida albicans and Aspergillus niger.[8]

Quantitative Data: Antimicrobial Efficacy

Antimicrobial activity is typically measured by the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal/Fungicidal Concentration (MBC/MFC).

Compound ClassOrganismMIC (µg/mL)MBC/MFC (µg/mL)Reference
Fused QuinazolinoneB. subtilis32 - 64>MIC[8]
Fused QuinazolinoneP. aeruginosa32>MIC[8]
Fused QuinazolinoneC. albicansGood activity>MIC[8]
Fused QuinazolinoneA. nigerGood activity>MIC[8]
Acylhydrazone QuinazolineS. aureusSignificant activityNot specified[4]
Acylhydrazone QuinazolineP. aeruginosaSignificant activityNot specified[4]
Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a standardized technique for determining the MIC of an antimicrobial agent.[21][22]

Principle: A standardized inoculum of a microorganism is challenged with serial dilutions of an antimicrobial agent in a liquid medium. The MIC is the lowest concentration of the agent that completely inhibits visible growth after incubation.

G cluster_workflow Broth Microdilution Workflow A Prepare serial 2-fold dilutions of Quinazoline in 96-well plate B Add standardized bacterial/fungal inoculum to each well A->B C Incubate plate (e.g., 18-24h at 37°C) B->C D Visually inspect for turbidity (growth) C->D E Determine MIC: Lowest concentration with no visible growth D->E F Plate samples from clear wells onto agar E->F For MBC/MFC G Determine MBC/MFC: Lowest concentration with ≥99.9% killing F->G

Caption: Workflow for determining MIC and MBC/MFC via broth microdilution.

Step-by-Step Methodology:

  • Preparation of Dilutions: In a sterile 96-well microtiter plate, prepare two-fold serial dilutions of the polychlorinated quinazoline compound in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).[22]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus, E. coli) equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.[22]

  • Inoculation: Add the standardized inoculum to each well containing the compound dilutions.

  • Controls: Include a growth control well (inoculum + broth, no compound) and a sterility control well (broth only).

  • Incubation: Seal the plate and incubate under appropriate conditions (e.g., 37°C for 18-24 hours for most bacteria).

  • MIC Determination: After incubation, examine the wells for turbidity. The MIC is the lowest concentration of the compound at which no visible growth is observed.[21][22]

  • MBC/MFC Determination (Optional): To determine the MBC or MFC, subculture 10-20 µL from each well that showed no visible growth onto an agar plate. The lowest concentration that results in a ≥99.9% reduction in CFU compared to the initial inoculum is the MBC/MFC.[22]

Conclusion and Future Perspectives

Polychlorinated quinazolines represent a highly versatile and potent class of molecules with demonstrated efficacy against cancer and microbial pathogens. The strategic incorporation of chlorine atoms consistently proves to be a valuable tool for enhancing biological activity. Their ability to target fundamental cellular processes, such as kinase signaling and cell division, underscores their therapeutic potential.

Future research should focus on several key areas:

  • Mechanism of Action: Elucidating the precise molecular targets and mechanisms for novel derivatives, particularly in the antimicrobial space.

  • Selectivity and Toxicity: Optimizing structures to maximize potency against the intended target while minimizing off-target effects and cytotoxicity to normal cells.[17]

  • In Vivo Efficacy: Progressing promising in vitro candidates into preclinical animal models to evaluate their efficacy, pharmacokinetics, and safety profiles.[23][24]

  • Combinatorial Therapy: Investigating the synergistic effects of polychlorinated quinazolines with existing anticancer or antimicrobial drugs to enhance efficacy and overcome resistance.[16]

By continuing to explore the vast chemical space of polychlorinated quinazolines, the scientific community is well-positioned to develop next-generation therapeutics for some of the world's most pressing diseases.

References

  • Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79.
  • Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., & El-Azab, A. S. (2021). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. Molecules, 26(16), 5025. [Link]

  • Al-Warhi, T., Sabt, A., & Al-Sha'er, M. A. (2022). Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. Scientific Reports, 12(1), 1-13. [Link]

  • Javed, B., et al. (2024). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. Acta Microbiologica et Immunologica Hungarica. [Link]

  • ResearchGate. (n.d.). Synthesis of series of quinazoline derivatives and evaluation of cytotoxicity against HeLa and MDA‐MB231 cancer cell lines using the MTT assay. [Link]

  • Khodarahmi, G., et al. (2012). Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. Iranian Journal of Pharmaceutical Research, 11(3), 841–851. [Link]

  • Hassanzadeh, F., et al. (2012). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Research in Pharmaceutical Sciences, 7(5), S859. [Link]

  • Bawazeer, S., et al. (2021). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances, 11(16), 9293-9311. [Link]

  • Semantic Scholar. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]

  • Van den Driessche, F., & Rigole, P. (2022). Evaluation of novel compounds as anti-bacterial or anti-virulence agents. Frontiers in Cellular and Infection Microbiology, 12, 959280. [Link]

  • Patel, D. J., Patel, A. M., & Pandya, K. S. (2014). Synthesis and antimicrobial activity of some new quinazoline derivatives. Der Chemica Sinica, 5(2), 37-43. [Link]

  • ResearchGate. (n.d.). Antimicrobial activity of the quinazoline derivatives and their complexes. [Link]

  • Parker, J., et al. (2021). Testing the Effectiveness of Antimicrobial Chemicals and Drugs. Biology LibreTexts. [Link]

  • Ali, I., et al. (2022). Quinazoline Based HDAC Dual Inhibitors as Potential Anti-Cancer Agents. Molecules, 27(21), 7232. [Link]

  • Chandal, N., et al. (2025). In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. Antibiotics, 14(4), 339. [Link]

  • Barakat, A., et al. (2023). Structure Activity Relationship and Molecular Docking of Some Quinazolines Bearing Sulfamerazine Moiety as New 3CLpro, cPLA2, sPLA2 Inhibitors. Molecules, 28(16), 6046. [Link]

  • Al-Rashood, S. T., et al. (2023). Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. Pharmaceuticals, 16(4), 565. [Link]

  • Zhang, Y., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Current Organic Chemistry, 27(1), 2-15. [Link]

  • ResearchGate. (n.d.). Biological activities of recent advances in quinazoline. [Link]

  • Sharma, S., et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. The Open Medicinal Chemistry Journal, 14, 108-121. [Link]

  • Chandal, N., et al. (2025). In Vitro and In Vivo Investigations into the Potential of Quinazoline and Quinoline Derivatives as NorA Efflux Pump Inhibitors Against Resistant Staphylococcus aureus Strains. PubMed. [Link]

  • Smith, R. F., & Kent, R. A. (1960). Quinazolines. I. The Structure of the Polychlorinated Products Obtained by the Phosphorus Pentachloride—Phosphorus Trichloride Chlorination of 2-Methyl-4-quinazolone and 2-Ethyl-4-quinazolone. The Journal of Organic Chemistry, 25(8), 1355–1358. [Link]

  • Vaskevych, A., et al. (2024). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. Molecules, 29(14), 3506. [Link]

  • ResearchGate. (2023). Recent advances in the biological activity of quinazoline. [Link]

  • ResearchGate. (2025). POCl3 Chlorination of 4-Quinazolones. [Link]

  • Sharma, P. K., et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. The Open Medicinal Chemistry Journal, 14, 108-121. [Link]

  • Șandor, A., et al. (2023). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Pharmaceuticals, 16(4), 534. [Link]

  • Al-Rashood, S. T., et al. (2024). Design, synthesis, molecular docking, and molecular dynamic studies of novel quinazoline derivatives as phosphodiesterase 7 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2341589. [Link]

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. (2021). Frontiers in Chemistry, 9, 706535. [Link]

  • Klopfenstein, S. R., et al. (2002). Structure-activity relationships of novel 2-substituted quinazoline antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 12(24), 3651-3655. [Link]

  • Kamal, A., et al. (2020). Evaluation of Anticancer and Anti-Mitotic Properties of Quinazoline and Quinazolino-Benzothiadiazine Derivatives. Anti-Cancer Agents in Medicinal Chemistry, 20(13), 1585-1596. [Link]

  • Chen, Q., et al. (2018). Newly Designed Quinazolinone Derivatives as Novel Tyrosinase Inhibitor: Synthesis, Inhibitory Activity, and Mechanism. Molecules, 23(12), 3110. [Link]

  • Kumar, D., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Scientific Reports, 11(1), 18816. [Link]

  • Sharma, S., et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. SciSpace. [Link]

  • El-Sayed, M. A. A., et al. (2020). Synthesis, biological screening, and molecular docking of quinazolinone and quinazolinethione as phosphodiesterase 7 inhibitors. Archiv der Pharmazie, 353(1), e1900211. [Link]

  • Structure activity relationship (SAR) of new 2-aryl/heteroaryl quinazoline derivatives. (2021). Journal of Biomolecular Structure and Dynamics, 39(12), 4381-4393. [Link]

  • Alafeefy, A. M. (2013). Quinazoline derivatives: synthesis and bioactivities. Journal of the Chemical Society of Pakistan, 35(3). [Link]

  • Semantic Scholar. (n.d.). A REVIEW ON BIOLOGICAL ACTIVITY OF QUINAZOLINONES. [Link]

  • Șandor, A., et al. (2023). Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). PubMed. [Link]

  • Wani, Z. A., et al. (2021). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). Oncology Reports, 45(4), 1-1. [Link]

  • D'Ascenzi, S., et al. (2018). In Vitro and In Vivo Studies of the Trypanocidal Effect of Novel Quinolines. Antimicrobial Agents and Chemotherapy, 62(4), e01853-17. [Link]

  • Zhang, Y., et al. (2017). Synthesis and in vitro biological evaluation of novel quinazoline derivatives. Bioorganic & Medicinal Chemistry Letters, 27(7), 1599-1603. [Link]

  • Abdel-Mottaleb, Y., et al. (2019). Design, synthesis and in vivo screening of some novel quinazoline analogs as anti-hyperlipidemic and hypoglycemic agents. Bioorganic Chemistry, 85, 473-482. [Link]

Sources

A Technical Guide to 4,6,8-Trichloroquinazoline Derivatives in Medicinal Chemistry: Synthesis, Postulated Activity, and Future Directions

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its ability to serve as a framework for ligands targeting a multitude of biological receptors.[1][2][3] Among its many variations, halogenated quinazolines have given rise to numerous clinically significant drugs, particularly in oncology. This guide focuses on the 4,6,8-trichloroquinazoline core, a unique and underexplored scaffold. While direct literature on its derivatives is sparse, this document leverages established principles from closely related polychlorinated and 4-anilinoquinazoline analogs to provide a comprehensive technical overview. We will explore rational synthetic strategies, postulate primary biological targets and structure-activity relationships (SAR), and provide detailed experimental protocols for researchers, scientists, and drug development professionals seeking to investigate this promising chemical space.

The Quinazoline Core: A Foundation for Drug Discovery

The benzo-1,3-diazine structure of quinazoline offers a rigid, planar framework with strategically positioned nitrogen atoms that can act as hydrogen bond acceptors.[4][5] This feature is crucial for its high affinity in binding to the hinge region of the ATP-binding pocket in many protein kinases.[6] Consequently, quinazoline derivatives have been extensively developed as tyrosine kinase inhibitors (TKIs).[7][8]

Halogenation is a key strategy in drug design to modulate a molecule's physicochemical properties. Chlorine atoms, such as those in the this compound core, can influence:

  • Lipophilicity: Affecting cell permeability and membrane transport.

  • Metabolic Stability: Blocking sites susceptible to oxidative metabolism.

  • Binding Affinity: Engaging in specific halogen bonding or hydrophobic interactions within the target protein.

  • Reactivity: The chlorine at the C4 position is highly susceptible to nucleophilic aromatic substitution (SNAr), making it an ideal handle for introducing diverse functionalities.[3]

The this compound scaffold, therefore, represents a compelling starting point for generating novel derivatives with potentially unique pharmacological profiles.

Synthetic Strategies for Derivatization

The synthetic approach begins with the formation of the core scaffold, followed by its strategic functionalization, primarily at the highly reactive C4 position.

Synthesis of the this compound Core

The parent scaffold can be synthesized from commercially available precursors. The most direct route involves the chlorination of a corresponding quinazolinone.

This protocol is based on the established chlorination of quinazolinone systems.

  • Precursor: 6,8-Dichloro-3H-quinazolin-4-one.[9]

  • Reagents: Phosphorus oxychloride (POCl₃), N,N-Dimethylaniline (catalyst).

  • Procedure:

    • To a round-bottom flask equipped with a reflux condenser and a calcium chloride drying tube, add 6,8-dichloro-3H-quinazolin-4-one (1.0 eq).

    • Add phosphorus oxychloride (10-15 eq) in a fume hood.

    • Add a catalytic amount of N,N-dimethylaniline (0.1 eq).

    • Heat the mixture to reflux (approx. 105-110 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

    • Allow the reaction mixture to cool to room temperature.

    • Slowly and carefully pour the mixture onto crushed ice with vigorous stirring in a large beaker. This step is highly exothermic and should be performed with caution in a fume hood.

    • A precipitate will form. Continue stirring until all the ice has melted.

    • Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate (NaHCO₃) solution until the pH is ~7-8.

    • Collect the solid precipitate by vacuum filtration and wash thoroughly with cold water.

    • Dry the crude product under vacuum.

    • Purify the crude solid by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) or by recrystallization from a suitable solvent (e.g., ethanol) to yield pure this compound.

  • Self-Validation: The structure of the final product must be confirmed by spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry, to ensure the successful chlorination at the C4 position.

Derivatization via Nucleophilic Aromatic Substitution (SNAr)

The C4 chlorine is the most labile and readily displaced by nucleophiles.[3] This reaction is the cornerstone for creating libraries of derivatives. The synthesis of 4-anilinoquinazolines is a classic example, forming the basis of many EGFR inhibitors.[1]

  • Reagents: this compound, substituted aniline (1.1 eq), a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA, 2.0 eq), and a suitable solvent (e.g., isopropanol, dioxane, or DMF).

  • Procedure:

    • Dissolve this compound (1.0 eq) in isopropanol in a round-bottom flask.

    • Add the substituted aniline (1.1 eq) and DIPEA (2.0 eq).

    • Heat the mixture to reflux (approx. 80-90 °C) for 8-12 hours, monitoring by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • If a precipitate forms, collect it by filtration, wash with cold isopropanol, and dry under vacuum.

    • If no precipitate forms, reduce the solvent volume under reduced pressure and dilute the residue with water. Extract the aqueous layer with ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo.

    • Purify the resulting crude product by silica gel column chromatography to obtain the desired 4-(substituted-anilino)-6,8-dichloroquinazoline.

  • Self-Validation: Confirm the final structure and purity using ¹H NMR, ¹³C NMR, High-Resolution Mass Spectrometry (HRMS), and HPLC.

Synthetic Workflow Diagram

SynthesisWorkflow Quinazolinone 6,8-Dichloro-3H- quinazolin-4-one Core This compound (Core Scaffold) Quinazolinone->Core Chlorination (Protocol 1) Derivative 4-Anilino-6,8-dichloro- quinazoline Derivatives Core->Derivative S_NAr Reaction (Protocol 2) Aniline Substituted Anilines (R-NH2) Aniline->Derivative

Caption: General workflow for the synthesis of 4-anilino-6,8-dichloroquinazoline derivatives.

Postulated Biological Targets and Mechanism of Action

Based on extensive precedent from related scaffolds, the primary therapeutic targets for this compound derivatives are protein kinases, particularly those implicated in cancer.

Primary Target: Epidermal Growth Factor Receptor (EGFR)

The 4-anilinoquinazoline framework is the quintessential pharmacophore for ATP-competitive EGFR inhibitors.[6] Drugs like Gefitinib and Erlotinib utilize this core to bind to the ATP pocket in the EGFR kinase domain, preventing autophosphorylation and blocking downstream signaling pathways that drive cell proliferation and survival.[7][10]

Mechanism of Action:

  • The quinazoline N1 atom forms a critical hydrogen bond with the backbone NH of a methionine residue in the kinase hinge region.

  • The anilino group extends into the hydrophobic pocket of the active site.

  • The chloro-substituents at C6 and C8 are postulated to occupy regions of the binding site, potentially enhancing binding affinity or altering selectivity compared to existing inhibitors.

EGFR Signaling Pathway and Point of Inhibition

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGF Ligand EGFR Tyrosine Kinase Domain RAS RAS EGFR:f2->RAS PI3K PI3K EGFR:f2->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription AKT AKT PI3K->AKT AKT->Transcription Inhibitor 4-Anilinoquinazoline Derivative Inhibitor->EGFR:f2 ATP-Competitive Inhibition BioWorkflow Synthesis Compound Synthesis & Purification Biochem In Vitro Biochemical Assay (e.g., EGFR Kinase Assay) Synthesis->Biochem Primary Screening Cellular Cell-Based Assays (e.g., A549 Antiproliferative) Biochem->Cellular Confirm Cellular Activity SAR Structure-Activity Relationship (SAR) Analysis Cellular->SAR LeadOpt Lead Optimization SAR->LeadOpt Design Next-Gen Compounds Advanced Advanced Studies (ADME/Tox, In Vivo Models) SAR->Advanced Select Lead Candidate LeadOpt->Synthesis

Caption: A tiered workflow for the biological evaluation of novel quinazoline derivatives.

Data Presentation and Future Perspectives

Systematic evaluation of a compound library requires clear and concise data presentation to facilitate SAR analysis.

Table 1: Example Data Summary for a Hypothetical Compound Series
Compound IDR-Group (on aniline)EGFR Kinase IC₅₀ (nM)A549 Cell GI₅₀ (µM)
REF-G Gefitinib250.8
QC-001 H15012.5
QC-002 3-Cl453.2
QC-003 4-OCH₃887.1
QC-004 3-F, 4-OCH₃322.5
Future Directions

The this compound scaffold is a versatile platform. Future research should focus on:

  • Expanding the Library: Synthesizing a broad range of derivatives by varying the nucleophile at the C4 position (e.g., using aliphatic amines, hydrazines, thiols) to explore targets beyond kinases.

  • Overcoming Drug Resistance: Investigating if the unique substitution pattern can inhibit clinically relevant resistant mutants of EGFR, such as T790M or C797S, which is a major challenge for current therapies. [11]* Multi-Targeting: Designing derivatives that can simultaneously inhibit multiple kinases involved in tumorigenesis and angiogenesis, such as VEGFR and PDGFR, a strategy employed by some successful quinazoline-based drugs. [1]* Computational Modeling: Using molecular docking and dynamics simulations to better understand the binding modes of these novel derivatives and to guide the rational design of more potent and selective inhibitors. [5]

Conclusion

While the medicinal chemistry of this compound derivatives is still in its infancy, the scaffold holds considerable promise. By applying established synthetic methodologies and leveraging the vast knowledge base of related quinazoline inhibitors, researchers can systematically explore this chemical space. The unique polychlorination pattern offers the potential for novel interactions and improved pharmacological properties. This guide provides the foundational strategies and protocols to unlock the potential of this compound as a next-generation core for the development of targeted therapeutics.

References

  • de Oliveira, R. B., et al. (2022). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. RSC Advances, 12(38), 24819-24828. [Link]

  • Li, J., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry, 9, 668523. [Link]

  • Li, J., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry, 9. [Link]

  • Bhusare, S. R., et al. (2022). A review on novel 4-anilinoquinazoline derivatives as egfr and vegfr-2 inhibitors. World Journal of Pharmaceutical Research, 11(4), 922-946. [Link]

  • Jin, L. H., et al. (2007). Synthesis and bioactivities of 6,7,8-trimethoxy-N-aryl-4-aminoquinazoline derivatives. Bioorganic & Medicinal Chemistry, 15(20), 6608-6617. [Link]

  • Al-Suwaidan, I. A., et al. (2023). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. Pharmaceuticals, 16(1), 107. [Link]

  • Patel, H. M., et al. (2025). Quinazoline-based fourth-generation EGFR tyrosine kinase inhibitors to overcome C797S-mediated resistance in non-small cell lung Cancer (NSCLC). Bioorganic Chemistry, 154, 108991. [Link]

  • Abreu, P. A., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(6), 1290. [Link]

  • Liu, G., et al. (2018). Synthesis and antitumor activity of novel 6,7,8-trimethoxy N-aryl-substituted-4-aminoquinazoline derivatives. Bioorganic & Medicinal Chemistry Letters, 28(14), 2499-2503. [Link]

  • Klingenstein, R., et al. (2006). Similar structure-activity relationships of quinoline derivatives for antiprion and antimalarial effects. Journal of Medicinal Chemistry, 49(17), 5300-5308. [Link]

  • Al-Ostath, A. I., et al. (2022). Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking. RSC Advances, 12(11), 6545-6561. [Link]

  • Boyle, R. G., et al. (2010). Toward the comprehensive systematic enumeration and synthesis of novel kinase inhibitors based on a 4-anilinoquinazoline binding mode. Journal of Chemical Information and Modeling, 50(4), 622-635. [Link]

Sources

An In-depth Technical Guide to the Solubility of 4,6,8-Trichloroquinazoline in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: Navigating the Pre-formulation Landscape

In the realm of drug discovery and development, the journey from a promising molecular entity to a viable therapeutic agent is fraught with challenges. Among the most fundamental of these is the characterization of a compound's physicochemical properties, with solubility standing as a cornerstone of "drug-ability." Poor solubility can cascade into a host of downstream issues, including inadequate bioavailability, erratic dose-response relationships, and significant hurdles in formulation development. This guide is dedicated to researchers, medicinal chemists, and formulation scientists grappling with one such molecule: 4,6,8-trichloroquinazoline.

This document deviates from a conventional data sheet. As of the date of this publication, comprehensive, publicly available quantitative solubility data for this compound is limited. Therefore, this guide adopts a more foundational and empowering approach. It is structured not merely to present data, but to equip the scientist with the strategic rationale, detailed methodologies, and analytical frameworks required to expertly determine, understand, and apply the solubility profile of this compound. We will delve into the theoretical underpinnings of its expected behavior, provide robust, field-tested experimental protocols, and discuss the critical interpretation of the data you will generate. This is a guide to discovery, designed for the hands-on researcher at the bench.

Physicochemical Profile and Expected Solubility Behavior of this compound

Molecular Structure and Inherent Properties

To predict the solubility of this compound, we must first dissect its molecular architecture. The molecule is built upon a quinazoline scaffold, a bicyclic heterocycle consisting of a benzene ring fused to a pyrimidine ring.[1] Key features influencing its solubility include:

  • Aromatic System: The fused aromatic rings create a large, rigid, and planar structure, which is inherently hydrophobic. This characteristic suggests a general preference for non-polar or moderately polar organic solvents over aqueous media.

  • Nitrogen Heteroatoms: The two nitrogen atoms in the pyrimidine ring introduce polarity and are potential sites for hydrogen bond acceptance. This can impart some affinity for polar solvents, particularly those that are hydrogen bond donors. However, the accessibility of these nitrogen atoms to the solvent can be sterically hindered.

  • Trichlorination: The presence of three chlorine atoms at positions 4, 6, and 8 is the most dominant feature. Chlorine is an electronegative and lipophilic substituent. The cumulative effect of three such atoms significantly increases the molecule's lipophilicity (fat-solubility) and molecular weight, while drastically reducing its polarity. This heavy halogenation is expected to markedly decrease solubility in polar solvents like water and lower alcohols, and conversely, increase its affinity for non-polar and chlorinated solvents. The predicted XlogP (a measure of lipophilicity) for this compound is 3.8, indicating a high degree of lipophilicity.[2]

Causality in Solvent Selection: A Predictive Framework

Based on the above analysis, we can establish a logical framework for selecting a range of solvents for solubility testing. The principle of "like dissolves like" is our primary guide.

  • High Expected Solubility:

    • Chlorinated Solvents (e.g., Dichloromethane (DCM), Chloroform): The shared presence of chlorine atoms suggests a strong potential for favorable intermolecular interactions, leading to high solubility.

    • Aprotic Polar Solvents (e.g., Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF)): These solvents are powerful solubilizers for a wide range of organic molecules. Their high polarity and ability to disrupt crystal lattice forces make them very likely to effectively dissolve this compound.[3]

  • Moderate Expected Solubility:

    • Ethers (e.g., Tetrahydrofuran (THF), 1,4-Dioxane): These solvents possess moderate polarity and can act as hydrogen bond acceptors, potentially interacting with the quinazoline nitrogens.[3]

    • Ketones (e.g., Acetone, Methyl Ethyl Ketone): Similar to ethers, their polarity and hydrogen bond accepting capability suggest they may be moderately effective solvents.

    • Esters (e.g., Ethyl Acetate): Ethyl acetate is a common solvent in organic synthesis and chromatography and is expected to show moderate solubilizing power.[3]

  • Low to Very Low Expected Solubility:

    • Alcohols (e.g., Methanol, Ethanol): While polar, the strong hydrogen-bonding network of alcohols may be disrupted by the large, non-polar, and heavily chlorinated solute, leading to lower solubility.

    • Non-Polar Hydrocarbons (e.g., Hexane, Toluene): The polarity introduced by the nitrogen atoms in the quinazoline ring may be sufficient to limit solubility in purely non-polar hydrocarbon solvents.

    • Aqueous Solutions: Due to its high lipophilicity, this compound is expected to be practically insoluble in water.

Data Presentation: A Template for Your Findings

Accurate and consistent data reporting is paramount for comparability and interpretation. All experimentally determined solubility data should be summarized in a clear, tabular format. The following table serves as a template for presenting your results. It is crucial to note that the values presented in Table 1 are illustrative and hypothetical , intended solely as a guide for how to structure your own experimental data.

Table 1: Illustrative Thermodynamic Solubility of this compound at 25°C

Solvent ClassSolvent NameMolecular FormulaDielectric Constant (20°C)Illustrative Solubility (mg/mL)Illustrative Solubility (mol/L)
Aprotic Polar Dimethyl Sulfoxide (DMSO)C₂H₆OS46.7>100>0.43
N,N-Dimethylformamide (DMF)C₃H₇NO36.7>100>0.43
Chlorinated Dichloromethane (DCM)CH₂Cl₂9.1~75~0.32
ChloroformCHCl₃4.8~60~0.26
Ethers Tetrahydrofuran (THF)C₄H₈O7.5~40~0.17
1,4-DioxaneC₄H₈O₂2.2~35~0.15
Esters Ethyl AcetateC₄H₈O₂6.0~20~0.09
Ketones AcetoneC₃H₆O20.7~15~0.06
Alcohols Ethanol (95%)C₂H₅OH24.6< 5< 0.02
MethanolCH₃OH32.7< 2< 0.01
Hydrocarbons TolueneC₇H₈2.4< 1< 0.004
n-HexaneC₆H₁₄1.9< 0.1< 0.0004

Note: The molecular weight of this compound (C₈H₃Cl₃N₂) is 233.48 g/mol .[4]

Experimental Protocols for Thermodynamic Solubility Determination

Thermodynamic solubility represents the true equilibrium saturation concentration of a solute in a solvent at a given temperature and pressure.[3] The "shake-flask" method is the gold standard for this determination.[1] The following protocol is a self-validating system, designed to ensure equilibrium is reached and accurately measured.

The Shake-Flask Method Coupled with HPLC Quantification

This method involves creating a saturated solution by agitating an excess of the solid compound in the solvent for a prolonged period, followed by separation of the undissolved solid and quantification of the dissolved compound in the supernatant.

Diagram of the Experimental Workflow

G cluster_prep Preparation cluster_equilibrate Equilibration cluster_separation Separation cluster_analysis Quantification A Weigh excess This compound B Add known volume of organic solvent A->B C Seal vial and place in thermostatic shaker (e.g., 24-48h at 25°C) B->C D Centrifuge to pellet undissolved solid C->D E Withdraw supernatant D->E F Filter through 0.22 µm PTFE filter E->F G Prepare serial dilutions of supernatant F->G H Analyze by validated HPLC-UV method G->H I Calculate concentration from calibration curve H->I J J I->J Report Solubility (mg/mL, mol/L)

Caption: Workflow for Shake-Flask Solubility Determination.

Step-by-Step Methodology:

  • Preparation of Supersaturated Solution:

    • To a series of glass vials, add an excess amount of solid this compound (e.g., 10-20 mg). The presence of undissolved solid at the end of the experiment is essential to confirm that equilibrium with a saturated state has been achieved.

    • Accurately pipette a known volume (e.g., 2.0 mL) of the selected organic solvent into each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatically controlled shaker or rotator.

    • Agitate the mixtures at a constant temperature (e.g., 25°C) for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is standard.[5] Preliminary experiments can be run to confirm that the concentration in solution does not increase between, for example, the 24h and 48h time points.

  • Sample Separation:

    • After the equilibration period, remove the vials and allow them to stand undisturbed for at least 1 hour to allow larger particles to settle.

    • To separate the saturated supernatant from the excess solid, centrifuge the vials at a moderate speed (e.g., 10,000 rpm for 10 minutes).

    • Carefully withdraw an aliquot of the clear supernatant using a pipette. It is critical not to disturb the solid pellet.

    • For final clarification and removal of any fine particulates, filter the withdrawn supernatant through a chemically inert syringe filter (e.g., a 0.22 µm PTFE filter). This step is crucial to avoid artificially high results from suspended microcrystals.

  • Quantification by High-Performance Liquid Chromatography (HPLC):

    • Method Development: A validated, stability-indicating HPLC method is required. For a UV-active compound like this compound, a reverse-phase C18 column is a good starting point. The mobile phase will likely consist of a mixture of an organic solvent (like acetonitrile or methanol) and water, possibly with a pH modifier like phosphoric acid or diethylamine to ensure sharp peak shape.[6] Detection would be performed using a UV detector at a wavelength of maximum absorbance for the compound.

    • Calibration Curve: Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent. Inject these standards into the HPLC system and construct a calibration curve by plotting peak area against concentration. The curve must demonstrate linearity over the expected concentration range of the solubility samples (R² > 0.998).[6]

    • Sample Analysis: Accurately dilute the filtered supernatant with the mobile phase to bring its concentration within the linear range of the calibration curve.

    • Inject the diluted sample into the HPLC system and record the peak area.

  • Calculation:

    • Determine the concentration of the diluted sample using the linear regression equation from the calibration curve.

    • Calculate the original concentration in the saturated supernatant by multiplying by the dilution factor.

    • The resulting concentration is the thermodynamic solubility of this compound in that solvent at the specified temperature. Report the value in both mg/mL and mol/L.

Safety, Handling, and Storage

As a Senior Application Scientist, ensuring laboratory safety is non-negotiable. This compound is a chlorinated heterocyclic compound and should be handled with appropriate care.

  • Personal Protective Equipment (PPE): Always wear standard PPE, including a lab coat, safety glasses, and chemical-resistant gloves (nitrile gloves may not be sufficient for prolonged contact with chlorinated solvents; consult glove compatibility charts).[7]

  • Engineering Controls: Handle the solid compound and prepare solutions in a certified chemical fume hood to avoid inhalation of dust or vapors.[8]

  • Handling Chlorinated Solvents: Many chlorinated solvents are volatile and have associated health risks. Ensure adequate ventilation and consult the specific Safety Data Sheet (SDS) for each solvent used.[7]

  • Storage: Store this compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[9]

  • Waste Disposal: Dispose of all chemical waste, including unused solutions and contaminated materials, in accordance with local, state, and federal regulations.

Conclusion and Future Directions

This guide provides a comprehensive framework for the systematic determination and understanding of the solubility of this compound. While specific pre-existing data is scarce, the principles of molecular structure analysis, combined with robust experimental protocols like the shake-flask method, empower researchers to generate the high-quality, reliable data essential for advancing their research. The solubility profile that emerges from these studies will be a critical dataset, directly influencing solvent choice for synthesis and purification, informing the design of biological assays, and laying the essential groundwork for any future formulation and drug development efforts. The methodologies described herein are designed to be self-validating, ensuring that the data generated is both accurate and defensible, upholding the highest standards of scientific integrity.

References

  • Benchchem. Solubility Profile of Quinazoline-7-carbonitrile and Its Derivatives in Common Laboratory Solvents: A Technical Guide. Accessed January 12, 2026.
  • Development and Validation of HPLC Assay of a New Molecule, 6-methyl-3-phenethyl-3, 4-dihydro-1H-quinazoline-2-thione from Solid. Taylor & Francis Online. Published September 15, 2008.
  • Al-Ghaban, A. M., et al. "A high throughput solubility assay for drug discovery using microscale shake-flask and rapid UHPLC-UV-CLND quantification." Journal of Pharmaceutical and Biomedical Analysis, vol. 125, 2016, pp. 329-336.
  • PubChemLite. This compound (C8H3Cl3N2). Accessed January 12, 2026.
  • Benchchem. An In-depth Technical Guide to the Solubility and Stability of 8-Chloroquinazolin-4-OL. Accessed January 12, 2026.
  • Baluja, S., Ramavat, P., & Nandha, K. "Study on the Solubility Characteristics of Some Quinazoline Derivatives and Thermodynamic Study in Different Organic Solvents." International Journal of Basic and Applied Chemical Sciences, vol. 6, no. 1, 2016, pp. 14-37.
  • Santa Cruz Biotechnology. 4,6,8-Trichloroquinoline | CAS 855763-15-4. Accessed January 12, 2026.
  • ChemicalBook. This compound | 19815-21-5. Accessed January 12, 2026.
  • PubChem. 4,6,8-Trichloro-2-propylquinazoline | C11H9Cl3N2 | CID 106584326. Accessed January 12, 2026.
  • Apley, M., et al. "Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter." Dissolution Technologies, vol. 22, no. 1, 2015, pp. 6-12.
  • Wikipedia. Quinazoline. Accessed January 12, 2026.
  • World Health Organization.
  • protocols.io. In-vitro Thermodynamic Solubility. Published August 3, 2025.
  • ChemicalBook. This compound Chemical Properties,Uses,Production. Accessed January 12, 2026.
  • WuXi AppTec. Kinetic & Thermodynamic Solubility Testing. Accessed January 12, 2026.
  • ResearchGate. Determination of the Stabilities of New Quinazoline Derivatives by HPLC. Accessed January 12, 2026.
  • ACS Publications.
  • Beilstein Journals. Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Accessed January 12, 2026.
  • MDPI. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Published December 20, 2024.
  • PubMed Central (PMC). Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities. Accessed January 12, 2026.
  • Journal of Pharmaceutical Negative Results. The Medicinal Functionality of Quinazolines. Accessed January 12, 2026.
  • PubMed.
  • Chromatography Online. HPLC Method Development and Validation for Pharmaceutical Analysis. Accessed January 12, 2026.
  • Ecolink. Chlorinated Solvents Health Effects: Understanding Risks and Precautions. Published December 25, 2023.
  • University of Arkansas Environmental Health and Safety. Acutely Toxic Chlorinated Solvents Exposure, Signs and Symptoms and Chemical Properties. Accessed January 12, 2026.
  • IPI Global. Safe and efficient handling of chlorinated solvents. Accessed January 12, 2026.
  • Eurochlor.
  • European Chlorinated Solvents Association. Guidance on Storage and Handling of Chlorinated Solvents. Accessed January 12, 2026.

Sources

Methodological & Application

Application Notes and Protocols for Nucleophilic Substitution on 4,6,8-Trichloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of nucleophilic aromatic substitution (SNAr) reactions on 4,6,8-trichloroquinazoline. This scaffold is of significant interest in medicinal chemistry, serving as a versatile precursor for the synthesis of targeted therapeutics. This document elucidates the theoretical underpinnings of the regioselective reactivity of this substrate, with a primary focus on the exceptionally reactive C4 position. Detailed, field-proven protocols for the selective substitution at the C4 position with various nucleophiles are presented, along with a discussion on the potential for subsequent functionalization at the C6 and C8 positions. This guide is intended to equip researchers with the foundational knowledge and practical methodologies required to effectively utilize this compound in drug discovery and development programs.

Introduction: The Quinazoline Scaffold in Medicinal Chemistry

The quinazoline core is a privileged heterocyclic motif frequently found in molecules with a broad spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The ability to strategically functionalize the quinazoline ring system is paramount for the development of potent and selective therapeutic agents. Polychlorinated quinazolines, such as this compound, are highly valuable intermediates as the chloro substituents serve as versatile leaving groups for the introduction of a wide array of functionalities via nucleophilic aromatic substitution. Understanding the principles of regioselectivity in these reactions is crucial for the rational design and efficient synthesis of novel drug candidates.

Theoretical Principles: Regioselectivity in Nucleophilic Aromatic Substitution

The reactivity of this compound in nucleophilic aromatic substitution (SNAr) reactions is governed by the electronic properties of the quinazoline ring system. The two nitrogen atoms in the pyrimidine ring are strongly electron-withdrawing, which significantly activates the chloro substituents towards nucleophilic attack.

The substitution pattern on the quinazoline ring dictates a distinct hierarchy of reactivity among the three chloro groups. The chloro substituent at the C4 position is by far the most susceptible to nucleophilic attack. This pronounced reactivity is attributed to the strong electron-withdrawing inductive and resonance effects of the adjacent nitrogen atom (N3) and the para-nitrogen atom (N1), which effectively stabilize the negatively charged Meisenheimer intermediate formed during the SNAr reaction.

In contrast, the chloro groups at the C6 and C8 positions are situated on the carbocyclic ring and are therefore less activated. Their reactivity is primarily influenced by the overall electron-deficient nature of the fused ring system. While the C4 position is unequivocally the primary site of substitution, the relative reactivity of the C6 and C8 positions for a second substitution is less predictable and is influenced by both electronic and steric factors. Generally, the C6 position is considered to be more sterically accessible than the C8 position, which is flanked by the C7-H and the N1 atom of the pyrimidine ring.

Diagram 1: Reactivity Hotspots on the this compound Core

Caption: Predicted reactivity hierarchy for nucleophilic substitution on this compound.

Experimental Protocols: Selective Substitution at the C4 Position

The following protocols provide detailed, step-by-step methodologies for the selective nucleophilic substitution at the C4 position of this compound.

Protocol 1: Synthesis of 4-Anilino-6,8-dichloroquinazoline

This protocol details the reaction of this compound with aniline, a common nucleophile in the synthesis of kinase inhibitors.

Materials:

  • This compound

  • Aniline

  • Isopropanol (IPA) or n-Butanol

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer/hotplate

  • Thin Layer Chromatography (TLC) plates (silica gel)

  • Ethyl acetate/Hexanes (for TLC)

  • Rotary evaporator

  • Büchner funnel and filter paper

Procedure:

  • To a solution of this compound (1.0 eq) in isopropanol (10-20 mL per gram of substrate) in a round-bottom flask, add aniline (1.1 eq).

  • Add a catalytic amount of a non-nucleophilic base such as triethylamine or DIPEA (0.1-0.2 eq) to scavenge the HCl generated during the reaction.

  • Heat the reaction mixture to reflux (approximately 82 °C for isopropanol) and monitor the progress by TLC (e.g., 30% ethyl acetate in hexanes). The reaction is typically complete within 2-6 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature. The product may precipitate out of the solution.

  • If precipitation occurs, collect the solid by vacuum filtration and wash with cold isopropanol.

  • If no precipitate forms, concentrate the reaction mixture under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes) or by column chromatography on silica gel.

Diagram 2: Experimental Workflow for C4-Anilino Substitution

G start Start dissolve Dissolve this compound in Isopropanol start->dissolve add_reagents Add Aniline (1.1 eq) and DIPEA (cat.) dissolve->add_reagents reflux Reflux at 82°C (2-6 hours) add_reagents->reflux monitor Monitor by TLC reflux->monitor monitor->reflux Incomplete cool Cool to Room Temperature monitor->cool Complete isolate Isolate Product (Filtration or Concentration) cool->isolate purify Purify (Recrystallization or Chromatography) isolate->purify end End purify->end

Caption: Step-by-step workflow for the synthesis of 4-anilino-6,8-dichloroquinazoline.

Protocol 2: Microwave-Assisted Synthesis of 4-Alkoxy-6,8-dichloroquinazolines

Microwave irradiation can significantly accelerate SNAr reactions, often leading to higher yields and cleaner product profiles in shorter reaction times.

Materials:

  • This compound

  • Alcohol (e.g., methanol, ethanol, benzyl alcohol)

  • Sodium hydride (NaH) or Potassium carbonate (K₂CO₃)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)

  • Microwave synthesis vial

  • Microwave reactor

  • Magnetic stir bar

  • Ethyl acetate

  • Brine solution

  • Sodium sulfate (Na₂SO₄)

Procedure:

  • To a suspension of sodium hydride (1.2 eq, 60% dispersion in mineral oil) in anhydrous DMF in a microwave synthesis vial, slowly add the desired alcohol (1.2 eq) at 0 °C.

  • Allow the mixture to stir at room temperature for 20-30 minutes until the evolution of hydrogen gas ceases.

  • Add a solution of this compound (1.0 eq) in a minimal amount of anhydrous DMF to the alkoxide solution.

  • Seal the microwave vial and place it in the microwave reactor.

  • Irradiate the reaction mixture at a temperature between 100-140 °C for 10-30 minutes. Monitor the internal pressure to ensure it remains within the safe limits of the vial.

  • After the reaction is complete, cool the vial to room temperature.

  • Carefully quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation: Representative Reaction Conditions

The following table summarizes typical reaction conditions for the selective C4-substitution of polychlorinated quinazolines with various nucleophiles. While these examples may not use this compound specifically, they provide a strong starting point for reaction optimization.

Nucleophile ClassExample NucleophileSolventBaseTemperature (°C)Typical Time (h)Reference
Primary AminesAnilineIsopropanolDIPEA82 (Reflux)2-6
Secondary AminesMorpholineEthanolK₂CO₃78 (Reflux)4-8
AlcoholsMethanolDMFNaH25-1001-4N/A
ThiolsThiophenolAcetonitrileCs₂CO₃803-6N/A

Further Functionalization: The Challenge of C6 and C8 Substitution

Following the selective substitution at the C4 position, the resulting 4-substituted-6,8-dichloroquinazoline can potentially undergo a second nucleophilic substitution. However, the chloro groups at C6 and C8 are significantly less reactive than the C4 position. Harsh reaction conditions, such as high temperatures, strong bases, and potentially the use of palladium catalysis, may be required to effect a second substitution.

Based on steric considerations, it is hypothesized that the C6 position would be more susceptible to a second nucleophilic attack than the more sterically hindered C8 position. However, this has not been definitively established in the literature for this specific substrate and should be determined empirically. Researchers attempting di-substitution are advised to carefully monitor their reactions for the formation of regioisomers and to employ rigorous analytical techniques (e.g., 2D-NMR) to confirm the position of the second substitution.

Troubleshooting and Optimization

  • Low Yields: If yields are low, consider increasing the reaction temperature, using a more polar solvent (e.g., DMF or DMSO), or employing microwave-assisted heating. For less reactive nucleophiles, a stronger base may be required to facilitate the reaction.

  • Formation of Side Products: The formation of di-substituted products can be minimized by using a smaller excess of the nucleophile and by carefully controlling the reaction time and temperature.

  • Difficult Purification: If the product is difficult to purify, consider using a different solvent system for recrystallization or employing a more sophisticated chromatographic technique, such as preparative HPLC.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of complex, biologically active molecules. The pronounced reactivity of the C4 position allows for predictable and selective functionalization with a wide range of nucleophiles. While further substitution at the C6 and C8 positions presents a greater challenge, it also offers opportunities for creating novel chemical diversity. The protocols and insights provided in this guide are intended to empower researchers to effectively harness the synthetic potential of this important scaffold in their drug discovery endeavors.

References

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Cancers, 15(7), 2035. [Link]

  • Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflammatory Agents. (2022). Pharmaceuticals, 15(11), 1341. [Link]

  • Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors. (2020). European Journal of Medicinal Chemistry, 200, 112447. [Link]

  • Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. (2024). Beilstein Journal of Organic Chemistry, 20, 482-491. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). Molecules, 29(24), 6021. [Link]

  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (2021). Chemistry Stack Exchange. [Link]

Revolutionizing Quinazoline Synthesis: A Microwave-Assisted Approach to 4,6,8-Trichloroquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Quinazoline Scaffold and the Advent of Microwave Chemistry

The quinazoline core is a privileged scaffold in medicinal chemistry, forming the structural basis of numerous therapeutic agents with a wide range of biological activities, including anticancer, antiviral, and anti-inflammatory properties.[1][2] The development of efficient and sustainable synthetic methodologies for novel quinazoline derivatives is therefore a critical endeavor for researchers in drug discovery and development. Traditionally, the synthesis of these compounds often involves lengthy reaction times, harsh conditions, and laborious purification procedures.

The advent of microwave-assisted organic synthesis (MAOS) has transformed the landscape of modern synthetic chemistry.[3][4] By utilizing microwave irradiation, chemists can achieve dramatic rate enhancements, higher yields, and improved product purity, often with reduced solvent usage and energy consumption.[5][6] This technology is particularly well-suited for the synthesis of heterocyclic compounds like quinazolines, where it can significantly accelerate key cyclization and substitution reactions.[7][8]

This application note provides a comprehensive guide to the microwave-assisted synthesis of 4,6,8-trichloroquinazoline and its subsequent derivatization. We will delve into the mechanistic underpinnings of microwave heating, provide detailed, step-by-step protocols, and discuss the critical parameters for successful and reproducible synthesis.

The "Why": Causality in Microwave-Enhanced Synthesis

Microwave energy accelerates chemical reactions through a mechanism known as dielectric heating.[5] Polar molecules and ions in the reaction mixture align with the rapidly oscillating electric field of the microwaves. This constant reorientation generates friction, leading to rapid and uniform heating of the reaction medium. This is fundamentally different from conventional heating, where heat is transferred through conduction and convection, often resulting in temperature gradients and localized overheating. The uniform and instantaneous heating provided by microwaves can lead to:

  • Reduced Reaction Times: By efficiently overcoming the activation energy barrier, reactions that would take hours or even days under conventional heating can often be completed in minutes.[4][9]

  • Increased Yields and Purity: The rapid and controlled heating minimizes the formation of byproducts that can arise from prolonged exposure to high temperatures.[6]

  • Enhanced Reaction Control: Modern microwave reactors allow for precise control over temperature and pressure, leading to more reproducible and predictable outcomes.

Synthetic Strategy: A Two-Step Microwave-Assisted Protocol

The synthesis of this compound derivatives can be efficiently achieved through a two-step microwave-assisted process. The first step involves the cyclization of 2-amino-3,5-dichlorobenzoic acid to form 6,8-dichloroquinazolin-4(3H)-one. This is followed by a chlorination step to yield the target this compound intermediate. Subsequent nucleophilic aromatic substitution (SNAr) at the highly reactive C4 position allows for the introduction of a wide range of functional groups.

Synthesis_Workflow A 2-Amino-3,5-dichlorobenzoic Acid B 6,8-Dichloroquinazolin-4(3H)-one A->B Step 1: Microwave-Assisted Cyclization (Niementowski Reaction) C This compound B->C Step 2: Microwave-Assisted Chlorination D This compound Derivatives C->D Step 3: Microwave-Assisted Nucleophilic Aromatic Substitution (SNAr)

Caption: Overall workflow for the microwave-assisted synthesis of this compound derivatives.

Part 1: Synthesis of 6,8-Dichloroquinazolin-4(3H)-one

This initial step utilizes a microwave-assisted Niementowski reaction, a classic method for the formation of the quinazolinone ring system.[10] Microwave irradiation significantly accelerates this condensation reaction.[3]

Protocol 1: Microwave-Assisted Synthesis of 6,8-Dichloroquinazolin-4(3H)-one
ParameterValue
Reactants 2-Amino-3,5-dichlorobenzoic acid, Formamide
Microwave Power 100-300 W (as needed to maintain temperature)
Temperature 150-180 °C
Reaction Time 15-30 minutes
Pressure Monitored, typically < 20 bar

Step-by-Step Procedure:

  • In a 10 mL microwave reaction vessel equipped with a magnetic stir bar, combine 2-amino-3,5-dichlorobenzoic acid (1.0 g, 4.85 mmol) and formamide (5 mL).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture with stirring at a constant temperature of 160 °C for 20 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the vessel to cool to room temperature.

  • Pour the reaction mixture into ice-cold water (50 mL) with stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum to afford 6,8-dichloroquinazolin-4(3H)-one.

Rationale for Experimental Choices:

  • Formamide: Serves as both a reactant (a source of the C2 carbon and N3 nitrogen) and a high-boiling polar solvent that efficiently absorbs microwave energy.

  • Microwave Conditions: The use of a sealed vessel allows the reaction to be performed at temperatures above the boiling point of the solvent, dramatically increasing the reaction rate.[5]

Part 2: Synthesis of this compound

The second step involves the chlorination of the newly formed quinazolinone. Phosphoryl chloride (POCl₃) is a common and effective reagent for this transformation. Microwave heating can expedite this often sluggish reaction.[11]

Protocol 2: Microwave-Assisted Chlorination of 6,8-Dichloroquinazolin-4(3H)-one
ParameterValue
Reactants 6,8-Dichloroquinazolin-4(3H)-one, Phosphoryl chloride (POCl₃), N,N-Diisopropylethylamine (DIPEA)
Microwave Power 50-150 W (as needed to maintain temperature)
Temperature 100-120 °C
Reaction Time 20-40 minutes
Pressure Monitored, typically < 15 bar

Step-by-Step Procedure:

  • To a 10 mL microwave reaction vessel containing 6,8-dichloroquinazolin-4(3H)-one (0.5 g, 2.33 mmol), add phosphoryl chloride (3 mL) and N,N-diisopropylethylamine (0.4 mL, 2.33 mmol).

  • Seal the vessel and place it in the microwave reactor.

  • Irradiate the mixture with stirring at 110 °C for 30 minutes.

  • After cooling, carefully pour the reaction mixture onto crushed ice.

  • Neutralize the solution with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude this compound.

  • Purify the crude product by column chromatography on silica gel.

Safety Precaution: Phosphoryl chloride is highly corrosive and reacts violently with water. This reaction should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Part 3: Microwave-Assisted Derivatization of this compound

The C4 position of the this compound is highly activated towards nucleophilic aromatic substitution, allowing for the facile introduction of various amines and other nucleophiles.[9]

SNAr_Mechanism Reactants This compound + Nucleophile (e.g., Aniline) Intermediate Meisenheimer Complex (Stabilized Intermediate) Reactants->Intermediate Nucleophilic Attack at C4 Product 4-Anilino-6,8-dichloroquinazoline + HCl Intermediate->Product Elimination of Cl-

Caption: Generalized mechanism for the nucleophilic aromatic substitution at the C4 position of this compound.

Protocol 3: Microwave-Assisted Synthesis of 4-Anilino-6,8-dichloroquinazoline Derivatives
ParameterValue
Reactants This compound, Substituted Aniline
Solvent 2-Propanol or Acetonitrile
Microwave Power 50-150 W (as needed to maintain temperature)
Temperature 80-120 °C
Reaction Time 10-20 minutes
Pressure Monitored, typically < 15 bar

Step-by-Step Procedure:

  • In a 10 mL microwave reaction vessel, dissolve this compound (0.1 g, 0.43 mmol) and a substituted aniline (0.43 mmol) in 2-propanol (4 mL).

  • Seal the vessel and irradiate in the microwave reactor at 100 °C for 15 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Add water to the residue, and collect the precipitate by filtration.

  • Wash the solid with water and dry to obtain the desired 4-anilino-6,8-dichloroquinazoline derivative. Further purification can be achieved by recrystallization or column chromatography if necessary.

Characterization Data (Predicted):

  • ¹H NMR: Signals in the aromatic region, typically between 7.0 and 9.0 ppm.

  • ¹³C NMR: Resonances for the aromatic carbons, with those bonded to chlorine atoms appearing at characteristic chemical shifts.

  • Mass Spectrometry: A molecular ion peak corresponding to the calculated molecular weight, with a characteristic isotopic pattern due to the presence of three chlorine atoms.

Conclusion: A Gateway to Novel Quinazoline Scaffolds

The microwave-assisted protocols detailed in this application note provide a rapid, efficient, and reproducible pathway for the synthesis of this compound and its derivatives. By leveraging the advantages of microwave heating, researchers can significantly accelerate the discovery and development of novel quinazoline-based compounds with potential therapeutic applications. The protocols are designed to be adaptable, allowing for the exploration of a wide range of derivatives by varying the nucleophile in the final substitution step. As with any synthetic procedure, optimization of reaction conditions may be necessary for specific substrates to achieve maximal yields and purity.

References

  • Mohammadkhani, L., & Heravi, M. M. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 580086. [Link]

  • Molecules. (2006). Microwave assisted synthesis of N-arylheterocyclic substituted-4-aminoquinazoline derivatives. Molecules, 11(4), 272-278. [Link]

  • Organic Chemistry Portal. Microwave Synthesis. [Link]

  • Kappe, C. O. (2004). Controlled Microwave Heating in Modern Organic Synthesis.
  • Besson, T., & Chosson, E. (2007). Microwave-Assisted Synthesis of Bioactive Quinazolines and Quinazolinones. Microwave-assisted synthesis of heterocycles, 155-202.
  • Yoon, J. H., et al. (2004). A simple, efficient, straightforward, and high-yielding strategy for the preparation of 4-aminoquinazoline derivatives employing MW chemistry. Tetrahedron Letters, 45(46), 8561-8564.
  • Wikipedia. Niementowski quinazoline synthesis. [Link]

  • Khajavi, M. S., et al. (1998). Microwave Irradiation Promoted the Niementowski Reaction Preparation of Substituted Quinazolinones and Quinolines. Journal of Chemical Research, Synopses, (10), 640-641.
  • Liu, G., et al. (2006). Microwave assisted synthesis of N-arylheterocyclic substituted-4-aminoquinazoline derivatives. Molecules, 11(4), 272-278. [Link]

  • Arnott, E. A., et al. (2011). POCl3 chlorination of 4-quinazolones. The Journal of organic chemistry, 76(6), 1653–1661. [Link]

  • CEM Corporation. Safety Considerations for Microwave Synthesis. [Link]

  • Morressier. Nucleophilic aromatic substitution: Using microwave chemistry. [Link]

  • Kumar, D., et al. (2020). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances, 10(35), 20858-20885.
  • Al-Suhaimi, E. A., et al. (2024). Quinazoline Derivatives as Targeted Chemotherapeutic Agents. Pharmaceuticals, 17(5), 646.
  • ResearchGate. (2018). Potentially active heterocycles derived from 6,8-dichloro-3-amino-2- methylquinazolin-4(3h)-one: Synthesis and antibacterial activity. [Link]

  • MDPI. (2021). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. [Link]

Sources

Application Notes and Protocols for Reactions of 4,6,8-Trichloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinazoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of biologically active compounds.[1][2] Among its many derivatives, polychlorinated quinazolines serve as versatile synthons for the construction of complex molecular architectures. This guide focuses on 4,6,8-trichloroquinazoline, a key intermediate whose strategic functionalization allows for the development of novel therapeutics and advanced materials.[3] The reactivity of the chlorine atoms on the quinazoline core is position-dependent, a feature that enables selective, stepwise modification. This document provides a detailed exploration of the reactivity of this compound and presents robust experimental protocols for its derivatization, aimed at researchers, scientists, and professionals in drug development.

Reactivity Profile of this compound

The chemical behavior of this compound is dominated by the differential reactivity of its three chlorine substituents. The chlorine atom at the C4 position is significantly more susceptible to nucleophilic aromatic substitution (SNAr) than those at the C6 and C8 positions.[4][5][6] This enhanced reactivity is attributed to the electron-withdrawing effect of the adjacent pyrimidine nitrogen atoms, which stabilize the negatively charged Meisenheimer intermediate formed during the SNAr reaction.[7][8]

Conversely, the chlorine atoms at C6 and C8 are less activated towards nucleophilic attack and are more amenable to transformation via transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling.[9][10][11] This difference in reactivity allows for a predictable and regioselective functionalization strategy.

Logical Flow of Selective Functionalization

The typical synthetic route involves the initial selective reaction at the C4 position, followed by subsequent modifications at the C6 and C8 positions. This stepwise approach is crucial for building molecular diversity from a common starting material.

G A This compound B Step 1: Nucleophilic Aromatic Substitution (SNAr) at C4 A->B C 4-Substituted-6,8-dichloroquinazoline B->C D Step 2: Palladium-Catalyzed Cross-Coupling at C6/C8 C->D E Di-/Tri-substituted Quinazoline Derivatives D->E

Caption: Stepwise functionalization of this compound.

PART 1: Selective C4-Position Functionalization via Nucleophilic Aromatic Substitution (SNAr)

The C4 position is the primary site for initial modification. A wide range of nucleophiles, including amines, anilines, and alkoxides, can readily displace the C4-chloro substituent.[2][12][13]

Protocol 1.1: C4-Amination with a Primary Amine

This protocol details the reaction of this compound with a generic primary amine (R-NH₂). This reaction is typically carried out in a polar solvent with a non-nucleophilic base to scavenge the HCl byproduct.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥98%Commercial SourceStore in a desiccator.
Primary Amine (R-NH₂)ReagentCommercial SourceEnsure dryness if sensitive to moisture.
N,N-Diisopropylethylamine (DIPEA)≥99%Commercial SourceUse freshly distilled.
1,4-DioxaneAnhydrousCommercial SourceUse from a sealed bottle.
Ethyl Acetate (EtOAc)ACS GradeCommercial Source---
Saturated Sodium Bicarbonate (NaHCO₃)ACS GradeIn-house prep---
Brine (Saturated NaCl)ACS GradeIn-house prep---
Anhydrous Sodium Sulfate (Na₂SO₄)ACS GradeCommercial Source---
Step-by-Step Experimental Procedure
  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq).

  • Solvent and Reagent Addition: Under an inert atmosphere (Nitrogen or Argon), add anhydrous 1,4-dioxane to dissolve the starting material. Add the primary amine (1.1 eq) followed by N,N-diisopropylethylamine (DIPEA) (2.0 eq).[6]

  • Reaction Conditions: Heat the reaction mixture to 80-100 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-12 hours).

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ and brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the desired 4-amino-6,8-dichloroquinazoline derivative.

G cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Add this compound (1.0 eq) to flask B Add Dioxane, R-NH2 (1.1 eq), and DIPEA (2.0 eq) A->B C Heat to 80-100 °C B->C D Monitor by TLC C->D E Cool, Dilute with EtOAc D->E F Wash with NaHCO3 & Brine E->F G Dry (Na2SO4) & Concentrate F->G H Purify by Column Chromatography G->H

Caption: Workflow for C4-Amination of this compound.

PART 2: C6/C8-Position Functionalization via Suzuki-Miyaura Cross-Coupling

Following the selective modification of the C4 position, the less reactive C6 and C8 chloro-substituents can be functionalized using palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds.[9][10][11][14]

Protocol 2.1: Suzuki-Miyaura Coupling with an Arylboronic Acid

This protocol describes the coupling of a 4-amino-6,8-dichloroquinazoline derivative with an arylboronic acid. The reaction conditions can be tuned to favor either mono- or di-arylation.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
4-Amino-6,8-dichloroquinazolineAs synthesized------
Arylboronic Acid≥97%Commercial Source---
Pd(PPh₃)₄ (Tetrakis)≥99%Commercial SourceAir-sensitive, handle under inert gas.
Potassium Carbonate (K₂CO₃)AnhydrousCommercial SourceFinely powdered and dried.
1,4-DioxaneAnhydrousCommercial SourceDegassed before use.
WaterDeionizedIn-houseDegassed before use.
TolueneACS GradeCommercial Source---
Step-by-Step Experimental Procedure
  • Reaction Setup: To a flame-dried Schlenk flask, add the 4-amino-6,8-dichloroquinazoline (1.0 eq), arylboronic acid (1.2 eq for mono-arylation, 2.5 eq for di-arylation), and potassium carbonate (2.0-3.0 eq).

  • Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (0.05 eq).

  • Solvent Addition: Evacuate and backfill the flask with an inert gas (Argon) three times. Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).[9]

  • Reaction Conditions: Heat the reaction mixture to 90-110 °C with vigorous stirring. Monitor the reaction by TLC or LC-MS (typically 12-24 hours).

  • Work-up:

    • Cool the reaction to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

    • Wash the filtrate with water and brine.

    • Dry the organic layer over anhydrous Na₂SO₄.

  • Purification:

    • Concentrate the solution under reduced pressure.

    • Purify the residue by flash column chromatography to isolate the desired C-C coupled product(s).

Mechanistic Overview of Suzuki Coupling

The catalytic cycle of the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[9][10]

Suzuki_Cycle Pd(0) Pd(0) Oxidative\nAddition Oxidative Addition Pd(0)->Oxidative\nAddition Ar-Cl Ar-Pd(II)-Cl Ar-Pd(II)-Cl Oxidative\nAddition->Ar-Pd(II)-Cl Transmetalation Transmetalation Ar-Pd(II)-Cl->Transmetalation Ar'-B(OH)2 Base Ar-Pd(II)-Ar' Ar-Pd(II)-Ar' Transmetalation->Ar-Pd(II)-Ar' Reductive\nElimination Reductive Elimination Ar-Pd(II)-Ar'->Reductive\nElimination Reductive\nElimination->Pd(0) Ar-Ar'

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Summary of Reaction Conditions

The following table summarizes typical conditions for the selective functionalization of this compound. Yields are representative and will vary based on the specific substrates used.

PositionReaction TypeKey ReagentsSolventTemp (°C)Typical Yield (%)
C4 SNAr (Amination)R-NH₂, DIPEADioxane80-10070-95
C6/C8 Suzuki CouplingAr-B(OH)₂, Pd(PPh₃)₄, K₂CO₃Dioxane/H₂O90-11050-85

Safety Precautions

  • This compound: Handle in a well-ventilated fume hood. Avoid inhalation and contact with skin and eyes. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Palladium Catalysts: Many palladium catalysts are air-sensitive and potentially toxic. Handle under an inert atmosphere.

  • Solvents: Anhydrous solvents are flammable and should be handled with care, away from ignition sources.

Always consult the Safety Data Sheet (SDS) for all chemicals before use.

References

  • Sánchez, M., et al. (2018). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC. (2024). National Institutes of Health (NIH). [Link]

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2021). Beilstein Journal of Organic Chemistry. [Link]

  • Selective bioactive quinazolinones and phthalazinones. (2022).
  • Suzuki Coupling: Mechanism & Examples. (2022). NROChemistry. [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2021).
  • Suzuki Reaction - Palladium Catalyzed Cross Coupling. (n.d.). Common Organic Chemistry. [Link]

  • Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. (2000). MDPI. [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]

  • Application Notes and Protocols for the Synthesis of 8-Chloroquinazolin-4-OL Analogs. (2025). BenchChem.
  • Nucleophilic Aromatic Substitution. (2019). YouTube. [Link]

  • Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances - PMC. (2020). National Institutes of Health (NIH). [Link]

  • Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review. (2022). MDPI. [Link]

  • Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts. [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction. (n.d.). Fisher Scientific. [Link]

  • Functionalized Quinazolines and Pyrimidines for Optoelectronic Materials. (2020).
  • Rhodium-catalyzed C–H selective amination of 2,4-diarylquinazolines with N-fluorobenzenesulfonimide. (2024).
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC. (2021). National Institutes of Health (NIH). [Link]

  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2021). MDPI. [Link]

  • A self-assembled Pd6L8 nanoball for Suzuki–Miyaura coupling reactions in both homogeneous and heterogeneous formats. (2018). Green Chemistry (RSC Publishing). [Link]

Sources

purification of 4,6,8-Trichloroquinazoline derivatives by chromatography

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Chromatographic Purification of 4,6,8-Trichloroquinazoline Derivatives

Authored by: A Senior Application Scientist

Abstract

This technical note provides a detailed guide for the purification of this compound and its derivatives, a class of compounds pivotal as intermediates in pharmaceutical synthesis. The synthesis of these halogenated heterocycles often results in complex crude mixtures containing by-products, isomers, and unreacted starting materials, necessitating robust purification strategies.[1] This document outlines systematic protocols for both preparative-scale purification using flash column chromatography and high-resolution analysis and purification via High-Performance Liquid Chromatography (HPLC). We delve into the underlying chemical principles that govern the separation, explain the rationale behind methodological choices, and provide comprehensive, step-by-step protocols designed for researchers, scientists, and professionals in drug development.

Foundational Principles: Understanding the Challenge

The successful purification of this compound derivatives hinges on understanding their inherent chemical properties and anticipating the nature of potential impurities.

1.1. Physicochemical Properties of Trichloroquinazolines

This compound is a poly-halogenated, nitrogen-containing heterocyclic aromatic compound. Key characteristics influencing its chromatographic behavior include:

  • Polarity: The presence of three chlorine atoms and two nitrogen atoms imparts a moderate polarity. The molecule is generally soluble in moderately polar organic solvents like dichloromethane and ethyl acetate but has low solubility in non-polar solvents like hexanes.

  • Basicity: The nitrogen atoms in the quinazoline ring can act as Lewis bases. This basicity can lead to strong interactions with the acidic silanol groups on the surface of standard silica gel, often resulting in peak tailing or streaking on a chromatographic column.[2]

  • UV Activity: The aromatic quinazoline core is strongly UV-active, making it easily detectable by UV detectors commonly used in chromatography systems (typically at 254 nm).

1.2. Common Impurity Profile

The nature of impurities is dictated by the synthetic route. For instance, the conversion of a quinazolinone precursor to the trichloro-derivative using reagents like phosphorus oxychloride (POCl₃) can lead to:

  • Unreacted Starting Material: e.g., 6,8-dichloro-3H-quinazolin-4-one.

  • Partially Chlorinated By-products: Dichloro- or monochloro-quinazoline species.

  • Hydrolysis Products: Reversion of the chloro-substituent back to a hydroxyl group if moisture is present during workup.

  • Isomers: Regioisomers can form depending on the precursors used.[3]

The chromatographic separation of these closely related halogenated species can be challenging due to their similar polarities.[1]

Workflow for Purification Strategy

A systematic approach is crucial for developing an effective purification method. The general workflow involves preliminary analysis by Thin-Layer Chromatography (TLC) to establish initial conditions, followed by preparative purification via flash chromatography, and concluding with purity verification using HPLC.

G cluster_0 Phase 1: Method Development cluster_1 Phase 2: Preparative Purification cluster_2 Phase 3: Analysis & Isolation A Crude Synthetic Mixture B TLC Analysis (Solvent Scouting) A->B Spot on plate C Flash Column Chromatography B->C Determine optimal eluent D Fraction Collection C->D Elute compound E TLC Analysis of Fractions D->E Identify pure fractions F Combine Pure Fractions E->F G Solvent Evaporation (Rotary Evaporator) F->G H Final Purity Check (HPLC/NMR) G->H I Isolated Pure Compound H->I Purity >98%

Caption: General workflow for the purification of this compound derivatives.

Protocol 1: Preparative Flash Column Chromatography

Flash chromatography is the workhorse method for purifying milligram to multi-gram quantities of synthetic compounds in a research setting.[4]

3.1. Initial Method Development with TLC

Before packing a column, it is essential to identify a suitable mobile phase (eluent) using TLC.

  • Objective: Find a solvent system where the target this compound derivative has a Retention Factor (Rf) of approximately 0.3, ensuring good separation from impurities.[5]

  • Procedure:

    • Dissolve a small sample of the crude material in a suitable solvent (e.g., dichloromethane).

    • Spot the solution onto a silica gel TLC plate.

    • Develop the plate in a TLC chamber with a test solvent system. A good starting point is a mixture of a non-polar solvent (Hexanes or Heptane) and a moderately polar solvent (Ethyl Acetate).

    • Begin with a low polarity mixture (e.g., 5% Ethyl Acetate in Hexanes) and gradually increase the proportion of ethyl acetate until the desired Rf is achieved.

    • Troubleshooting Streaking: If the spot streaks, it indicates strong interaction with the silica. Prepare a new eluent containing a small amount of a basic modifier (e.g., 0.5-1% triethylamine) to neutralize the acidic silica surface.[2][6]

    • Visualize the spots under a UV lamp (254 nm).

3.2. Step-by-Step Flash Chromatography Protocol

  • Column Preparation:

    • Select a column of appropriate size for the amount of crude material (typically, use a mass of silica gel that is 50-100 times the mass of the crude product).

    • Plug the bottom of the column with a small piece of cotton or glass wool.

    • Add a thin layer of sand (approx. 1 cm).[5]

    • Pack the column with silica gel (230-400 mesh) using either the "dry packing" or "slurry packing" method to ensure a homogenous, crack-free stationary phase.[5]

    • Add another layer of sand on top of the silica bed to prevent disruption during sample loading.[5]

    • Pre-elute the column with the starting mobile phase until the packing is fully wetted and stable.

  • Sample Loading:

    • Method A: Liquid Loading: Dissolve the crude material in a minimal volume of a strong, yet compatible, solvent like dichloromethane. Carefully apply this solution to the top of the column and allow it to absorb into the silica just below the sand layer.[5] This method is fast but can sometimes compromise separation if too much or too strong a solvent is used.

    • Method B: Dry Loading (Recommended for Optimal Separation): Dissolve the crude product in a suitable solvent (e.g., dichloromethane or acetone). Add a small amount of silica gel (approx. 1-2 times the mass of the crude product) to the solution. Remove the solvent completely using a rotary evaporator to obtain a free-flowing powder. Carefully add this powder to the top of the packed column. This technique often results in sharper bands and better separation.[6]

  • Elution and Fraction Collection:

    • Carefully fill the column with the mobile phase.

    • Apply gentle air pressure to achieve a steady flow rate (the solvent level should drop about 2 inches per minute).[5]

    • For separating closely related halogenated compounds, a gradient elution is highly recommended.[6] Start with the low-polarity eluent identified during TLC analysis and gradually increase the percentage of the more polar solvent.

    • Collect fractions in an array of test tubes. The size of the fractions should be guided by the column size and the separation observed on the TLC plate.[5]

  • Fraction Analysis:

    • Analyze the collected fractions by TLC. Spot every few fractions on a single TLC plate to identify which ones contain the pure product.

    • Combine the fractions that show a single spot corresponding to the pure this compound derivative.

    • Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified compound.

3.3. Data Presentation: Typical Flash Chromatography Parameters

ParameterValue / DescriptionRationale
Crude Material Mass 1.0 gA typical laboratory scale.
Stationary Phase Silica Gel, 230-400 meshStandard choice for normal-phase chromatography.[4]
Column Dimensions 30 mm x 200 mmProvides adequate capacity and resolution for a 1g sample.
Mobile Phase Gradient: 5% to 25% Ethyl Acetate in HexanesA shallow gradient is often required to separate closely related halogenated isomers and by-products.[6]
Modifier 0.5% Triethylamine (if needed)Neutralizes acidic silica sites to prevent peak tailing of the basic quinazoline nitrogen.[2]
Flow Rate 20-30 mL/minOptimal for good separation without excessively long run times.
Detection UV visualization of TLC plates at 254 nmThe aromatic quinazoline ring is strongly UV-active.
Expected Rf ~0.3 in 15% Ethyl Acetate/HexanesProvides a good starting point for elution from the column.[5]
Typical Yield 75-90%Dependent on the purity of the crude material.
Achieved Purity >95% (verified by HPLC)The goal of the preparative step.

Protocol 2: HPLC for Purity Analysis and High-Resolution Purification

HPLC offers significantly higher resolving power than flash chromatography and is the standard method for assessing the final purity of a compound.[7] It can also be used for small-scale purification (preparative HPLC). For halogenated aromatic compounds, reversed-phase HPLC is the most common technique.[8]

4.1. Column and Mobile Phase Selection

The key to a successful HPLC separation is choosing the right column and mobile phase to exploit the subtle differences between the target compound and its impurities.

  • Column Choice:

    • C18 (ODS): The most common reversed-phase column, separates primarily based on hydrophobicity. A good first choice.

    • Pentafluorophenyl (PFP): Highly recommended for separating halogenated compounds and isomers. PFP phases offer alternative selectivity through multiple interaction mechanisms, including dipole-dipole and pi-pi interactions, which are highly effective for electron-deficient aromatic rings like trichloroquinazoline.[9]

  • Mobile Phase:

    • A typical reversed-phase system uses a mixture of water (Solvent A) and an organic solvent like acetonitrile or methanol (Solvent B).

    • An acidic modifier, such as 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid, should be added to both solvents. This protonates the basic nitrogen atoms of the quinazoline, ensuring sharp, symmetrical peaks by minimizing secondary interactions with the stationary phase.

4.2. Analytical HPLC Protocol for Purity Determination

ParameterValue / Description
Instrument Standard Analytical HPLC system with UV Detector
Column PFP or C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 10% B to 90% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 5 µL (of a ~1 mg/mL solution)

4.3. Transition to Preparative HPLC

To purify a compound using HPLC, the analytical method is scaled up. This involves using a larger diameter column (e.g., 20-50 mm), higher flow rates, and injecting a larger sample volume of a more concentrated solution. The principles of separation remain the same.

Troubleshooting Common Purification Issues

G Start Poor Separation in Flash Chromatography Q1 Are peaks tailing or streaking? Start->Q1 A1 Add 0.5-1% Triethylamine to the eluent to neutralize acidic silica sites. Q1->A1 Yes Q2 Are R f values of spots too close together? Q1->Q2 No A2 Run a shallower solvent gradient. (e.g., 0-10% B over 20 column volumes instead of 0-25% B over 10). Q2->A2 Yes Q3 Is the column overloaded? Q2->Q3 No A3 Change solvent system to alter selectivity. (e.g., switch from Hexane/EtOAc to Hexane/Dichloromethane). A2->A3 A4 Reduce sample load. (Typically <2% of silica mass). Use a larger column. Q3->A4 Yes

Caption: Decision tree for troubleshooting poor separation in flash chromatography.

References

  • Department of Chemistry, University of Rochester. Chromatography: How to Run a Flash Column. [Link]

  • Regalado, E. L., et al. (2019). Chromatographic Resolution of Closely Related Species in Pharmaceutical Chemistry: Dehalogenation Impurities and Mixtures of Halogen Isomers. ResearchGate. [Link]

  • Chromatography Forum. (2015). HPLC separation of related halogenated aromatic, any one??. [Link]

  • Department of Chemistry, University of Rochester. Tips for Flash Column Chromatography. [Link]

  • Jiang, Z., Crassous, J., & Schurig, V. (2005). Gas-chromatographic Separation of Tri(hetero)halogenomethane Enantiomers. Chirality, 17(8), 488-93. [Link]

  • Szychowski, J., et al. (2020). Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2. Molecules, 25(21), 5039. [Link]

  • ResearchGate. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. [Link]

  • King Group. Successful Flash Chromatography. [Link]

  • MIT OpenCourseWare. Purification by Flash Column Chromatography. [Link]

  • da Silva, A. C. M., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 21. [Link]

  • de Oliveira, M. A., et al. (2001). HPLC assay in plasma and preliminary pharmacokinetic study of a quinazolinone derivative with spasmolytic effect. Journal of Pharmaceutical and Biomedical Analysis, 26(3), 439-44. [Link]

  • de Oliveira, R. B., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journal of Organic Chemistry, 17, 2689-2699. [Link]

  • Hone, C. A., & Kappe, C. O. (2021). Inline purification in continuous flow synthesis – opportunities and challenges. Beilstein Journal of Organic Chemistry, 17, 2436-2450. [Link]

  • Kalaycıoğlu, Z. (2016). Separation techniques: Chromatography. Journal of Experimental and Clinical Medicine, 33(3), 157-161. [Link]

  • Google Patents. (2016). CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.

Sources

Application Notes & Protocols: Leveraging 4,6,8-Trichloroquinazoline for the Synthesis of Novel Anticancer Compounds

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The quinazoline scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged" structure in the development of targeted anticancer therapies.[1] A multitude of clinically approved drugs, including Gefitinib, Erlotinib, and Lapatinib, feature the quinazoline core and function primarily as inhibitors of key oncogenic signaling pathways, most notably those driven by the Epidermal Growth factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR).[2][3] This document provides a comprehensive guide for the strategic utilization of 4,6,8-trichloroquinazoline , a versatile precursor, in the synthesis of novel quinazoline-based anticancer compounds. We will delve into the synthetic rationale, provide detailed experimental protocols, and outline methods for the biological evaluation of these newly synthesized entities. The highly reactive chlorine substituents at the 4, 6, and 8 positions of the quinazoline ring offer a unique opportunity for systematic structural modifications to explore the structure-activity relationships (SAR) and develop potent and selective anticancer agents.[4]

The Quinazoline Scaffold in Oncology: A Rationale for a Trichloro-Substituted Precursor

The anticancer activity of quinazoline derivatives is intrinsically linked to their ability to mimic the adenine moiety of ATP and competitively inhibit the kinase activity of various receptor tyrosine kinases (RTKs).[5] The strategic placement of substituents on the quinazoline ring system is paramount in dictating the potency and selectivity of these inhibitors.[4][6]

Why this compound?

The chlorine atoms at positions 4, 6, and 8 of the quinazoline core serve as versatile synthetic handles for introducing a diverse array of functional groups through nucleophilic substitution reactions. This allows for a systematic exploration of the chemical space around the quinazoline scaffold to optimize interactions with the target kinase.

  • The 4-Position: The chlorine at the 4-position is the most reactive towards nucleophilic attack. This position is critical for interaction with the hinge region of the kinase domain. Substitution at this position with various anilines is a well-established strategy for developing potent EGFR inhibitors.[1][7]

  • The 6- and 8-Positions: The chlorine atoms at the 6 and 8 positions are less reactive than the one at the 4-position. These positions are located in the solvent-exposed region of the ATP-binding pocket of many kinases. Modifications at these positions can be exploited to enhance solubility, modulate pharmacokinetic properties, and achieve selectivity for specific kinases.[6]

  • The 2-Position: While not chlorinated in our precursor, modifications at the 2-position can also influence activity.[6]

The following diagram illustrates the general structure of a 4-anilinoquinazoline inhibitor bound to the ATP-binding pocket of a kinase, highlighting the importance of the various substitution points.

Quinazoline_Binding cluster_0 ATP-Binding Pocket cluster_1 Quinazoline Inhibitor Hinge Region Hinge Region Solvent Exposed Region Solvent Exposed Region Hydrophobic Pocket Hydrophobic Pocket Quinazoline Core Quinazoline Core Quinazoline Core->Hydrophobic Pocket Hydrophobic Interactions 4-Anilino Group 4-Anilino Group 4-Anilino Group->Hinge Region H-Bonds 6/8-Substituent 6/8-Substituent 6/8-Substituent->Solvent Exposed Region Solubility/Selectivity 2-Substituent 2-Substituent 2-Substituent->Hydrophobic Pocket

Caption: Kinase inhibitor binding model.

Synthetic Protocols: From this compound to Bioactive Derivatives

The following protocols provide a step-by-step guide for the synthesis of a library of 4-anilino-6,8-dichloroquinazoline derivatives. The rationale behind this initial focus is the well-documented importance of the 4-anilino moiety for potent kinase inhibition.[1][7] Subsequent modifications at the 6 and 8 positions can be explored in later stages of lead optimization.

General Protocol for the Synthesis of 4-Anilino-6,8-dichloroquinazolines

This protocol describes the nucleophilic aromatic substitution reaction at the C4 position of this compound with a variety of substituted anilines.

Materials:

  • This compound

  • Substituted anilines (e.g., 3-ethynylaniline, 4-methoxyaniline, 3-chloro-4-fluoroaniline)

  • Isopropanol or other suitable solvent (e.g., ethanol, n-butanol)

  • Diisopropylethylamine (DIPEA) or other non-nucleophilic base

  • Reaction vessel with a reflux condenser and magnetic stirrer

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography apparatus (silica gel)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • To a solution of this compound (1.0 eq) in isopropanol (10 mL/mmol), add the desired substituted aniline (1.1 eq) and DIPEA (1.5 eq).

  • Heat the reaction mixture to reflux (approximately 82 °C for isopropanol) and monitor the progress of the reaction by TLC.

  • Upon completion of the reaction (typically 2-6 hours), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-anilino-6,8-dichloroquinazoline derivative.

  • Characterize the final product using standard analytical techniques, including ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Example Synthesis: N-(3-ethynylphenyl)-6,8-dichloroquinazolin-4-amine

This example illustrates the synthesis of a specific derivative with a terminal alkyne, which can be further functionalized using "click" chemistry.

Reaction Scheme:

reaction_scheme start This compound aniline + 3-Ethynylaniline reagents DIPEA, Isopropanol Reflux product N-(3-ethynylphenyl)-6,8-dichloroquinazolin-4-amine reagents->product

Caption: Synthesis of an alkynylated quinazoline.

Experimental:

A mixture of this compound (250 mg, 1.0 mmol), 3-ethynylaniline (129 mg, 1.1 mmol), and DIPEA (0.26 mL, 1.5 mmol) in isopropanol (10 mL) was heated to reflux for 4 hours. The reaction was monitored by TLC (30% ethyl acetate in hexanes). After completion, the solvent was removed in vacuo, and the residue was purified by column chromatography (silica gel, 10-40% ethyl acetate in hexanes) to yield the title compound as a pale yellow solid.

Characterization and Data Presentation

Thorough characterization of all synthesized compounds is crucial. The following table provides an example of how to present the analytical data for a series of newly synthesized compounds.

Compound IDR-Group (at C4-anilino)Yield (%)¹H NMR (δ, ppm)HRMS (m/z) [M+H]⁺
I-a 3-ethynylphenyl78......
I-b 4-methoxyphenyl85......
I-c 3-chloro-4-fluorophenyl82......

Biological Evaluation: Assessing Anticancer Activity

Once a library of compounds has been synthesized and characterized, the next step is to evaluate their biological activity. A tiered approach is recommended, starting with in vitro assays and progressing to more complex cellular and in vivo models for the most promising candidates.

In Vitro Kinase Inhibition Assays

The primary mechanism of action for many quinazoline-based anticancer agents is the inhibition of protein kinases.[8] Therefore, the initial biological evaluation should focus on assessing the inhibitory activity of the synthesized compounds against a panel of relevant kinases, such as EGFR, VEGFR, and others implicated in the target cancer type.

Protocol: EGFR Kinase Inhibition Assay (Example)

This protocol outlines a typical in vitro assay to determine the IC₅₀ value of a compound against EGFR.

Materials:

  • Recombinant human EGFR kinase

  • Poly(Glu, Tyr) 4:1 substrate

  • ATP (Adenosine triphosphate)

  • Synthesized inhibitor compounds

  • Kinase buffer

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • Microplate reader

Procedure:

  • Prepare a serial dilution of the inhibitor compounds in DMSO.

  • In a 96-well plate, add the kinase buffer, the EGFR enzyme, and the inhibitor at various concentrations.

  • Initiate the kinase reaction by adding a mixture of the substrate and ATP.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ assay system, which involves a luciferase-based reaction that generates a luminescent signal proportional to the ADP concentration.

  • Calculate the percentage of kinase inhibition for each inhibitor concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cellular Proliferation Assays

To assess the cytotoxic and anti-proliferative effects of the synthesized compounds on cancer cells, standard cellular assays should be performed.

Protocol: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability and proliferation.[9]

Materials:

  • Cancer cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer)[10][11]

  • Complete cell culture medium

  • Synthesized inhibitor compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the inhibitor compounds and a vehicle control (DMSO).

  • Incubate the cells for a specified period (e.g., 48 or 72 hours).

  • Add the MTT solution to each well and incubate for a further 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Add the solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Calculate the percentage of cell viability for each inhibitor concentration and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation) value.

Downstream Signaling Pathway Analysis

For lead compounds that demonstrate potent kinase inhibition and anti-proliferative activity, it is essential to confirm their mechanism of action within the cellular context. This can be achieved by examining the phosphorylation status of downstream signaling proteins.

Protocol: Western Blot Analysis

Western blotting can be used to detect changes in the phosphorylation levels of key proteins in a signaling pathway, such as ERK1/2, in response to treatment with an inhibitor.[9]

Procedure:

  • Treat cancer cells with the inhibitor compound at its GI₅₀ concentration for a specified time.

  • Lyse the cells to extract the total protein.

  • Separate the proteins by size using SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Probe the membrane with primary antibodies specific for the phosphorylated and total forms of the target protein (e.g., phospho-ERK1/2 and total ERK1/2).

  • Incubate with a secondary antibody conjugated to an enzyme (e.g., HRP).

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities to determine the effect of the inhibitor on protein phosphorylation.

The following workflow diagram summarizes the proposed research plan:

research_workflow cluster_synthesis Synthesis & Characterization cluster_bio_eval Biological Evaluation cluster_optimization Lead Optimization start This compound synthesis Synthesize Library of 4-Anilino-6,8-dichloroquinazolines start->synthesis characterization Characterize Compounds (NMR, HRMS) synthesis->characterization kinase_assay In Vitro Kinase Inhibition Assays (IC₅₀) characterization->kinase_assay cell_assay Cellular Proliferation Assays (GI₅₀) kinase_assay->cell_assay western_blot Mechanism of Action (Western Blot) cell_assay->western_blot sar Structure-Activity Relationship (SAR) Analysis western_blot->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis Iterative Design

Caption: Drug discovery workflow.

Conclusion and Future Directions

This compound represents a highly valuable and versatile starting material for the synthesis of novel quinazoline-based anticancer compounds. The strategic and sequential modification of the chloro substituents at the 4, 6, and 8 positions allows for a comprehensive exploration of the structure-activity landscape. By following the detailed protocols outlined in this guide, researchers can efficiently synthesize, characterize, and evaluate new chemical entities with the potential to become next-generation targeted cancer therapeutics. Future work should focus on expanding the diversity of the synthesized library by exploring different nucleophiles for substitution at the 4, 6, and 8 positions and by further functionalizing the introduced side chains.

References

  • An insight into the therapeutic potential of quinazoline deriv
  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (URL: )
  • An appraisal of anticancer activity with structure-activity relationship of quinazoline and quinazolinone analogues through EGFR and VEGFR inhibition: A review - PubMed. (URL: [Link])

  • Medicinal chemistry perspective on quinazoline derivatives: Sustainable synthetic routes, anticancer evaluation, and SAR analysis - PubMed. (URL: [Link])

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - MDPI. (URL: [Link])

  • Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - NIH. (URL: [Link])

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry - MDPI. (URL: [Link])

  • Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. (URL: [Link])

  • Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - Brieflands. (URL: [Link])

  • Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives - PMC. (URL: [Link])

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases | Semantic Scholar. (URL: [Link])

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present) - NIH. (URL: [Link])

  • Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity - PubMed Central. (URL: [Link])

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (URL: [Link])

  • Synthesis of some quinazolinones inspired from the natural alkaloid L-norephedrine as EGFR inhibitors and radiosensitizers - Taylor & Francis Online. (URL: [Link])

  • Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents - MDPI. (URL: [Link])

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - Semantic Scholar. (URL: [Link])

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents - PMC - NIH. (URL: [Link])

  • Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides - PMC - PubMed Central. (URL: [Link])

  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms - PMC. (URL: [Link])

  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - Semantic Scholar. (URL: [Link])

  • Anticancer activity of pyrimidodiazepines based on 2-chloro-4-anilinoquinazoline: synthesis, DNA binding and molecular docking - RSC Publishing. (URL: [Link])

  • Synthesis and antitumor activity of novel 6,7,8-trimethoxy N-aryl-substituted-4-aminoquinazoline derivatives - PubMed. (URL: [Link])

Sources

Introduction: The Quinazoline Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis of 4-Anilino-6,8-dichloroquinazolines

The quinazoline core is a bicyclic aromatic heterocycle composed of a benzene ring fused to a pyrimidine ring. In the landscape of medicinal chemistry, it is widely recognized as a "privileged structure".[1][2][3] This designation stems from its remarkable ability to serve as a versatile scaffold for designing ligands that can interact with a multitude of biological targets, leading to a broad spectrum of pharmacological activities.[4][5][6][7][8]

Quinazoline derivatives have been successfully developed into therapeutic agents for a wide range of diseases, including cancer, inflammation, microbial infections, and neurological disorders.[9] Their most profound impact, however, has been in the field of oncology.[10] The 4-anilinoquinazoline framework, in particular, is the cornerstone of numerous targeted cancer therapies that function as potent and selective inhibitors of protein tyrosine kinases (TKIs).[3][10] These enzymes are critical mediators of signaling pathways that regulate cell proliferation, survival, and migration, which are often dysregulated in cancer.

The clinical success of this scaffold is exemplified by several FDA-approved drugs, including Gefitinib (Iressa®), Erlotinib (Tarceva®), and Lapatinib (Tykerb®), which specifically target the Epidermal Growth Factor Receptor (EGFR) family of kinases.[3][11][12] The synthesis of these complex molecules often involves the key step of coupling a substituted aniline with a reactive quinazoline core.

This application note provides a comprehensive, in-depth technical guide for researchers, scientists, and drug development professionals on the reaction of 4,6,8-trichloroquinazoline with anilines. It details the underlying reaction mechanism, provides a robust experimental protocol, and offers practical insights for troubleshooting, aiming to empower scientists to efficiently synthesize novel 4-anilino-6,8-dichloroquinazoline derivatives for their research and development endeavors.

Reaction Mechanism: Regioselective Nucleophilic Aromatic Substitution (SNAr)

The core chemical transformation is a Nucleophilic Aromatic Substitution (SNAr) reaction.[13][14] Unlike electrophilic substitutions common to benzene rings, SNAr is characteristic of aromatic rings that are "electron-poor," a condition met by the quinazoline system due to the electron-withdrawing nature of its two nitrogen atoms. This electronic property makes the chlorine-bearing carbon atoms susceptible to attack by nucleophiles, such as anilines.

The reaction proceeds via a two-step addition-elimination mechanism:

  • Nucleophilic Addition: The lone pair of electrons on the nitrogen atom of the aniline attacks the most electrophilic carbon atom on the quinazoline ring, which is the C4 position.[15] This attack forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[16] The negative charge is delocalized over the quinazoline ring system, including the electronegative nitrogen atoms, which provides significant stabilization.

  • Elimination of the Leaving Group: The aromaticity of the quinazoline ring is restored by the elimination of the chloride ion (a good leaving group), resulting in the final substituted product.

Regioselectivity: The reaction is highly regioselective. The C4 position is significantly more reactive towards nucleophilic attack than the C2, C6, or C8 positions.[17] This is because the C4 carbon is flanked by one nitrogen atom (at position 3) and is part of the pyrimidine ring, making it more electron-deficient and thus more electrophilic than the carbons on the benzene portion of the scaffold. Substitution at C2 is possible but typically requires harsher reaction conditions. The chloro groups at C6 and C8 are on the benzenoid ring and are not sufficiently activated for substitution under these conditions.

SNAr_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_products Products This compound This compound Aniline Aniline Meisenheimer Complex Meisenheimer Complex Aniline->Meisenheimer Complex 4-Anilino-6,8-dichloroquinazoline 4-Anilino-6,8-dichloroquinazoline Meisenheimer Complex->4-Anilino-6,8-dichloroquinazoline - Cl⁻ (Elimination) HCl HCl Meisenheimer Complex->HCl

Caption: The SNAr mechanism for the reaction of this compound with aniline.

Detailed Experimental Protocol

This protocol provides a general procedure for the synthesis of N-aryl-6,8-dichloroquinazolin-4-amines. Researchers should optimize conditions based on the specific aniline used.

Materials and Reagents:

  • This compound

  • Substituted Aniline (e.g., 3-chloro-4-fluoroaniline)

  • Solvent: Isopropanol (IPA) or Dioxane

  • Base (optional): N,N-Diisopropylethylamine (DIPEA)

  • Deionized Water

  • Ethyl Acetate

  • Silica Gel for column chromatography

  • TLC plates (Silica gel 60 F254)

Equipment:

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer and hotplate

  • Thermometer

  • Buchner funnel and flask

  • Glassware for column chromatography

  • Rotary evaporator

  • Analytical balance

Procedure:

  • Reaction Setup:

    • To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

    • Add the desired solvent (e.g., Isopropanol, approx. 10-15 mL per mmol of quinazoline).

    • Add the substituted aniline (1.0 - 1.2 eq). Using a slight excess of the aniline can help drive the reaction to completion.

    • Note on Basicity: While many anilines are sufficiently nucleophilic to react directly, very electron-poor anilines may require the addition of a non-nucleophilic base like DIPEA (1.5 eq) to scavenge the HCl generated during the reaction.[18]

  • Reaction Conditions:

    • Attach a reflux condenser to the flask.

    • Heat the mixture to reflux (for isopropanol, this is ~82 °C) with vigorous stirring.

    • The reaction time can vary from 2 to 24 hours, depending on the reactivity of the aniline. Microwave-assisted synthesis can significantly reduce reaction times to as little as 10-20 minutes.[19][20]

  • Monitoring the Reaction:

    • Periodically take a small aliquot from the reaction mixture and spot it on a TLC plate.

    • Use a suitable mobile phase (e.g., 30-50% Ethyl Acetate in Hexanes) to develop the plate.

    • Visualize the spots under UV light (254 nm). The reaction is complete when the starting this compound spot has been consumed.

  • Work-up and Isolation:

    • Once the reaction is complete, allow the mixture to cool to room temperature. Often, the product will precipitate out of the solution upon cooling.

    • If precipitation occurs, collect the solid product by vacuum filtration through a Buchner funnel.

    • If no precipitate forms, pour the reaction mixture into a beaker of cold deionized water with stirring to induce precipitation.

    • Wash the collected solid with cold water, followed by a small amount of cold isopropanol or another suitable solvent to remove impurities.

    • Dry the crude product under vacuum.

  • Purification:

    • If the crude product is not of sufficient purity (as determined by TLC or ¹H NMR), further purification is necessary.

    • The most common method is flash column chromatography on silica gel. Select an appropriate eluent system by TLC analysis to achieve good separation between the product and any remaining impurities.

    • Alternatively, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexanes) can be employed.

  • Characterization:

    • Confirm the identity and purity of the final product using standard analytical techniques:

      • ¹H and ¹³C NMR: To confirm the chemical structure.

      • Mass Spectrometry (LC-MS or HRMS): To confirm the molecular weight.[21]

      • FT-IR: To identify characteristic functional groups.

Data Presentation: Reaction Parameters

The choice of aniline significantly impacts reaction outcomes. The following table summarizes representative data based on literature precedents for the N-arylation of chloroquinazolines.[19][20]

Aniline Substrate (R-Ph-NH₂)Substituent EffectTypical SolventTemperature (°C)Typical TimeExpected Yield
4-MethoxyanilineElectron-DonatingIsopropanolReflux (~82°C)2-6 hHigh (80-95%)
AnilineNeutralIsopropanolReflux (~82°C)4-8 hGood (70-85%)
3-BromoanilineElectron-WithdrawingDioxaneReflux (~101°C)8-16 hModerate (60-75%)
4-NitroanilineStrongly EWDDioxane + BaseReflux (~101°C)12-24 hLower (40-60%)

Experimental Workflow Visualization

Workflow Start Combine Reactants: This compound, Aniline, Solvent Reaction Heat to Reflux (or Microwave) Start->Reaction Monitor Monitor by TLC Reaction->Monitor Monitor->Reaction Incomplete Workup Cool, Precipitate, Filter & Wash Monitor->Workup Complete Purify Purification: Column Chromatography or Recrystallization Workup->Purify Characterize Characterization: NMR, MS, IR Purify->Characterize FinalProduct Pure 4-Anilino-6,8- dichloroquinazoline Characterize->FinalProduct

Caption: A generalized workflow for the synthesis and purification of 4-anilino-6,8-dichloroquinazolines.

Troubleshooting Guide

ProblemPotential Cause(s)Recommended Solution(s)
Low or No Reaction 1. Aniline is electron-poor and not nucleophilic enough. 2. Insufficient reaction temperature or time. 3. Impure starting materials.1. Add a non-nucleophilic base (e.g., DIPEA). Switch to a higher boiling solvent like dioxane. 2. Increase temperature to reflux, prolong reaction time, or use microwave irradiation. 3. Verify the purity of this compound and aniline by NMR or melting point.
Formation of Multiple Byproducts 1. Di-substitution at C4 and C2 positions due to harsh conditions. 2. Degradation of starting materials or product. 3. Reaction with solvent (if using an amine-based solvent).1. Reduce the reaction temperature and/or time. Avoid using a large excess of the aniline. 2. Run the reaction under an inert atmosphere (N₂ or Ar). 3. Use inert solvents like isopropanol, ethanol, THF, or dioxane.
Difficult Purification 1. Product and starting material have very similar polarity (Rf values). 2. Product is insoluble in common chromatography solvents. 3. Product streaking on TLC/column.1. Optimize the TLC solvent system to maximize separation. Consider a different purification method like recrystallization. 2. Try dissolving the crude material in a stronger solvent (like DCM or THF) before loading onto the silica column. 3. Add a small amount of acid (e.g., acetic acid) or base (e.g., triethylamine) to the eluent to suppress ionization of basic/acidic groups.

Conclusion

The nucleophilic aromatic substitution reaction between this compound and anilines is a powerful and reliable method for synthesizing a diverse library of 4-anilino-6,8-dichloroquinazolines. This chemical scaffold is of paramount importance in modern drug discovery, forming the backbone of numerous clinically successful kinase inhibitors.[22] By understanding the underlying SNAr mechanism and carefully controlling reaction parameters such as solvent, temperature, and the electronic nature of the aniline, researchers can efficiently generate novel compounds for biological screening. The protocols and troubleshooting guidance provided herein serve as a robust starting point for the development of new therapeutic agents built upon this privileged quinazoline core.

References

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (2023). Pharmaceuticals.
  • Medicinal Chemistry of Quinazolines as Analgesic and Anti-Inflamm
  • Quinazolinones, the Winning Horse in Drug Discovery. (2023). Molecules.
  • Importance of quinazoline and quinazolinone derivatives in medicinal chemistry. (n.d.). ScienceDirect.
  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (n.d.). MDPI.
  • Novel quinazoline derivatives: key pharmacological activities. (2024). Medical Review.
  • Bestowal of Quinazoline Scaffold in Anticancer Drug Discovery. (n.d.). PubMed.
  • The Quinazoline Core: A Privileged Scaffold in Modern Drug Discovery. (n.d.). BenchChem.
  • The Power of Quinazoline: A Cornerstone in Modern Drug Development. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
  • Exploring Quinazoline as a Scaffold for Developing Novel Therapeutics in Alzheimer's Disease. (n.d.). MDPI.
  • Assessing a sustainable manufacturing route to lapatinib. (2022). Reaction Chemistry & Engineering.
  • Design and synthesis of Lapatinib derivatives containing a branched side chain as HER1/HER2 targeting antitumor drug candidates. (2014). European Journal of Medicinal Chemistry.
  • HER2 Kinase-Targeted Breast Cancer Therapy: Design, Synthesis, and In Vitro and In Vivo Evaluation of Novel Lapatinib Congeners as Selective and Potent HER2 Inhibitors with Favorable Metabolic Stability. (2020). Journal of Medicinal Chemistry.
  • Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives. (n.d.).
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (n.d.).
  • Proposed reaction mechanism for the reaction between 4-chloroquinazoline and aniline. (n.d.).
  • Lapatinib Synthetic Routes. (n.d.). MedKoo Biosciences.
  • General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. (n.d.).
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024).
  • Identification of 4-anilino-6-aminoquinazoline derivatives as potential MERS-CoV inhibitors. (2020). Bioorganic & Medicinal Chemistry Letters.
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024).
  • Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. (2024). MDPI.
  • Synthesis and bioactivities of 6,7,8-trimethoxy-N-aryl-4-aminoquinazoline derivatives. (2007). Bioorganic & Medicinal Chemistry.
  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (2025). Chemistry Stack Exchange.
  • Synthesis, Characterization of 4-Anilino-6,7-Dimethoxy Quinazoline Derivatives as Potential Anti-Angiogenic Agents. (2018). PubMed.
  • 16.6: Nucleophilic Aromatic Substitution. (2025). Chemistry LibreTexts.
  • Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)
  • Synthesis of 2-chloro-N, N-diethyl-7-fluoroquinazolin-4-amine. (2022). SciSpace.
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (n.d.). Beilstein Journals.
  • Bioactive Amino-Quinazolines: Synthesis and Therapeutic Applications. (2024).

Sources

Troubleshooting & Optimization

avoiding byproduct formation in 4,6,8-Trichloroquinazoline reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 4,6,8-trichloroquinazoline. This guide is designed for researchers, chemists, and drug development professionals who are working with this important heterocyclic scaffold. The synthesis, while conceptually straightforward, is often complicated by the formation of persistent byproducts that can compromise yield and purity.

This document provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in mechanistic principles and practical, field-proven solutions. Our goal is to empower you to diagnose issues, optimize your reaction conditions, and achieve a robust, high-purity synthesis.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific experimental problems in a question-and-answer format.

Question 1: My final product is contaminated with significant amounts of hydroxylated species (e.g., 4-hydroxy-6,8-dichloroquinazoline). What is causing this hydrolysis and how can I prevent it?

Answer:

This is the most common byproduct issue, arising from the high reactivity of the chlorine atom at the C4 position towards nucleophilic attack by water. The electron-withdrawing nature of the quinazoline ring system makes the chloro substituents susceptible to hydrolysis, a reaction that can occur during both the reaction work-up and purification stages.

Root Causes & Mechanistic Insight:

  • Moisture in Reagents/Solvents: The primary culprit is residual water in your chlorinating agent (e.g., phosphorus oxychloride, POCl₃), solvents, or starting material (quinazoline-4-one precursor). POCl₃ reacts violently with water to produce phosphoric acid and HCl, which is not only hazardous but also reduces the efficacy of the chlorinating agent.

  • Inadequate Work-up Procedure: Quenching the reaction mixture is a critical step. Pouring the hot reaction mixture directly into a large volume of water or onto ice without careful temperature control can lead to rapid, uncontrolled hydrolysis of the desired product.

  • Atmospheric Moisture: Exposure of the reaction or the isolated product to humid air for extended periods can also lead to gradual hydrolysis.

Recommended Solutions:

  • Ensure Anhydrous Conditions:

    • Dry all glassware in an oven at >120°C for several hours and cool under an inert atmosphere (N₂ or Argon).

    • Use freshly distilled or commercially available anhydrous solvents.

    • If using POCl₃, ensure it is from a fresh, tightly sealed bottle. For older bottles, distillation under reduced pressure may be necessary. One user noted that if POCl₃ is wet, even if colorless and fuming, the reaction will fail[1].

  • Controlled Reaction Quench:

    • After the reaction is complete, cool the mixture to room temperature. If possible, remove the excess POCl₃ under reduced pressure[1].

    • Slowly and carefully pour the cooled reaction mixture onto crushed ice or into an ice-cold saturated sodium bicarbonate solution with vigorous stirring. This neutralizes the acidic byproducts and keeps the temperature low to minimize the rate of hydrolysis.

  • Modified Work-up Protocol:

    • Cool the reaction vessel in an ice bath.

    • Slowly add the mixture to a beaker containing a vigorously stirred mixture of crushed ice and a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Carefully neutralize the aqueous layer with a solid base like sodium carbonate or a saturated solution of sodium bicarbonate until the pH is ~7-8.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, and concentrate in vacuo.

Question 2: I'm observing incomplete chlorination, with my crude product containing the quinazolin-4-one starting material. How can I drive the reaction to completion?

Answer:

Incomplete conversion is typically a result of insufficient reactivity of the chlorinating agent, suboptimal temperature, or competing side reactions that consume the reagents. The chlorination of a quinazolin-4-one with POCl₃ is a two-stage process: an initial phosphorylation followed by nucleophilic substitution by chloride[2][3][4]. Both stages must proceed efficiently.

Root Causes & Mechanistic Insight:

  • Insufficient POCl₃: A minimum of one molar equivalent of POCl₃ is required for the conversion, but an excess is almost always used to act as both reagent and solvent[2][3][4]. Insufficient amounts will lead to incomplete phosphorylation.

  • Low Reaction Temperature/Time: The second step, displacement of the phosphate intermediate by chloride, requires thermal energy. Clean conversion is typically achieved by heating to 70-90°C[2][4][5].

  • Presence of Basic Impurities: While a base is sometimes added to facilitate the initial phosphorylation, strong bases can interfere with the overall process if not used correctly. The key is that phosphorylation is base-mediated, while the subsequent chlorination is acid-mediated (promoted by HCl generated in situ)[1].

  • Formation of Unreactive Intermediates: At lower temperatures, phosphorylated intermediates can react with unreacted quinazolone to form "pseudodimers," which are less reactive towards the final chlorination step[2][4][5].

Recommended Solutions:

  • Optimize Reagent Stoichiometry: Use a significant excess of POCl₃, often employing it as the solvent. A molar ratio of 5-10 equivalents relative to the quinazolinone is common.

  • Implement a Two-Stage Temperature Profile:

    • Combine the quinazolinone with POCl₃ (and a catalytic amount of DMF or a tertiary amine base like N,N-diisopropylethylamine (DIPEA) if desired) at a lower temperature (e.g., 0-25°C) to facilitate the initial phosphorylation[2][4].

    • After a short stirring period (30-60 minutes), slowly heat the reaction mixture to reflux (typically 90-110°C) and maintain for 2-6 hours, monitoring by TLC or LC-MS until the starting material is consumed.

  • Consider Additives: The addition of a catalytic amount of N,N-dimethylformamide (DMF) can generate a Vilsmeier-Haack type reagent in situ, which can be more reactive. Alternatively, adding phosphorus pentachloride (PCl₅) along with POCl₃ can increase the chlorinating power of the system.

Parameter Issue Recommended Action Rationale
Temperature Incomplete ReactionIncrease reflux temperature to 90-110°C.Drives the conversion of the O-phosphorylated intermediate to the final chloro-product[2][4].
Reagents Starting Material RemainsUse a larger excess of POCl₃ (5-10 eq). Consider adding PCl₅ (0.5-1 eq).Ensures complete formation of the reactive intermediate and increases chloride concentration.
Reaction Time Incomplete ReactionExtend reflux time to 4-8 hours. Monitor progress via TLC/LCMS.Allows the reaction to reach completion, especially if kinetics are slow.

Frequently Asked Questions (FAQs)

Q1: What is the role of DMF in chlorination reactions with POCl₃ or SOCl₂?

The addition of a catalytic amount of DMF with POCl₃ or thionyl chloride (SOCl₂) generates a highly electrophilic Vilsmeier-Haack reagent in situ (chloro-dimethyliminium chloride)[6]. This reagent is often more effective at activating the carbonyl oxygen of the quinazolin-4-one for subsequent chlorination than POCl₃ or SOCl₂ alone, potentially allowing for milder reaction conditions and faster conversion.

Q2: My reaction produces a dark, tarry material, leading to low yields and difficult purification. What causes this?

Tar formation is usually a sign of decomposition, often caused by excessive heat or prolonged reaction times. The highly acidic and reactive conditions can lead to polymerization or degradation of the aromatic system, especially if trace impurities are present.

  • Solution: Ensure the reaction temperature does not significantly exceed 110-120°C. Monitor the reaction closely and stop heating as soon as the starting material is consumed. Using a co-solvent like toluene or acetonitrile can sometimes help moderate the reaction temperature and improve solubility[7].

Q3: Are there alternative, cleaner synthetic routes to avoid using POCl₃?

While POCl₃ is the most common reagent, alternatives exist. For instance, using SOCl₂ with a catalytic amount of DMF is a viable option[8]. Another approach avoids chlorination altogether by building the quinazoline ring with the desired substituents already in place, though this often requires more complex starting materials like 2-amino-3,5-dichlorobenzoic acid[9].

Q4: How can I effectively purify the final this compound product?

Purification can be challenging due to the product's reactivity.

  • Recrystallization: This is the preferred method. Solvents like ethanol, ethyl acetate/hexane mixtures, or toluene can be effective. The key is to perform the recrystallization quickly and avoid prolonged heating to minimize hydrolysis.

  • Column Chromatography: If necessary, use silica gel chromatography with a non-polar eluent system (e.g., hexanes/ethyl acetate). It is crucial to use dry solvents and to run the column relatively quickly. Pre-treating the silica gel with a small amount of a non-nucleophilic base like triethylamine in the eluent can help prevent hydrolysis on the acidic silica surface.

Experimental Workflows & Diagrams

General Synthesis & Work-up Workflow

The following diagram outlines the critical steps and decision points in a typical synthesis and purification process for this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification start 1. Dry Glassware & Reagents reagents 2. Charge Quinazolinone Precursor & Anhydrous POCl3 start->reagents cool 3. Cool to 0-25°C (Phosphorylation) reagents->cool reflux 4. Heat to 90-110°C (Chlorination) cool->reflux monitor 5. Monitor by TLC/LCMS reflux->monitor monitor->reflux Incomplete quench 6. Cool & Quench on Ice/Bicarbonate monitor->quench Reaction Complete extract 7. Extract with Organic Solvent quench->extract dry 8. Dry & Concentrate extract->dry purify 9. Purify (Recrystallization) dry->purify

Caption: Standard workflow for synthesis and purification.

Byproduct Formation: Hydrolysis Mechanism

This diagram illustrates the nucleophilic aromatic substitution (SNAr) mechanism responsible for the formation of the common 4-hydroxy byproduct.

G TCQ This compound Meisenheimer Meisenheimer Complex (Intermediate) TCQ->Meisenheimer Nucleophilic Attack H2O H₂O (Water) Product 4-Hydroxy-6,8-dichloroquinazoline (Byproduct) Meisenheimer->Product Loss of Cl⁻ HCl + HCl

Caption: Mechanism of hydrolysis byproduct formation.

References

  • Arnott, E. A., Chan, L. C., & Phillips, A. D. (2011). POCl3 chlorination of 4-quinazolones. The Journal of Organic Chemistry, 76(6), 1653–1661. [Link]

  • Li, J., et al. (2022). HCO2H-promoted hydrolysis of 2-chloroquinolines to quinolones. RSC Advances. [Link]

  • Arnott, E. A., Chan, L. C., & Phillips, A. D. (2011). POCl3 chlorination of 4-quinazolones. Semantic Scholar. [Link]

  • Arnott, E. A., Chan, L. C., & Phillips, A. D. (2011). POCl3 Chlorination of 4-Quinazolones. Figshare. [Link]

  • Arnott, E. A., Chan, L. C., & Phillips, A. D. (2011). POCl3 Chlorination of 4-Quinazolones. ResearchGate. [Link]

  • Wang, H., Xu, Q., & Li, Z. (2018). One-Pot Three-Component Reaction for the Synthesis of 3,4-Dihydroquinazolines and Quinazolin-4(3H)-ones. The Journal of Organic Chemistry, 83(4), 2103–2112. [Link]

  • Taleli, L. (2013). What experimental procedure works best for chlorinating quinazolones using POCl3, POCl3/PCl5, SOCl2/cat. DMF?. ResearchGate. [Link]

  • Al-Tel, T. H. (2021). Vilsmeier-Haack Cyclisation as A Facile Synthetic Route to Thieno [2,3- b] quinolines (Part I). Chemistry & Biology Interface. [Link]

  • Das, B., et al. (2022). Unexpected Cyclocondensation resulting a Novel Quinazolinone Scaffold from SOCl2-DMF adduct. Journal of Chemical Technology. [Link]

  • Various Authors. (n.d.). Synthesis of 4-chloroquinazolines (C) with starting and intermediate... ResearchGate. [Link]

  • Al-Obaidi, A. S. M. (2022). A facile synthesis of quinazolinone derivatives through Vilsmeier intermediate. ResearchGate. [Link]

  • Al-Tel, T. H. (2021). Vilsmeier-Haack Cyclisation as A Facile Synthetic Route to Thieno [2,3- b] quinolines (Part I). Chemistry & Biology Interface. [Link]

  • da Silva, P. B., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. PMC - NIH. [Link]

  • Patil, S. B., & Patil, D. B. (n.d.). Review Article on Vilsmeier-Haack Reaction. International Journal of Chemical Studies. [Link]

  • Walser, A., et al. (1980). Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines. Journal of the Chemical Society, Perkin Transactions 1. [Link]

  • CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • de Paula, A. C. S., et al. (2023). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. [Link]

  • Abdel-Gawad, S. M. (2005). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. [Link]

  • CN102838481A - Synthesis of 3,5-dichlorobenzoyl chloride.

Sources

Technical Support Center: Synthesis of 4-Amino-6,8-dichloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 4-amino-6,8-dichloroquinazoline. This document is designed for researchers and drug development professionals to provide in-depth, field-proven insights into optimizing reaction yields and troubleshooting common experimental challenges. Our focus is on explaining the causality behind experimental choices to ensure reproducible, high-yield outcomes.

Overview of the Synthetic Pathway

The most reliable and widely adopted method for synthesizing 4-amino-6,8-dichloroquinazoline involves a two-step process starting from 2-amino-3,5-dichlorobenzonitrile. This pathway offers high regioselectivity and generally good yields when optimized.

  • Cyclization to Quinazolinone: The initial step involves the cyclization of 2-amino-3,5-dichlorobenzonitrile, often using formamide, to produce 6,8-dichloro-3,4-dihydroquinazolin-4(3H)-one.

  • Chlorination: The quinazolinone intermediate is then chlorinated at the 4-position using a strong chlorinating agent like phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to yield the critical intermediate, 4,6,8-trichloroquinazoline.

  • Amination (SNAr Reaction): The final step is a nucleophilic aromatic substitution (SNAr) where the highly reactive chlorine atom at the C4 position is displaced by an amino group. This step is the primary focus of our yield optimization guide.

The regioselectivity of the final amination step is well-established. Density Functional Theory (DFT) calculations have shown that the carbon atom at the C4 position of the quinazoline ring has a higher LUMO (Lowest Unoccupied Molecular Orbital) coefficient, making it significantly more electrophilic and susceptible to nucleophilic attack compared to the C2 or C6/C8 positions.[1] This inherent electronic preference is the cornerstone of this synthetic strategy.[1]

Visualizing the Core Synthesis Workflow

G A 2-Amino-3,5-dichlorobenzonitrile B 6,8-Dichloroquinazolin-4(3H)-one A->B  Formamide, Δ (Cyclization) C This compound B->C  POCl₃ or SOCl₂, Δ (Chlorination) D 4-Amino-6,8-dichloroquinazoline C->D  NH₃ source (e.g., NH₄OAc, NH₃ in alcohol), Δ (Amination / SNAr)

Caption: General workflow for the synthesis of 4-amino-6,8-dichloroquinazoline.

Frequently Asked Questions (FAQs)

Q1: Why is my overall yield of 4-amino-6,8-dichloroquinazoline consistently low?

Low yields can originate from any of the three main steps. The most common culprits are incomplete reactions, degradation of materials, or formation of side products. A systematic approach is crucial. First, verify the purity and identity of your intermediates (the quinazolinone and the trichloroquinazoline) using standard analytical techniques (NMR, MS, HPLC) before proceeding to the next step.[2]

Q2: Which solvent is optimal for the final amination step?

The choice of solvent is critical for the SNAr reaction.[3]

  • Recommended: Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or dioxane are highly effective. They excel at dissolving the quinazoline substrate and stabilizing the charged intermediate (Meisenheimer complex) formed during the nucleophilic attack, thereby accelerating the reaction.[1][3]

  • Can be used: Alcohols such as ethanol or isopropanol are also frequently used, particularly when using ammonia gas or an alcoholic ammonia solution.[2][4]

  • Avoid: Non-polar solvents like toluene or hexane are generally poor choices as they do not adequately solvate the reactants and intermediates, leading to slow or incomplete reactions.[3]

Q3: What is the role of a base in the amination reaction, and which one should I use?

A base is often used to neutralize the HCl generated as a byproduct of the SNAr reaction. If left unneutralized, the HCl will protonate the amine nucleophile, rendering it inactive.

  • Organic Bases: N,N-Diisopropylethylamine (DIPEA) and triethylamine (Et₃N) are common choices. They are non-nucleophilic and effectively scavenge protons without competing in the main reaction.[1]

  • Inorganic Bases: Weaker inorganic bases like sodium bicarbonate (NaHCO₃) or potassium carbonate (K₂CO₃) can also be used, though they may have limited solubility in some organic solvents.[3]

  • Excess Amine: In many protocols, the amine nucleophile (e.g., an excess of ammonia solution) serves a dual role as both the nucleophile and the base.[1]

Q4: I am seeing a significant amount of an insoluble, high-melting point solid in my crude product. What is it?

This is likely unreacted 6,8-dichloroquinazolin-4(3H)-one from an incomplete chlorination step. The quinazolinone is significantly less soluble in common organic solvents compared to the trichloro- and amino-quinazoline derivatives. If the chlorination of the quinazolinone is not driven to completion, this starting material will persist and contaminate your final product.

Troubleshooting Guide: Improving Yield in the Amination Step

This guide focuses on the critical conversion of this compound to the final product.

Observed Issue Potential Cause Recommended Action & Scientific Rationale
Low Conversion / High Unreacted Starting Material 1. Insufficient Reaction Temperature or Time Action: Gradually increase the reaction temperature in 10°C increments (e.g., from 80°C to 120°C) and monitor by TLC or HPLC. Extend the reaction time.[5] Rationale: The SNAr reaction has an activation energy barrier. Insufficient thermal energy will result in a slow reaction rate.
2. Poor Solubility of Reactants Action: Switch to a more appropriate solvent like DMF or DMSO. Ensure all reactants are fully dissolved at the reaction temperature before monitoring for progress.[3] Rationale: The reaction can only occur in the solution phase. If the substrate is not fully dissolved, the reaction rate will be limited by the dissolution rate, leading to low conversion.
3. Deactivated Amine Nucleophile Action: Ensure a suitable base (e.g., DIPEA) is present in stoichiometric excess (1.5-2.0 equivalents) to neutralize the HCl byproduct.[1] If using an ammonia solution, ensure it is fresh and concentrated. Rationale: The amine nucleophile must be in its free base form to be reactive. Protonation by HCl renders it a non-nucleophilic ammonium salt.
Formation of Multiple Byproducts 1. Reaction Temperature is Too High Action: Reduce the reaction temperature. While heat can increase the rate, excessive temperatures can lead to decomposition or side reactions.[2] Rationale: At elevated temperatures, alternative reaction pathways may become accessible, or the product/starting material may begin to degrade, leading to a complex mixture.
2. Competing Nucleophilic Attack Action: While the C4 position is strongly favored, trace amounts of C2 substitution can occur under harsh conditions. Confirm the structure of your main product and byproducts using 2D-NMR techniques.[1] Rationale: The regioselectivity is high but not always absolute. Characterization is key to confirming that the desired isomer is being formed.
Difficult Purification / Oily Product 1. Residual High-Boiling Solvent (DMF/DMSO) Action: After the reaction, perform an aqueous workup. Dilute the reaction mixture with a large volume of water to precipitate the organic product. Wash thoroughly. Alternatively, use high-vacuum distillation (e.g., Kugelrohr) to remove residual solvent. Rationale: DMF and DMSO are notoriously difficult to remove on a standard rotary evaporator. The product must be crashed out of solution or the solvent removed under high vacuum.
2. Presence of Basic Impurities Action: During the aqueous workup, wash the organic layer with a dilute acid (e.g., 1M HCl) to remove residual organic bases like DIPEA, followed by a wash with saturated sodium bicarbonate solution and brine.[6] Rationale: Acid-base extraction is a fundamental purification technique to remove basic or acidic impurities from a neutral organic product.
Troubleshooting Decision Workflow

G start Low Yield of Final Product check_sm Is this compound starting material pure? start->check_sm purify_sm Purify intermediate via recrystallization or chromatography. Re-run chlorination if needed. check_sm->purify_sm No check_tlc Monitor reaction by TLC/HPLC. Is the reaction complete? check_sm->check_tlc Yes purify_sm->check_sm optimize Optimize Conditions: 1. Increase Temperature/Time 2. Change Solvent (DMF/DMSO) 3. Add stronger/more Base (DIPEA) check_tlc->optimize No analyze_byproducts Analyze crude mixture (LCMS/NMR). Are there significant byproducts? check_tlc->analyze_byproducts Yes optimize->check_tlc workup Problem is in Workup/Purification end High Yield Achieved workup->end analyze_byproducts->workup No optimize_temp Lower reaction temperature to minimize degradation/ side reactions. analyze_byproducts->optimize_temp Yes optimize_temp->check_tlc

Sources

Technical Support Center: Managing Regioselectivity in 4,6,8-Trichloroquinazoline Substitution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic strategies involving 4,6,8-trichloroquinazoline. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to navigate the complexities of regioselective substitution on this versatile heterocyclic scaffold. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to directly address the challenges you may encounter in the lab.

PART 1: Frequently Asked Questions (FAQs) - The Fundamentals of Reactivity

This section addresses the core principles governing the reactivity of the this compound system. Understanding these fundamentals is the first step toward rational design of your experiments.

Q1: What is the expected order of reactivity for the chloro-substituents in a nucleophilic aromatic substitution (SNAr) reaction?

A: The reactivity hierarchy is definitively C4 >> C6 > C8. The chlorine atom at the C4 position is significantly more electrophilic and susceptible to nucleophilic attack than the chlorines on the benzo-fused ring at C6 and C8.[1] This pronounced difference is the cornerstone of achieving regioselectivity. While C6 and C8 have similar reactivity, the C8 position may be slightly less reactive due to potential steric hindrance from the adjacent N1 of the quinazoline ring system.[2]

Q2: What is the scientific basis for the exceptionally high reactivity of the C4 position?

A: The high reactivity at C4 is a direct consequence of the electronic architecture of the quinazoline ring. The two nitrogen atoms (N1 and N3) in the pyrimidine ring are powerful electron-withdrawing groups, acting through both inductive and mesomeric effects.[3][4] This has two major consequences:

  • Increased Electrophilicity: The N1 and N3 atoms polarize the C4-Cl bond, making the C4 carbon atom significantly more electron-deficient and thus a prime target for nucleophiles.

  • Stabilization of the Intermediate: During an SNAr reaction, the nucleophile attacks the C4 carbon, forming a negatively charged intermediate known as a Meisenheimer complex. The adjacent nitrogen atoms are perfectly positioned to stabilize this negative charge through resonance, lowering the activation energy of the reaction.[4][5][6]

The chloro-substituents at C6 and C8 lack this direct activation from the heterocyclic nitrogen atoms and behave more like typical chloro-substituents on a deactivated benzene ring.[7]

Q3: How do kinetic and thermodynamic control influence product distribution in these reactions?

A: This is a critical concept for troubleshooting.

  • Kinetic Control governs reactions where the product that forms fastest is the major product.[8][9] This is typically achieved under milder conditions (e.g., lower temperatures, shorter reaction times) where the reaction is essentially irreversible. For this compound, substitution at the C4 position is the kinetically favored process due to its significantly lower activation energy.[5][6]

  • Thermodynamic Control is established under more vigorous conditions (e.g., higher temperatures, longer reaction times) where the reaction becomes reversible.[10][11] The product distribution then reflects the relative thermodynamic stability of the possible isomers.[8]

In this specific system, the C4-substituted product is almost always the kinetic and thermodynamic product for the first substitution. Achieving substitution at C6 or C8 typically requires a sequential strategy where the C4 position is reacted first, and then the less reactive C6/C8 positions are targeted under harsher conditions.

cluster_0 Reactivity Hierarchy C4 C4 C6 C6 C4->C6 Much Faster (Kinetic Product) C8 C8 C4->C8 Much Faster (Kinetic Product)

Caption: Inherent reactivity of chloro-positions on the quinazoline core.

PART 2: Troubleshooting Guide - Addressing Common Experimental Issues

This section is designed to help you diagnose and solve specific problems you might encounter during your experiments.

Issue 1: I am trying to achieve selective monosubstitution at the C6 or C8 position, but I only get the C4-substituted product.
  • Cause: This is the expected outcome based on the inherent reactivity of the molecule. Direct selective substitution at C6 or C8 in the presence of a C4-chloro is synthetically unfeasible under standard SNAr conditions.

  • Solution: Sequential Functionalization. You must adopt a multi-step strategy.

    • React the C4 Position First: Perform a selective substitution at the C4 position with your desired nucleophile (or a temporary placeholder group) under mild conditions.

    • Isolate and Purify: Isolate the 4-substituted-6,8-dichloroquinazoline intermediate.

    • Target C6/C8: Subject the intermediate to a second substitution reaction. Harsher conditions (higher temperature, stronger base, longer reaction time) will be required to force the reaction at the less activated C6 or C8 positions. Selectivity between C6 and C8 at this stage will be challenging and may result in a mixture of isomers that requires careful chromatographic separation.

start Start: This compound step1 Step 1: Mild SₙAr (e.g., R-NH₂, DIPEA, IPA, rt to 50°C) start->step1 intermediate Isolate Intermediate: 4-Substituted-6,8-dichloroquinazoline step1->intermediate step2 Step 2: Harsh SₙAr (e.g., R'-NH₂, NaH, DMF, 100-150°C) intermediate->step2 products Products: Mixture of 4,6- and 4,8-Disubstituted Quinazolines step2->products separation Chromatographic Separation products->separation

Caption: Workflow for sequential substitution to target the C6/C8 positions.

Issue 2: My reaction to form the C4-monosubstituted product is giving me disubstituted byproducts.
  • Cause A: Reaction Conditions are Too Harsh. You are likely operating at the edge of the conditions required for the second substitution.

    • Solution: Reduce the reaction temperature. Many C4 substitutions proceed smoothly at room temperature or with gentle warming (40-60°C). Avoid high temperatures or prolonged reflux unless necessary. Reduce the reaction time and monitor carefully by TLC or LC-MS to stop the reaction upon consumption of the starting material.

  • Cause B: Stoichiometry is Incorrect. Using a large excess of the nucleophile can drive the reaction towards disubstitution, even under milder conditions.

    • Solution: Use a controlled amount of the nucleophile, typically between 1.0 and 1.2 equivalents. This ensures there is not a large excess available to react with the mono-substituted product.

Issue 3: The reaction is sluggish or gives a low yield, even at the C4 position.
  • Cause A: Poor Nucleophile. Weakly nucleophilic species (e.g., highly electron-deficient anilines, sterically hindered amines) will react slowly.

    • Solution: If possible, switch to a more potent nucleophile. Alternatively, you can increase reactivity by adding a stronger, non-nucleophilic base (e.g., NaH, K₂CO₃) to deprotonate the nucleophile in situ, or by increasing the reaction temperature modestly. For cross-coupling reactions, ensure your catalyst and ligands are active.[1]

  • Cause B: Inappropriate Solvent. The SNAr reaction proceeds through a charged intermediate, which needs to be stabilized.

    • Solution: Use polar aprotic solvents like DMF, DMSO, or NMP, or polar protic solvents like isopropanol or ethanol.[6][12] These solvents are effective at solvating the Meisenheimer complex and accelerating the reaction. Nonpolar solvents like toluene or hexane are generally poor choices.

problem Problem: Low C4-Substitution Yield check1 Is Nucleophile Weak or Hindered? problem->check1 solution1a Increase Temperature Modestly (e.g., 60-80°C) check1->solution1a Yes solution1b Use Stronger Base (e.g., NaH) check1->solution1b Yes check2 Is Solvent Nonpolar? check1->check2 No solution2 Switch to Polar Solvent (DMF, IPA, DMSO) check2->solution2 Yes

Caption: Decision tree for troubleshooting low reaction yields.

PART 3: Recommended Experimental Protocols

The following protocols provide a validated starting point for your experiments. Always perform reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).

Protocol 1: Kinetically Controlled Selective Monosubstitution at the C4 Position

This protocol is designed for the selective reaction of an amine nucleophile at the C4 position.

  • Reagents & Equipment:

    • This compound (1.0 eq)

    • Amine nucleophile (e.g., aniline, benzylamine) (1.1 eq)

    • N,N-Diisopropylethylamine (DIPEA) (2.0 eq) or K₂CO₃ (2.5 eq)

    • Solvent: 2-Propanol (IPA) or Acetonitrile (MeCN) (approx. 0.1 M concentration)

    • Round-bottom flask with magnetic stirrer, condenser, and nitrogen inlet.

  • Step-by-Step Procedure:

    • To a round-bottom flask under a nitrogen atmosphere, add this compound and the chosen solvent.

    • Add the amine nucleophile, followed by the base (DIPEA).

    • Stir the mixture at room temperature (20-25°C). Monitor the reaction progress by TLC or LC-MS every 30-60 minutes.

    • If the reaction is slow at room temperature after 2-4 hours, gently warm the mixture to 50-60°C.

    • Once the starting material is consumed (typically 2-12 hours), cool the reaction mixture to room temperature.

    • Workup: Dilute the reaction mixture with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

    • Purification: Purify the crude product by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure 4-amino-6,8-dichloroquinazoline product.

Data Summary Table: Conditions for C4-Substitution
Nucleophile TypeBaseSolventTemperature (°C)Typical Time (h)
Aliphatic AminesDIPEA / K₂CO₃IPA, THF25 - 501 - 6
Anilines (electron-rich)DIPEADioxane, IPA50 - 804 - 12
Anilines (electron-poor)NaH / K₂CO₃DMF, DMSO80 - 1208 - 24
Alcohols (as alkoxides)NaHTHF, DMF0 - 251 - 4
ThiolsK₂CO₃ / Cs₂CO₃DMF, MeCN25 - 602 - 8

Note: This data is extrapolated from related quinazoline systems.[6][12][13] Optimization for this compound is recommended.

References

  • ResearchGate.

  • National Institutes of Health (PMC).

  • MDPI.

  • Chemistry Stack Exchange.

  • Chemistry LibreTexts.

  • Master Organic Chemistry.

  • PubMed.

  • Wikipedia.

  • National Institutes of Health (PMC).

  • Chemistry LibreTexts.

  • BenchChem.

  • Chemistry Stack Exchange.

  • Chemistry LibreTexts.

  • National Institutes of Health (PMC).

  • YouTube.

Sources

dealing with low reactivity of amines with 4,6,8-Trichloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for synthetic challenges involving 4,6,8-trichloroquinazoline. This guide is designed for researchers, scientists, and drug development professionals who are encountering difficulties, particularly low reactivity, when reacting this heterocyclic scaffold with various amines. Here, we synthesize fundamental principles of nucleophilic aromatic substitution (SNAr) with practical, field-proven troubleshooting strategies to enhance your reaction success.

Understanding the Reactivity of this compound

The quinazoline ring is an electron-deficient system, which makes it susceptible to nucleophilic attack. However, the reactivity of the three chlorine atoms on the this compound core is not uniform. The reaction with amines is a classic example of a regioselective nucleophilic aromatic substitution (SNAr) reaction.

The carbon at the 4-position is the most electrophilic and, therefore, the most reactive site for nucleophilic attack. This is due to the strong electron-withdrawing effect of the adjacent nitrogen atom at position 3 and the ability of the quinazoline ring to stabilize the negative charge of the intermediate Meisenheimer complex.[1][2] Consequently, reactions with amines will overwhelmingly favor substitution at the C4 position to yield 4-amino-6,8-dichloroquinazolines.[3][4][5] The chlorine atoms at positions 6 and 8 are significantly less reactive and require much harsher conditions for substitution. This guide will focus on overcoming low reactivity for the initial C4-amination.

Below is a diagram illustrating the expected regioselectivity.

Caption: Regioselective amination of this compound.

Frequently Asked Questions (FAQs)

Q1: Why is my amine not reacting with this compound under standard conditions?

Low reactivity is a common issue, especially with electron-poor amines (e.g., anilines with electron-withdrawing groups) or sterically hindered amines. The core reasons often relate to insufficient nucleophilicity of the amine or suboptimal reaction conditions that fail to overcome the activation energy barrier.[6] The presence of three electron-withdrawing chlorine atoms on the quinazoline ring, while activating the C4 position, also makes the overall system less reactive than some other heterocyclic halides.

Q2: How does solvent choice impact the reaction yield?

The solvent plays a critical role in SNAr reactions. It must solubilize your starting materials and stabilize the charged Meisenheimer intermediate formed during the reaction.[1][7]

  • Polar Aprotic Solvents (Recommended): DMF, DMSO, and NMP are excellent choices. They are effective at solvating both the reactants and the charged intermediate, which can accelerate the reaction rate.

  • Polar Protic Solvents: Alcohols like ethanol or isopropanol can also be used and are often effective, particularly at reflux temperatures.[8] However, they can potentially compete as nucleophiles under certain conditions, though this is less common with amines being stronger nucleophiles.

  • Non-Polar Solvents: Toluene or THF are generally poor choices as they do not effectively stabilize the charged intermediate, leading to very slow or incomplete reactions.[7][9]

Q3: Is a base necessary for this reaction?

Yes, a base is highly recommended. The reaction generates hydrochloric acid (HCl) as a byproduct. This will protonate your amine starting material, converting it into its non-nucleophilic ammonium salt and effectively shutting down the reaction.

  • Organic Bases: Non-nucleophilic tertiary amines like N,N-diisopropylethylamine (DIPEA) or triethylamine (Et₃N) are common choices.[5] They scavenge the HCl without competing in the main reaction.

  • Inorganic Bases: Carbonates such as K₂CO₃ or Cs₂CO₃ can also be effective, particularly in polar aprotic solvents.

  • Excess Amine: Using an excess of the reacting amine (2-3 equivalents) can also work, where one equivalent acts as the nucleophile and the excess serves as the base. This is a viable strategy if your amine is readily available and not expensive.[5]

Q4: What is the role of temperature and can microwave irradiation help?

Temperature is a key parameter to optimize. Many of these amination reactions require heating to proceed at a reasonable rate. A good starting point is often 80-120 °C. If you observe no reaction at lower temperatures, a gradual increase is a logical step.[9][10]

Microwave irradiation is an excellent technique to overcome low reactivity, especially for challenging substrates like electron-poor anilines.[6] The rapid, uniform heating provided by a microwave reactor can dramatically reduce reaction times from hours to minutes and often leads to higher yields and cleaner reaction profiles.[6]

Troubleshooting Guide: Low Yield or No Reaction

Use this section when you have set up your reaction but are observing poor conversion to the desired 4-amino-6,8-dichloroquinazoline product.

G start Low Yield / No Reaction (Monitored by TLC/LC-MS) check_amine Assess Amine Reactivity: Is it electron-poor or sterically hindered? start->check_amine check_solubility Check Solubility: Are all reactants dissolved at reaction temperature? start->check_solubility check_conditions Review Conditions: Is temperature high enough? Is a base present? start->check_conditions increase_temp Increase Temperature (e.g., 80°C -> 120°C) or use Microwave Irradiation check_amine->increase_temp Yes change_catalyst Consider Alternative Catalysis: (For very unreactive amines) Buchwald-Hartwig Amination check_amine->change_catalyst Persistent Issue change_solvent Switch to a more polar aprotic solvent (e.g., DMF, DMSO) check_solubility->change_solvent No check_conditions->increase_temp Temp Low add_base Add a suitable base (e.g., DIPEA, K₂CO₃) check_conditions->add_base No Base

Caption: Troubleshooting workflow for low reactivity in amination.

In-Depth Troubleshooting Steps

Issue Possible Cause & Explanation Suggested Solution
No Product Formation Insufficient Thermal Energy: The activation energy for the SNAr reaction is not being met, particularly with deactivated (electron-poor) or sterically bulky amines.1. Increase Temperature: Incrementally raise the reaction temperature, for example, from 80 °C to 120 °C, while monitoring the reaction.[9] 2. Microwave Irradiation: If available, switch to microwave heating. Start with a short time (e.g., 10-30 minutes) at a temperature like 120-150 °C.[6]
Poor Solubility: One or more of the reactants (the trichloroquinazoline or the amine) is not fully dissolved in the solvent, leading to a heterogeneous mixture and extremely slow reaction rates.[7]1. Change Solvent: Switch to a solvent with higher solubilizing power, such as DMF or DMSO.[7] 2. Co-solvent System: A mixture like THF/H₂O or Dioxane/H₂O can sometimes improve solubility and facilitate the reaction.[6]
Low Yield / Incomplete Conversion Inadequate Base: The HCl byproduct is neutralizing the amine nucleophile, preventing the reaction from going to completion.1. Add a Base: Introduce 1.5-2.0 equivalents of a non-nucleophilic base like DIPEA or Et₃N.[5] 2. Use Excess Amine: If the amine is not valuable, increase its stoichiometry to 3.0 equivalents to act as both nucleophile and base.
Weak Nucleophile: The amine is too electron-poor (e.g., 4-nitroaniline) to effectively attack the quinazoline ring under thermal SNAr conditions.1. Consider Catalysis: For highly challenging amines, a thermal SNAr may not be feasible. Switch to a palladium-catalyzed cross-coupling reaction (Buchwald-Hartwig amination). This requires a Pd catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos), and a strong base (e.g., Cs₂CO₃ or t-BuONa).[11]
Formation of Multiple Byproducts Decomposition: The starting materials or the desired product may be unstable at the high temperatures required for the reaction, leading to decomposition.1. Lower Temperature/Use Microwave: Microwave heating can often achieve the necessary activation energy at lower bulk temperatures and for shorter durations, minimizing decomposition. 2. Inert Atmosphere: If oxidation is suspected, perform the reaction under an inert atmosphere of nitrogen or argon.[9]

Standard Experimental Protocol: C4-Amination of this compound

This protocol provides a robust starting point for the reaction. Optimization will be necessary based on the specific amine used.

Materials:

  • This compound

  • Amine of interest

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Reaction vessel (round-bottom flask or microwave vial)

  • Magnetic stirrer and heating source (oil bath or microwave reactor)

Procedure:

  • Preparation: To a clean, dry reaction vessel, add this compound (1.0 eq).

  • Addition of Amine: Add the amine nucleophile (1.1 - 1.5 eq).

  • Solvent and Base: Add anhydrous DMF to create a solution with a concentration of approximately 0.1-0.5 M. Add DIPEA (2.0 eq).

  • Inert Atmosphere (Optional but Recommended): Seal the vessel, and if desired, purge with nitrogen or argon for 5-10 minutes.

  • Heating:

    • Conventional Heating: Place the vessel in a preheated oil bath at 100 °C.

    • Microwave Heating: Place the vessel in the microwave reactor and set the temperature to 120 °C with a reaction time of 30 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by taking small aliquots and analyzing via Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, allow the mixture to cool to room temperature.

    • Pour the reaction mixture into cold water to precipitate the product.

    • Stir for 30 minutes, then collect the solid by vacuum filtration.

    • Wash the solid with water, followed by a small amount of cold ethanol or diethyl ether to remove residual DMF and other impurities.

  • Purification: If necessary, purify the crude product by recrystallization from a suitable solvent (e.g., ethanol, acetonitrile) or by column chromatography on silica gel.

References

  • Sánchez, M., et al. (2019). Nucleophilic aromatic substitution reactions of 4-chloroquinazoline toward aniline and hydrazine. Journal of Physical Organic Chemistry.
  • Amination of halopyrimidines and 4-chloroquinazoline. (n.d.). ResearchGate. Retrieved from [Link]

  • Nascimento, V. F., et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Molecules, 26(16), 4995.
  • Barros, T. A. e., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(24), 6021.
  • Singh, U., et al. (2022).
  • Ukrainets, I. V., et al. (2013). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules, 18(2), 2096-2109.
  • Barros, T. A. e., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(24), 6021.
  • Barros, T. A. e., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(24), 6021.
  • Wang, Y., et al. (2024). Rhodium-catalyzed C–H selective amination of 2,4-diarylquinazolines with N-fluorobenzenesulfonimide. Journal of Chemical Research, 48(1).
  • Khabnadideh, S., & Sadeghian, S. (2022). A Review on Current Synthetic Methods of 4-Aminoquinazoline Derivatives.
  • CN1749250A - Chemical synthetic method for 2-chloro-4-amino-6,7-dimethoxy quinazoline. (n.d.).
  • The Organic Chemistry Tutor. (2017, January 14).
  • Synthesis of 2-chloro-4-(aryl amino)-6, 7-dimethoxy quinazoline derivatives (1-4). (n.d.). ResearchGate. Retrieved from [Link]

  • Sharma, P., et al. (2016). Synthesis and Anti-inflammatory Activity of Novel 2-Chloro-4-(Aryl Amino)-6, 7- Dimethoxy Quinazoline Derivatives. Der Pharma Chemica, 8(18), 136-141.
  • Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. (n.d.). Chemistry Stack Exchange. Retrieved from [Link]

Sources

Technical Support Center: Characterization of Impurities in 4,6,8-Trichloroquinazoline Reactions

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a dedicated technical resource for researchers, scientists, and drug development professionals engaged in the synthesis of 4,6,8-trichloroquinazoline. The presence of impurities can significantly impact reaction yields, downstream applications, and the overall safety and efficacy profile of active pharmaceutical ingredients (APIs). This document provides a structured approach to troubleshooting common issues, identifying unknown impurities, and optimizing reaction conditions to ensure the highest possible purity of the target compound.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that frequently arise during the synthesis of halogenated quinazolines.

Q1: What is the most common synthetic route for this compound and what are its critical parameters?

A common and effective method for synthesizing this compound is the chlorination of a precursor like 6,8-dichloro-3H-quinazolin-4-one.[1] This reaction typically employs a strong chlorinating agent such as phosphorus oxychloride (POCl₃), often with a catalytic amount of a tertiary amine (e.g., N,N-dimethylaniline) to facilitate the reaction.

  • Critical Parameters:

    • Temperature Control: The reaction is often exothermic. Gradual heating and maintaining a steady reflux temperature are crucial to prevent the formation of polymeric or tarry byproducts.[2]

    • Moisture Control: Quinazolinones and chlorinating agents like POCl₃ are sensitive to moisture. All glassware must be oven-dried, and the reaction should be conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent hydrolysis and the formation of unwanted side products.[3]

    • Stoichiometry: The molar ratio of the chlorinating agent to the substrate is critical. An excess of POCl₃ is typically used to ensure complete conversion, but a large excess can complicate purification.

Q2: What are the most probable structural classes of impurities I should expect?

Impurities in this reaction can be broadly categorized into three groups:

  • Process-Related Impurities: These arise directly from the reaction itself.

    • Incompletely Chlorinated Intermediates: The most common impurities are likely to be di-chloro or mono-chloro quinazolinone species, such as 6,8-dichloro-4-hydroxyquinazoline (unreacted starting material) or isomers where one chlorine is missing.

    • Isomeric Byproducts: While the starting material directs chlorination, trace amounts of other isomers could potentially form depending on the reaction energetics.

  • Starting Material-Related Impurities: Any impurities present in the initial 6,8-dichloro-3H-quinazolin-4-one will likely carry through the reaction or react to form new impurities.

  • Degradation Products: The product can degrade under harsh work-up conditions (e.g., high pH or temperature), leading to hydrolysis of the chloro-substituents back to hydroxyl groups.[4]

Q3: My reaction mixture turns dark or forms a tar-like substance. What is the cause and how can I prevent it?

The formation of dark, polymeric, or tarry byproducts is a common issue in high-temperature reactions involving aromatic heterocycles.[2]

  • Causality: This is typically caused by uncontrolled exotherms, leading to side reactions and polymerization of reactive intermediates. The vigorous nature of reactions like the Skraup synthesis for quinolines is a well-documented example of this phenomenon.[2]

  • Preventative Measures:

    • Controlled Reagent Addition: Add the chlorinating agent dropwise or in portions to manage the reaction rate and temperature.

    • Optimized Heating: Use a silicone oil bath for uniform heating and avoid localized "hot spots" that can occur with a heating mantle.

    • Use of a Moderator: In analogous syntheses, moderators like ferrous sulfate (FeSO₄) have been used to make the reaction less violent. While not standard for this specific chlorination, the principle of moderating reactivity is key.[2]

Section 2: Troubleshooting Guide for Impurity Profiling

This guide provides a systematic approach to identifying and resolving specific issues encountered during reaction monitoring and product analysis.

Issue 1: An Unknown Peak is Observed in the HPLC-MS Analysis

  • Symptom: Your HPLC chromatogram shows a significant peak other than your product, and the mass spectrum for that peak is not immediately identifiable.

  • Causality-Driven Diagnostic Workflow: The identity of an impurity is a function of its mass and its relationship to the starting materials and product. The logical path is to correlate the mass of the unknown with plausible chemical transformations.

  • Solution & Diagnostic Steps:

    • Analyze the Mass Spectrum: Determine the monoisotopic mass of the unknown peak from the mass spectrum.

    • Check for Isotopic Patterns: Given the presence of multiple chlorine atoms, the isotopic pattern is highly informative. A compound with three chlorines (like the product) will have a characteristic M, M+2, M+4, M+6 pattern. An impurity with two chlorines will have a different M, M+2, M+4 pattern. Use this to determine the number of chlorine atoms in the unknown compound.

    • Consult the Potential Impurity Table: Compare the measured mass against the calculated exact masses of potential impurities listed in Table 1 below.

    • Structural Confirmation: If a likely candidate is identified, final confirmation requires structural elucidation via Nuclear Magnetic Resonance (NMR) spectroscopy. Acquire ¹H and ¹³C NMR spectra and compare the shifts and coupling patterns with the expected structure.

Issue 2: Product Purity Decreases After Work-up and Purification

  • Symptom: The purity of the crude product is acceptable, but purity drops after aqueous work-up or column chromatography on silica gel.

  • Causality: this compound possesses electrophilic carbons at positions 2 and 4, which are susceptible to nucleophilic attack.[4][5] The chlorine at the 4-position is particularly labile.[5]

  • Solution & Preventative Measures:

    • Hydrolysis During Work-up: During aqueous extraction, especially if the pH is not controlled, the C4-chloro group can hydrolyze back to a hydroxyl group, reforming the starting material.

      • Solution: Perform aqueous work-up with cold water or brine, minimize contact time, and ensure the pH remains neutral or slightly acidic.

    • Reaction with Nucleophilic Solvents: During purification, nucleophilic solvents (like methanol or ethanol) can displace the chloro groups.

      • Solution: Use non-nucleophilic solvents for chromatography, such as a hexane/ethyl acetate or dichloromethane/heptane system.

    • Degradation on Silica Gel: The acidic nature of standard silica gel can sometimes catalyze the degradation of sensitive compounds.

      • Solution: If degradation is suspected, use deactivated or neutral silica gel for chromatography, or consider an alternative purification method like recrystallization.

Section 3: Visual Guides & Workflows

Synthesis and Impurity Formation Pathway

G SM 6,8-Dichloro-3H- quinazolin-4-one Prod This compound (Target Product) SM->Prod POCl₃, Δ (Chlorination) IncReact IncReact SM->IncReact Insufficient reagents/time Hydrolysis Hydrolysis Prod->Hydrolysis H₂O, pH change Degradation Degradation Hydrolysis->SM Forms starting material

Workflow for Unknown Impurity Identification

G start Unexpected Peak in Initial Analysis (e.g., HPLC) step1 Perform HPLC-MS Analysis start->step1 step2 Determine Exact Mass & Isotopic Pattern step1->step2 decision1 Does mass match a plausible impurity (See Table 1)? step2->decision1 step3a Propose Putative Structure decision1->step3a Yes step3b Re-evaluate: - Solvent adducts? - Dimerization? - Contaminant? decision1->step3b No step4 Isolate Impurity (Prep-HPLC or Column) step3a->step4 step3b->step1 Re-analyze step5 Perform Structural Elucidation (¹H, ¹³C NMR) step4->step5 end Structure Confirmed & Impurity Identified step5->end

Section 4: Data & Protocols for Characterization

Table 1: Potential Process-Related Impurities
Impurity NamePotential StructureMolecular FormulaExact Mass (Monoisotopic)Potential Origin
6,8-dichloro-3H-quinazolin-4-oneDichloro-hydroxy-quinazolineC₈H₄Cl₂N₂O213.9701Unreacted Starting Material / Hydrolysis Product
4-hydroxy-6,8-dichloroquinazolineDichloro-hydroxy-quinazolineC₈H₄Cl₂N₂O213.9701Tautomer of starting material
4,6-dichloroquinazolineDichloro-quinazolineC₈H₄Cl₂N₂197.9751Incomplete chlorination at C8
4,8-dichloroquinazolineDichloro-quinazolineC₈H₄Cl₂N₂197.9751Incomplete chlorination at C6
Experimental Protocols

Protocol 1: HPLC-UV/MS Method for Purity Analysis

This protocol is a self-validating system designed to separate the target compound from its likely impurities.

  • Instrumentation: UHPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Column: C18 reverse-phase column (e.g., Agilent Zorbax, Waters Acquity BEH), 2.1 x 50 mm, 1.8 µm particle size.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • UV Detection: 254 nm

  • Gradient Program:

    Time (min) %B
    0.0 10
    5.0 95
    7.0 95
    7.1 10

    | 9.0 | 10 |

  • MS Parameters (Positive ESI):

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120 °C

    • Scan Range: m/z 100-1000

  • Causality: A gradient elution is used because of the varying polarities of potential impurities. The acidic mobile phase ensures good peak shape for the nitrogen-containing heterocycles. High-resolution MS allows for the determination of exact mass and elemental composition, which is critical for identifying unknowns.[6][7]

Protocol 2: ¹H and ¹³C NMR for Structural Elucidation

  • Sample Preparation: Dissolve ~5-10 mg of the purified compound/impurity in ~0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: 400 MHz or higher NMR spectrometer.

  • Experiments:

    • ¹H NMR: Standard proton experiment. Expected signals for the quinazoline core are in the aromatic region (δ 7.0-9.5 ppm).[8][9] The chemical shifts will be influenced by the electron-withdrawing chlorine atoms.

    • ¹³C NMR: Standard carbon experiment. Provides information on the number of unique carbon environments.

    • 2D NMR (if needed): For complex structures or definitive assignment, COSY (proton-proton correlation) and HSQC (proton-carbon correlation) experiments can be invaluable.

  • Expected Data for this compound:

    • ¹H NMR: Expect three singlets or narrow doublets in the aromatic region, corresponding to the protons at C2, C5, and C7.

    • ¹³C NMR: Expect 8 distinct carbon signals. The carbons attached to chlorine (C4, C6, C8) will be significantly shifted.

References

  • Perez, E. et al. (2007). Synthesis, NMR and Crystallographic Studies of 2-Substituted Dihydroquinazolinones Derived from (S)-Phenylethylamine. Molecules. Available at: [Link]

  • Trinh Thi Huan et al. (2021). SYNTHESIS AND NMR SPECTROSCOPIC CHARACTERISTICS OF NOVEL POLYSUBSTITUTED QUINOLINES INCORPORATING FUROXAN MOIETY. Vietnam Journal of Chemistry. Available at: [Link]

  • Tiwari, A. R., & Bhanage, B. M. (2018). Synthesis of Quinazolines from 2-aminobenzylamines with Benzylamines and N-substituted Benzylamines under Transition Metal-Free Conditions. Royal Society of Chemistry. Available at: [Link]

  • Amberchan, G. et al. (2022). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines. Frontiers in Chemistry. Available at: [Link]

  • Amberchan, G. et al. (2022). Metal-Free Synthesis of 2-Substituted Quinazolines via Green Oxidation of o-Aminobenzylamines: Practical Construction of N-Containing Heterocycles Based on a Salicylic Acid-Catalyzed Oxidation System. National Center for Biotechnology Information. Available at: [Link]

  • Organic Chemistry Portal. Quinazoline synthesis. Available at: [Link]

  • Al-Suwaidan, I. A. et al. (2023). Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. Oriental Journal of Chemistry. Available at: [Link]

  • Wikipedia. Quinazoline. Available at: [Link]

  • Al-Omar, M. A. et al. (2020). Chemical Characteristics, Synthetic Methods, and Biological Potential of Quinazoline and Quinazolinone Derivatives. National Center for Biotechnology Information. Available at: [Link]

  • Khumalo, H. M. et al. (2021). A Review on the Synthesis and Chemical Transformation of Quinazoline 3-Oxides. National Center for Biotechnology Information. Available at: [Link]

  • da Silva, A. C. S. et al. (2021). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. National Center for Biotechnology Information. Available at: [Link]

  • Dasari, S. R. et al. (2016). SYNTHESIS, CHARACTERIZATION OF NOVEL QUINAZOLINE DERIVATIVES AND ANTIMICROBIAL SCREENING. TSI Journals. Available at: [Link]

  • Sharma, P. et al. (2020). Synthesis of Medicinally Important Quinazolines and Their Derivatives: A Review. Bentham Science. Available at: [Link]

  • Rao, V. L. et al. (2017). Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Longdom Publishing. Available at: [Link]

  • de Oliveira, R. B. et al. (2001). HPLC assay in plasma and preliminary pharmacokinetic study of a quinazolinone derivative with spasmolytic effect. PubMed. Available at: [Link]

  • ResearchGate. Synthesis, Characterisation and Biological Evaluation of Quinazoline Derivatives as Novel Anti-Microbial Agents. Available at: [Link]

  • Asif, M. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. National Center for Biotechnology Information. Available at: [Link]

  • Agilent. Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites. Available at: [Link]

  • de S. F. P. da Costa, V. et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. MDPI. Available at: [Link]

  • Al-Zoubi, W. et al. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. National Center for Biotechnology Information. Available at: [Link]

  • Google Patents. CN106008336A - The preparation method of 4-chloro-6,7-dimethoxyquinoline.
  • Google Patents. CN111499571A - Preparation method of hydroxychloroquine impurity.
  • Kshirsagar, U. (2020). Recent Advances in Metal-Catalyzed Approaches for the Synthesis of Quinazoline Derivatives. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. HPLC analysis of 125 I labeled quinazoline derivatives. Available at: [Link]

  • Royal Society of Chemistry. Transition metal(ii) complexes of halogenated derivatives of (E)-4-(2-(pyridin-2-ylmethylene)hydrazinyl)quinazoline: structure, antioxidant activity, DNA-binding DNA photocleavage, interaction with albumin and in silico studies. Available at: [Link]

  • Kim, J. H. et al. (2023). Analytical Methods Based on the Mass Balance Approach for Purity Evaluation of Tetracycline Hydrochloride. MDPI. Available at: [Link]

Sources

Technical Support Center: 4,6,8-Trichloroquinazoline Coupling Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for coupling reactions involving 4,6,8-trichloroquinazoline. This challenging substrate, characterized by its electron-deficient pyrimidine ring and three distinct chlorine atoms, presents unique hurdles in palladium-catalyzed cross-coupling and nucleophilic aromatic substitution (SNAr) reactions. This guide is designed to provide researchers, scientists, and drug development professionals with in-depth, field-proven insights to troubleshoot and optimize these critical transformations.

Frequently Asked Questions (FAQs)

Q1: Why are my coupling reactions with this compound failing or giving low yields?

A1: The primary challenges stem from the substrate's electronic properties and the differential reactivity of the three chlorine atoms. The quinazoline ring is highly electron-deficient, which can make the initial oxidative addition step in palladium catalysis difficult. Furthermore, the nitrogen atoms can coordinate to the palladium center, potentially inhibiting the catalyst.[1] Success often hinges on carefully selecting the catalyst system (palladium precursor and ligand), base, and solvent to overcome these issues.

Q2: What is the expected order of reactivity for the three chlorine atoms?

A2: The reactivity of the chloro-substituents on the quinazoline core is highly dependent on the reaction type.

  • For Nucleophilic Aromatic Substitution (SNAr): The C4 position is the most electrophilic and, therefore, the most reactive site for nucleophilic attack. This regioselectivity is well-documented for various 2,4-dichloroquinazoline precursors.[2][3][4] The C2 position is significantly less reactive in SNAr.

  • For Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig): The site selectivity is more complex and can be influenced by electronic and steric factors.[5] While the C4 position is often still the most reactive due to its electronic nature, the specific ligand, catalyst, and reaction conditions can alter the outcome. It is crucial to confirm the structure of your product analytically to ensure the desired regioselectivity.

Q3: Which general class of palladium catalysts and ligands should I start with?

A3: For coupling unreactive aryl chlorides like this compound, standard catalysts such as Pd(PPh₃)₄ are often insufficient.[1] You should begin with catalyst systems known for their high activity with electron-deficient substrates. This includes:

  • Bulky, Electron-Rich Phosphine Ligands: Buchwald ligands (e.g., XPhos, SPhos, RuPhos) and other sterically hindered ligands (e.g., cataCXium A, tBu₃P) are essential.[6][7] These ligands promote the challenging oxidative addition step and facilitate the final reductive elimination.[6]

  • Palladium Precursors: Common choices include Pd₂(dba)₃ and Pd(OAc)₂. Air-stable pre-formed catalysts (precatalysts) that incorporate the bulky phosphine ligands are highly recommended for consistency and ease of use.[1][8]

Q4: How critical is the exclusion of air and moisture?

A4: It is absolutely critical. The active Pd(0) catalyst is highly sensitive to oxygen and can be readily oxidized to an inactive Pd(II) state.[1] Furthermore, the presence of water can lead to undesirable side reactions, most notably hydrodehalogenation (replacement of a chlorine atom with hydrogen), which reduces your yield.[9][10] All solvents and reagents must be rigorously degassed, and the reaction should be maintained under a positive pressure of an inert gas (Argon or Nitrogen) from start to finish.

In-Depth Troubleshooting Guide

This section addresses specific experimental failures in a question-and-answer format, providing causal explanations and actionable solutions.

Problem 1: No reaction or only starting material is recovered.

Q: I see no product formation by TLC or LC-MS. My starting material is largely unreacted. What went wrong?

A: This outcome points to a fundamental failure in one of the key components of the catalytic cycle. The most likely culprits are an inactive catalyst, improper reaction conditions, or an unsuitable choice of base or ligand.

Troubleshooting Workflow: No Product Formation

Caption: Troubleshooting logic for complete reaction failure.

  • Cause A: Inactive Catalyst System

    • Explanation: The Pd(0) species required for oxidative addition was never formed or was deactivated. This is often due to oxygen contamination or the use of old/degraded reagents.[1] Pd(II) precursors require in situ reduction to Pd(0), which can be inefficient.[11]

    • Solution:

      • Use Fresh Reagents: Always use a fresh bottle of palladium precursor and ligand. Older phosphine ligands can oxidize, rendering them ineffective.

      • Employ a Precatalyst: Use a modern, air-stable palladium precatalyst. These are designed to generate the active Pd(0) species reliably and consistently.

      • Rigorous Degassing: Degas your solvent(s) thoroughly (3-4 vacuum/inert gas cycles or sparging with argon for 30+ minutes). Ensure all solid reagents are dry and the reaction vessel is properly flushed with inert gas before adding the solvent and catalyst.[1][12]

  • Cause B: Insufficiently Forcing Conditions

    • Explanation: The C-Cl bond on the electron-deficient quinazoline ring is strong. The energy barrier for the oxidative addition step may not be met at lower temperatures.[13]

    • Solution:

      • Increase Temperature: Gradually increase the reaction temperature in 10-20 °C increments. Solvents like toluene, dioxane, or DMF allow for higher reaction temperatures.[7][14]

      • Solvent Choice: The solvent affects both solubility and reactivity. Ethereal solvents like 1,4-dioxane and THF are common, but sometimes a switch to a higher-boiling aromatic solvent like toluene is necessary.[1]

  • Cause C: Inappropriate Ligand or Base

    • Explanation: For a challenging substrate like this compound, the choice of ligand is paramount. A simple ligand like PPh₃ is unlikely to be effective.[1] The base is also crucial for activating the coupling partner (e.g., the boronic acid in a Suzuki reaction or the amine in a Buchwald-Hartwig amination).[15][16] An insufficiently strong or poorly soluble base will halt the reaction.

    • Solution:

      • Ligand Screening: If a first-choice ligand (e.g., XPhos) fails, screen a small panel of other bulky, electron-rich ligands (see table below).

      • Base Selection: For Suzuki couplings, stronger bases like K₃PO₄ or Cs₂CO₃ are often more effective than K₂CO₃.[1] For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like NaOt-Bu or LHMDS is typically required.[8] The base's solubility is key; K₃PO₄ is often used in solvent mixtures containing water to aid dissolution.[15]

Coupling TypeRecommended Starting LigandsRecommended BasesCommon Solvents
Suzuki-Miyaura XPhos, SPhos, RuPhos, dtbpfK₃PO₄, Cs₂CO₃, K₂CO₃Dioxane/H₂O, Toluene/H₂O, THF/H₂O
Buchwald-Hartwig XPhos, BrettPhos, tBuXPhosNaOt-Bu, KOt-Bu, LHMDSToluene, Dioxane
Problem 2: Low yield with a complex mixture of products.

Q: My reaction works, but the yield of the desired product is low, and I see multiple other spots on my TLC/LC-MS, including some that appear to be starting material with one less chlorine.

A: This is a very common outcome with polyhalogenated substrates. It points towards two major competing side reactions: hydrodehalogenation and lack of regioselectivity.

  • Cause A: Hydrodehalogenation

    • Explanation: This is the replacement of a chlorine atom with a hydrogen atom. It is a frequent side reaction in palladium-catalyzed couplings, especially with electron-deficient aryl halides.[17] The hydrogen source is often trace water or even alcoholic solvents.[9][10] The mechanism can involve the palladium catalyst abstracting a hydride, which then reductively eliminates with the aryl group.[11]

    • Solution:

      • Use Anhydrous Conditions: Dry your solvents over molecular sieves or by distillation. Ensure your reagents (especially the base, like K₃PO₄) are anhydrous.

      • Avoid Protic Solvents: If hydrodehalogenation is severe, avoid using alcohols as solvents or co-solvents.[1]

      • Optimize Ligand: The choice of phosphine ligand can influence the rate of hydrodehalogenation versus the desired coupling.[18] Sometimes a slightly less electron-rich or more sterically hindered ligand can suppress this side reaction.

  • Cause B: Lack of Regioselectivity

    • Explanation: Your reaction conditions may be promoting coupling at more than one of the chlorine positions (C4, C6, C8), leading to a mixture of mono-substituted isomers. While C4 is generally the most reactive, harsh conditions or certain catalyst systems can lead to reactions at C6 as well.[5]

    • Solution:

      • Lower the Temperature: Higher temperatures can overcome the activation barrier for reaction at the less reactive sites. Try running the reaction at the lowest temperature that still affords a reasonable conversion rate.

      • Modify the Catalyst System: Steric bulk on the ligand can play a significant role in dictating regioselectivity. A very bulky ligand may selectively react at the most accessible position (C4).

      • Consider a Stepwise Approach: If you need to functionalize multiple positions selectively, it is often best to perform the first coupling under the mildest conditions possible to favor C4 substitution, purify the mono-substituted product, and then subject it to a second, more forcing coupling reaction to modify the C6 or C8 position.

Troubleshooting Logic: Low Yield & Side Products

Caption: Decision tree for addressing low yields and side products.

Key Experimental Protocols

Protocol 1: Small-Scale Reaction Screening for Catalyst/Base Optimization

This protocol uses an array of small vials to efficiently test multiple conditions simultaneously.

  • Preparation: In a glovebox, prepare stock solutions of this compound and your coupling partner (e.g., a boronic acid) in the chosen anhydrous, degassed solvent (e.g., dioxane).

  • Array Setup: To an array of 2 mL vials, add the appropriate solid base (e.g., 3 equivalents of K₃PO₄, Cs₂CO₃, etc.).

  • Catalyst Addition: To each vial, add the solid palladium precursor (e.g., 2 mol% Pd₂(dba)₃) and ligand (e.g., 4.4 mol% XPhos). If using precatalysts, add the appropriate amount (e.g., 2 mol%).

  • Initiation: Add the stock solutions of the reactants to each vial via syringe. Seal the vials tightly with screw caps.

  • Reaction: Place the vial array in a heating block set to the desired temperature (e.g., 100 °C) and stir for a set time (e.g., 12-18 hours).

  • Analysis: After cooling, take a small aliquot from each reaction, dilute it, and analyze by LC-MS to determine the relative conversion to the desired product and the formation of byproducts. This allows for rapid identification of the most promising conditions.

Protocol 2: Rigorous Solvent Degassing
  • Solvent Choice: Choose an appropriate anhydrous solvent (e.g., from a solvent purification system or a fresh sealed bottle).

  • Freeze-Pump-Thaw (Most Rigorous):

    • Place the solvent in a robust flask with a sidearm and stopcock.

    • Freeze the solvent using a liquid nitrogen bath.

    • Once fully frozen, open the stopcock to a high-vacuum line and evacuate for 10-15 minutes.

    • Close the stopcock and thaw the solvent. You will see gas bubbles evolve from the liquid.

    • Repeat this cycle at least three times to ensure all dissolved gases, particularly oxygen, are removed.

    • After the final cycle, backfill the flask with argon or nitrogen.

  • Sparging (Alternative):

    • Submerge a long needle or cannula connected to an inert gas line below the surface of the solvent.

    • Bubble the inert gas through the solvent for at least 30-60 minutes. This method is less rigorous than freeze-pump-thaw but is often sufficient for many coupling reactions.

References

  • Orbach, M., et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 31(4), 1271–1274. Available at: [Link]

  • Orbach, M., et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Sci-Hub. Available at: [Link]

  • Weizmann Institute of Science. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. WIS Works. Available at: [Link]

  • Fors, B. P., & Buchwald, S. L. (2018). An Electron-Deficient Palladium Catalyst Enables the Use of a Common Soluble Base in C–N Coupling. DSpace@MIT. Available at: [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved January 12, 2026, from [Link]

  • Royal Society of Chemistry. (2020). Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification. Catalysis Science & Technology. Available at: [Link]

  • ResearchGate. (2015). Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction.... Available at: [Link]

  • Buchwald Research Group. (2018). Breaking the Base Barrier: An Electron-Deficient Palladium Catalyst Enables the Use of a Common, Soluble Base in C–N Coupling. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved January 12, 2026, from [Link]

  • ResearchGate. (2018). Energy‐Efficient Synthesis of Haloquinazolines and Their Suzuki Cross‐Coupling Reactions in Propylene Carbonate. Available at: [Link]

  • ResearchGate. (2014). Cross-Coupling Reactions of Polyhalogenated Heterocycles. Available at: [Link]

  • YouTube. (2025). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • National Institutes of Health. (2012). Efficient Pd-Catalyzed Amination Reactions for Heterocycle Functionalization. PMC. Available at: [Link]

  • Schlummer, B., & Scholz, U. (2004). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point. Advanced Synthesis & Catalysis. Available at: [Link]

  • National Institutes of Health. (2022). Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. PMC. Available at: [Link]

  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros. Available at: [Link]

  • YouTube. (2018). Common cross coupling reactions. Available at: [Link]

  • Reddit. (2024). How to approach choosing reaction conditions for Suzuki?. r/Chempros. Available at: [Link]

  • ResearchGate. (2020). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. Available at: [Link]

  • MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Available at: [Link]

  • Semantic Scholar. (2009). Palladium catalyzed-dehalogenation of aryl chlorides and bromides using phosphite ligands. Available at: [Link]

  • PubMed. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis.... Available at: [Link]

  • Wikipedia. (n.d.). Cross-coupling reaction. Retrieved January 12, 2026, from [Link]

  • University of Rochester. (n.d.). Cross-Coupling Chemistry. Retrieved January 12, 2026, from [Link]

  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros. Available at: [Link]

  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?. Available at: [Link]

  • ResearchGate. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis.... Available at: [Link]

  • National Institutes of Health. (2024). Regioselective quinazoline C2 modifications through the azide–tetrazole tautomeric equilibrium. PMC. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved January 12, 2026, from [Link]

Sources

Technical Support Center: A Guide to Scaling Up 4,6,8-Trichloroquinazoline Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for the synthesis of halogenated heterocyclic compounds. This guide is specifically designed for researchers, scientists, and process chemistry professionals who are transitioning the synthesis of 4,6,8-trichloroquinazoline from the bench to a larger scale. We will address common challenges, provide troubleshooting strategies, and detail protocols grounded in established chemical principles to ensure a safe, efficient, and scalable process.

Part 1: Core Synthesis Strategy & Mechanistic Insights (FAQs)

This section addresses fundamental questions about the most viable synthetic route for this compound and the chemical principles governing the key transformation.

Q1: What is the most common and scalable synthetic route for this compound?

The most industrially viable and frequently cited method for preparing this compound is the direct chlorination of its precursor, 6,8-dichloro-4(3H)-quinazolinone[1]. This precursor is a stable, often commercially available solid, making it an ideal starting point for the final, and often most challenging, synthetic step[2].

The overall synthetic approach can be visualized as a two-stage process, starting from a substituted anthranilonitrile:

Synthetic_Pathway A 2-Amino-3,5-dichlorobenzonitrile B 6,8-Dichloro-4(3H)-quinazolinone A->B  Formamide or  Formic Acid,  High Temp. Cyclization C This compound B->C  POCl₃ or SOCl₂,  cat. DMF,  Chlorination

Caption: General two-step synthesis of this compound.

This route is advantageous because it avoids direct multi-step chlorination of the quinazoline ring, which could lead to complex mixtures of isomers. The final chlorination of the 4-oxo position is a well-established and generally high-yielding transformation[3].

Q2: What is the mechanism of the key chlorination step using phosphorus oxychloride (POCl₃)?

The conversion of the 4-oxo group (which exists as the more stable 4-hydroxy tautomer) to a 4-chloro group is not a simple nucleophilic substitution. It requires "activation" of the hydroxyl group. When a catalytic amount of N,N-dimethylformamide (DMF) is used, the reaction proceeds via the formation of a Vilsmeier reagent, an electrophilic species, in situ[4].

The mechanism involves:

  • Vilsmeier Reagent Formation: POCl₃ reacts with DMF to form the highly reactive Vilsmeier reagent, (chloromethylene)dimethylammonium chloride.

  • Hydroxyl Activation: The oxygen of the 4-hydroxy-quinazoline attacks the electrophilic Vilsmeier reagent, forming a stable intermediate. This effectively transforms the hydroxyl group into an excellent leaving group.

  • Nucleophilic Attack: A chloride ion (from POCl₃) attacks the now highly electrophilic C4 position, displacing the activated oxygen group.

  • Rearomatization: The system collapses, eliminating the leaving group and regenerating the aromatic quinazoline ring, now with a chlorine atom at the C4 position.

Understanding this mechanism is crucial because it explains the catalytic role of DMF and highlights why the reaction is much less efficient without it.

Q3: My precursor, 6,8-dichloro-4(3H)-quinazolinone, is expensive for our scale. What are the challenges in preparing it?

While procuring the precursor is convenient for lab scale, large-scale operations often necessitate its in-house synthesis. The most common route is the cyclization of 2-amino-3,5-dichlorobenzonitrile with a one-carbon source like formic acid or formamide[5][6].

Key scale-up challenges for this step include:

  • High Temperatures: These cyclization reactions often require high temperatures (>150 °C), which demands reactors capable of maintaining uniform heating and managing potential pressure build-up.

  • Solid Handling: The starting material and product are both solids. Ensuring efficient mixing of slurries to prevent "hot spots" and ensure complete reaction is a significant engineering challenge.

  • Reaction Medium: Using a high-boiling solvent or running the reaction in neat formamide can lead to purification difficulties and potential side reactions if the temperature is not strictly controlled.

  • Product Isolation: The product often precipitates upon cooling. Ensuring the formation of an easily filterable solid, rather than an intractable mass, may require careful control of the cooling profile.

Part 2: Troubleshooting Guide for Scale-Up Operations

Transitioning the final chlorination step from a 1 L flask to a 100 L reactor introduces new variables. This section provides a troubleshooting framework for common scale-up issues.

Issue 1: Low Yield or Stalled Reaction

A frequent problem during scale-up is a drop in yield or an incomplete reaction, even when stoichiometric ratios are maintained.

  • Possible Cause A: Inadequate Reagent Stoichiometry or Quality On a larger scale, the relative impact of reagent purity and moisture is magnified. POCl₃ can hydrolyze over time, reducing its activity.

    • Solution: Always use a fresh, unopened container of POCl₃ or accurately titrate older stock before use. Ensure all reactants and the reactor are scrupulously dry. A slight excess of the chlorinating agent is often required at scale to drive the reaction to completion.

ParameterLab Scale (Typical)Pilot Scale (Recommended)Rationale
POCl₃ (equiv.) 3.0 - 5.04.0 - 6.0Compensates for minor moisture ingress and ensures sufficient liquid volume for mixing if used as solvent.
DMF (equiv.) 0.1 - 0.30.1 - 0.2The reaction is catalytic in DMF. Excess can lead to side products and complicates removal.[4]
Reaction Temp. 100-110 °C105-115 °CMust be high enough for efficient reaction but below decomposition temperatures to minimize tar formation.
Reaction Time 2 - 4 hours4 - 8 hoursSlower heat and mass transfer at scale often necessitate longer reaction times. Monitor by HPLC.
  • Possible Cause B: Poor Temperature Control & Inefficient Mixing A key difference between lab and plant is the surface-area-to-volume ratio. Large reactors are harder to heat and cool efficiently[7]. If the bulk of the mixture is not reaching the target temperature, the reaction will stall.

    • Solution: Ensure your reactor's heating system is adequate and that the agitation is sufficient to maintain a homogenous slurry. For highly viscous slurries, consider using an anchor or retreat-curve impeller. Use calibrated temperature probes placed away from the reactor walls to get a true reading of the internal temperature.

Issue 2: Hazardous Exotherm During Reaction or Quench

The reaction of POCl₃ with the quinazolinone and especially with water during quenching is highly exothermic. A small exotherm in a flask can become a dangerous runaway reaction in a large reactor[8][9].

  • Explanation: The danger lies in "reagent accumulation." If the reaction is too cold, the chlorinating agent can build up without reacting. When the mixture finally heats up, the accumulated reagent reacts all at once, potentially overwhelming the cooling system.

  • Mitigation Strategies:

    • Controlled Addition: Add the quinazolinone precursor portion-wise to the hot POCl₃/DMF mixture at a rate that allows the cooling system to manage the heat output.

    • Reverse Quench: For work-up, the safest method is a "reverse quench." Slowly add the hot reaction mixture to a vigorously stirred, well-chilled vessel of ice or ice/water. Never add water to the hot POCl₃ mixture. This ensures that water is always in excess and can absorb the heat.

    • Adequate Venting & Scrubbing: The quench generates large volumes of HCl gas. The quench vessel must be vented to a caustic scrubber to neutralize the acidic fumes.

Issue 3: Product Isolation and Purification Challenges

At scale, you can't simply "pour the reaction onto ice." The physical form of the product becomes critical for effective isolation.

  • Problem: The product "oils out" or precipitates as a fine, gummy solid that clogs filters and is difficult to wash.

  • Solutions:

    • Controlled Quench Temperature: Maintain the quench vessel temperature below 10 °C to promote the crystallization of a filterable solid.

    • Anti-Solvent Addition: After quenching, adding a co-solvent in which the product is poorly soluble (e.g., heptane) can sometimes improve the particle size and filterability.

    • Aging: Allowing the crude slurry to stir at a low temperature for several hours ("aging") can allow for crystal growth and improve filtration characteristics.

Part 3: Impurity Profile and Purification Strategies

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of 4,6,8-Trichloroquinazoline and 2,4-Dichloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Field Guide for Synthetic Strategy

For researchers engaged in the synthesis of kinase inhibitors, therapeutic agents, and functional materials, the quinazoline scaffold is a cornerstone of molecular design.[1][2][3] Its "privileged structure" status stems from its versatility and biological relevance. However, navigating the synthesis of complex quinazoline derivatives requires a nuanced understanding of the reactivity of its halogenated precursors.

This guide provides an in-depth, objective comparison of two common, yet distinctively reactive, building blocks: 4,6,8-trichloroquinazoline and 2,4-dichloroquinazoline . We will move beyond cataloging reactions to explain the electronic and structural underpinnings of their reactivity, providing field-proven insights to guide your experimental design and synthetic strategy.

Structural and Electronic Analysis: The "Why" Behind the Reactivity

The reactivity of chloroquinazolines in nucleophilic aromatic substitution (SNAr) is governed by the electron-deficient nature of the pyrimidine ring.[2] The two nitrogen atoms powerfully withdraw electron density, rendering the carbon atoms at positions 2 and 4 highly electrophilic and susceptible to nucleophilic attack. The reaction proceeds through a stabilized intermediate known as a Meisenheimer complex, and the stability of this complex dictates the reaction rate.[4][5]

Figure 1: Chemical structures of the compared quinazoline precursors.

2,4-Dichloroquinazoline: In this parent system, both the C2 and C4 positions are activated. However, there is a distinct and synthetically crucial hierarchy of reactivity. The C4 position is substantially more electrophilic and reactive than the C2 position.[6] This regioselectivity is well-documented and has been confirmed by Density Functional Theory (DFT) calculations, which show that the C4 carbon has a higher LUMO coefficient and the reaction pathway for nucleophilic attack at C4 has a lower activation energy barrier.[1][7] This preferential reactivity allows for selective, sequential functionalization.

This compound: Here, the situation is more complex and offers different strategic opportunities.

  • C4 Position: The reactivity of the C4 chlorine is analogous to that in the 2,4-dichloro system, being highly activated by the adjacent N3 atom and the overall electron-deficient pyrimidine ring.

  • C6 and C8 Positions: The chlorines on the benzene portion of the scaffold are significantly less reactive towards traditional SNAr.[2] They lack the direct activation conferred by adjacent heterocyclic nitrogen atoms. Their primary influence is electronic; as electron-withdrawing groups, they further reduce the electron density of the entire ring system. This inductive effect enhances the electrophilicity at the C4 position, making it arguably even more susceptible to nucleophilic attack than the C4 position in 2,4-dichloroquinazoline.

Head-to-Head Reactivity Comparison

The choice between these two reagents hinges entirely on the desired synthetic outcome. The following table summarizes the key differences in their performance for SNAr reactions.

Feature2,4-DichloroquinazolineThis compoundCausality & Experimental Insight
Primary Reactive Site C4C4The C4 position is most activated by the adjacent N3 and para N1 atoms, which stabilize the Meisenheimer intermediate.[1][6]
Secondary Reactive Site C2 (under harsher conditions)None (via SNAr)Substitution at C2 requires higher temperatures or stronger nucleophiles as it is less electrophilic than C4.[6] The C6/C8 positions require metal catalysis.
Benzene Ring Reactivity N/AUnreactive to SNArChlorines on the benzene ring lack the strong activation from adjacent nitrogens needed for SNAr. They are ideal handles for later-stage cross-coupling.
Typical Synthetic Use Sequential C4 then C2 substitution with different nucleophiles.Selective C4 substitution, preserving C6/C8 for orthogonal chemistry (e.g., Suzuki, Buchwald-Hartwig).This fundamental difference dictates the entire synthetic strategy.
General Conditions Mild to moderate (e.g., refluxing alcohol, with or without a mild base).[8]Mild (often proceeds at lower temperatures or faster rates than the dichloro analog due to enhanced C4 activation).The additional electron-withdrawing chlorines on the trichloro system can accelerate the SNAr reaction at C4.

Experimental Protocol: A Comparative Reactivity Assay

To provide a tangible measure of the reactivity difference, we describe a self-validating, parallel experiment. By reacting both substrates with the same nucleophile under identical conditions and monitoring the progress over time, a clear picture of their relative reactivity emerges.

Objective: To compare the rate of SNAr at the C4 position of 2,4-dichloroquinazoline and this compound with morpholine.

Materials:

  • 2,4-Dichloroquinazoline (1.0 eq)

  • This compound (1.0 eq)

  • Morpholine (1.1 eq)

  • N,N-Diisopropylethylamine (DIPEA) (1.5 eq)

  • Anhydrous Isopropanol (IPA)

  • Ethyl Acetate (EtOAc) for TLC

  • Hexanes for TLC

Experimental Workflow Diagram:

Workflow cluster_main Comparative Reactivity Protocol cluster_A Flask A: 2,4-Dichloroquinazoline cluster_B Flask B: this compound start Prepare two parallel reaction flasks under N2 atmosphere A1 Add 2,4-dichloroquinazoline (1 mmol) start->A1 B1 Add this compound (1 mmol) start->B1 A2 Add Isopropanol (10 mL) A1->A2 A3 Add DIPEA (1.5 mmol) A2->A3 A4 Add Morpholine (1.1 mmol) A3->A4 heat Heat both flasks to 80 °C with stirring A4->heat B2 Add Isopropanol (10 mL) B1->B2 B3 Add DIPEA (1.5 mmol) B2->B3 B4 Add Morpholine (1.1 mmol) B3->B4 B4->heat monitor Monitor reaction progress every 30 min via TLC (starting at t=0) heat->monitor quench Upon completion (or after 4h), cool to RT and quench with water monitor->quench extract Extract with Ethyl Acetate (3x) quench->extract finish Combine organics, dry (Na2SO4), concentrate, and analyze via LC-MS/NMR extract->finish

Figure 3: The SNAr pathway via a stabilized Meisenheimer complex.

The rate-determining step is the initial nucleophilic attack to form this tetrahedral intermediate. [4]The more electron-withdrawing groups present on the quinazoline scaffold, the greater the stabilization of this charged complex, thus lowering the activation energy and accelerating the reaction. This is precisely why the C4 position on this compound reacts faster than on its dichloro counterpart.

Conclusion and Strategic Recommendations

The choice between this compound and 2,4-dichloroquinazoline is not a matter of which is "better," but which is correct for the specific synthetic plan.

  • Choose 2,4-dichloroquinazoline when your strategy involves sequential, differential substitution. This reagent is ideal for creating C4/C2-disubstituted analogs where the nucleophile at C4 is different from the one at C2. The well-defined reactivity hierarchy (C4 >> C2) is highly reliable. [1][6]

  • Choose this compound when your strategy requires a highly reactive C4 position and subsequent modification of the benzene ring. This reagent allows for rapid and efficient C4 functionalization while preserving the C6 and C8 chlorines as valuable handles for orthogonal chemistry, such as palladium-catalyzed cross-coupling reactions, to build molecular complexity in later steps.

By understanding the fundamental electronic principles that govern the reactivity of these scaffolds, researchers can make informed decisions, streamline their synthetic routes, and accelerate the discovery of novel, high-impact molecules.

References

  • Ormazábal-Toledo, R. et al. (n.d.). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied. Frontiers. Available at: [Link]

  • LASSBio. (2025). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules. Available at: [Link]

  • Chemistry Stack Exchange. (2025). Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Available at: [Link]

  • Journal of the Chemical Society C: Organic. (n.d.). Quinazolines. Part VIII. Electronic effects in 2-substituted quinazolines. RSC Publishing. Available at: [Link]

  • Vaskevych, A. et al. (n.d.). Quinazolines [a]-Annelated by Five-Membered Heterocycles: Synthesis and Biological Activity. National Institutes of Health (NIH). Available at: [Link]

  • Crampton, M. R. (1989). Nucleophilic Aromatic Substitution. ResearchGate. Available at: [Link]

  • Ardiles, C. S. et al. (2020). CORRELATION BETWEEN THE ELECTRONIC STRUCTURE OF QUINAZOLINE DERIVATIVES AND THE ACTIVITY OF THE NTR1 RECEPTOR. Journal of the Chilean Chemical Society. Available at: [Link]

  • LASSBio. (2025). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. LASSBio. Available at: [Link]

  • Al-Suhaimi, A. et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. National Center for Biotechnology Information. Available at: [Link]

  • ResearchGate. (n.d.). Electron‐Withdrawing Substituted Quinazoline Push‐Pull Chromophores: Synthesis, Electrochemical, Photophysical and Second‐Order Nonlinear Optical Properties. ResearchGate. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Quinazoline synthesis. Organic Chemistry Portal. Available at: [Link]

  • Al-Tel, T. H. et al. (2021). Chemical Insights Into the Synthetic Chemistry of Quinazolines: Recent Advances. Frontiers in Chemistry. Available at: [Link]

  • Beilstein Journals. (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Beilstein Journals. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Optimization of the 2-arylquinazoline-4(3H)one scaffold for a selective and potent antitrypanosomal agent: modulation of the mechanism of action through chemical functionalization. Available at: [Link]

  • American Chemical Society. (2024). Selective metalation of functionalized quinazolines to enable discovery and advancement of covalent KRAS inhibitors. ACS Fall 2025. Available at: [Link]

  • National Institutes of Health (NIH). (n.d.). Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. Available at: [Link]

  • ResearchGate. (n.d.). Rhodium-catalyzed C–H selective amination of 2,4-diarylquinazolines with N-fluorobenzenesulfonimide. ResearchGate. Available at: [Link]

  • El-Hashash, M. A. et al. (2011). The Reactivity of 2-Ethoxy-4-Chloroquinazoline and Its Use in Synthesis of Novel Quinazoline Derivatives. ResearchGate. Available at: [Link]

  • MDPI. (n.d.). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Available at: [Link]

  • PubChem. (n.d.). 2,4-Dichloroquinazoline. National Center for Biotechnology Information. Available at: [Link]

Sources

A Tale of Two Syntheses: A Comparative Guide to Thermal and Microwave Approaches for 4,6,8-Trichloroquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the efficient synthesis of novel compounds is a cornerstone of innovation. Among the vast landscape of heterocyclic chemistry, quinazoline derivatives hold a prominent place due to their broad spectrum of biological activities. The strategic placement of halogen atoms, such as in 4,6,8-trichloroquinazoline, can significantly modulate a molecule's pharmacological profile, making its synthesis a critical step in the discovery of new therapeutic agents. This guide provides an in-depth, objective comparison of traditional thermal and modern microwave-assisted methods for the synthesis of these valuable scaffolds, supported by experimental insights and data.

The journey to synthesize this compound and its analogs has traditionally been paved with lengthy reaction times and often harsh conditions associated with conventional heating. However, the advent of microwave-assisted organic synthesis (MAOS) has revolutionized this landscape, offering a greener, faster, and often more efficient alternative.[1][2][3][4] This guide will dissect the core principles of both methodologies, present a comparative analysis of their performance, and provide detailed experimental protocols to empower researchers in their synthetic endeavors.

The Great Divide: Understanding the Mechanistic Differences

At the heart of the comparison lies the fundamental difference in how energy is delivered to the reaction mixture. Conventional thermal synthesis relies on the inefficient transfer of heat from an external source through the vessel walls to the solvent and finally to the reactants. This process is slow and can lead to uneven heating and the formation of byproducts.[4]

In stark contrast, microwave synthesis utilizes the ability of polar molecules and ions within the reaction mixture to directly absorb microwave energy.[5] This leads to rapid, uniform, and localized superheating of the reactants and solvent, bypassing the need for conductive heat transfer.[5] This direct energy transfer is the primary reason for the dramatic acceleration of reaction rates observed in microwave-assisted syntheses.[2][4][5]

Performance Face-Off: A Quantitative Comparison

ParameterConventional Thermal SynthesisMicrowave-Assisted SynthesisAdvantage of Microwave
Reaction Time Hours to DaysMinutesDrastic Reduction
Product Yield Moderate to GoodGood to ExcellentOften Significant Improvement
Energy Consumption HighLowGreener & More Economical
Byproduct Formation Can be significantOften reducedHigher Purity
Scalability Well-establishedCan be challenging for large scaleRequires specialized equipment

This table represents a generalized comparison based on published data for the synthesis of various quinazoline derivatives.[1][2][6][7]

Illuminating the Path: Experimental Protocols

To provide a practical framework, this section outlines detailed, step-by-step methodologies for the synthesis of a this compound precursor, 6,8-dichloro-4-oxo-3,4-dihydroquinazoline, followed by its conversion to the target molecule. These protocols are based on established synthetic routes for analogous compounds.

Experimental Protocol 1: Conventional Thermal Synthesis of 6,8-dichloro-4-oxo-3,4-dihydroquinazoline

This protocol is adapted from the classical Niementowski quinazoline synthesis.

Step 1: Reaction Setup

  • To a 100 mL round-bottom flask equipped with a reflux condenser, add 2-amino-3,5-dichlorobenzoic acid (10 mmol, 1 equiv.).

  • Add an excess of formamide (20 mL).

Step 2: Thermal Reaction

  • Heat the reaction mixture in an oil bath to 160-180 °C.

  • Maintain the temperature and stir the mixture for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

Step 3: Work-up and Isolation

  • Allow the reaction mixture to cool to room temperature.

  • Pour the mixture into 200 mL of ice-cold water with vigorous stirring.

  • Collect the precipitated solid by vacuum filtration.

  • Wash the solid with cold water and then with a small amount of cold ethanol.

  • Dry the product under vacuum to yield 6,8-dichloro-4-oxo-3,4-dihydroquinazoline.

Experimental Protocol 2: Microwave-Assisted Synthesis of 6,8-dichloro-4-oxo-3,4-dihydroquinazoline

This protocol leverages the efficiency of microwave irradiation for a rapid synthesis.

Step 1: Reaction Setup

  • In a 10 mL microwave reaction vessel equipped with a magnetic stirrer, combine 2-amino-3,5-dichlorobenzoic acid (2 mmol, 1 equiv.) and formamide (5 mL).

  • Seal the vessel.

Step 2: Microwave Irradiation

  • Place the vessel in a dedicated microwave reactor.

  • Irradiate the mixture at 180 °C for 10-15 minutes. The reaction progress can be monitored by TLC after cooling.

Step 3: Work-up and Isolation

  • Cool the reaction vessel to room temperature.

  • Pour the contents into 50 mL of ice-cold water with stirring.

  • Collect the precipitate by vacuum filtration.

  • Wash the solid with cold water and dry under vacuum.

Protocol for Conversion to this compound

The resulting 6,8-dichloro-4-oxo-3,4-dihydroquinazoline can be converted to this compound via chlorination.

  • A mixture of 6,8-dichloro-4-oxo-3,4-dihydroquinazoline (1 equiv.) and phosphorus oxychloride (POCl₃, 5-10 equiv.) is heated under reflux for several hours (conventional method) or irradiated in a microwave reactor at elevated temperature and pressure for a shorter duration.

  • After completion of the reaction, the excess POCl₃ is removed under reduced pressure.

  • The residue is carefully quenched with ice-water and neutralized with a base (e.g., sodium bicarbonate solution).

  • The crude product is extracted with a suitable organic solvent (e.g., ethyl acetate), dried over anhydrous sodium sulfate, and purified by column chromatography.

Visualizing the Workflow and Mechanisms

To further clarify the experimental processes and the underlying chemical transformations, the following diagrams are provided.

Experimental Workflow Comparison cluster_conventional Conventional Thermal Synthesis cluster_microwave Microwave-Assisted Synthesis conv_start Reactants in Flask conv_heat Heating (Oil Bath) 4-6 hours conv_start->conv_heat conv_workup Work-up & Isolation conv_heat->conv_workup conv_product Final Product conv_workup->conv_product mw_start Reactants in Vessel mw_irrad Microwave Irradiation 10-15 minutes mw_start->mw_irrad mw_workup Work-up & Isolation mw_irrad->mw_workup mw_product Final Product mw_workup->mw_product

Caption: Comparative workflow of conventional vs. microwave synthesis.

Reaction Mechanism reactant 2-Amino-3,5-dichlorobenzoic Acid + Formamide intermediate1 N-Formyl Intermediate reactant->intermediate1 Acylation intermediate2 Cyclized Intermediate intermediate1->intermediate2 Intramolecular Cyclization product1 6,8-dichloro-4-oxo-3,4-dihydroquinazoline intermediate2->product1 Dehydration product2 This compound product1->product2 Chlorination reactant2 + POCl₃

Caption: Plausible reaction mechanism for the synthesis of this compound.

Conclusion: A Clear Winner for Modern Synthesis

The evidence overwhelmingly supports the superiority of microwave-assisted synthesis for the preparation of this compound derivatives and related heterocyclic systems. The dramatic reduction in reaction times, coupled with often-improved yields and a more environmentally friendly profile, makes it the method of choice for researchers aiming to accelerate the pace of drug discovery and development.[2][4] While conventional heating methods remain a viable option, particularly for large-scale synthesis where specialized microwave reactors may be a limiting factor, the efficiency and elegance of microwave chemistry are undeniable. By understanding the principles and practicalities of both approaches, scientists can make informed decisions to best suit their research goals and contribute to the advancement of medicinal chemistry.

References

  • Alexandre, F.-R., et al. (2003). An Original Synthetic Route to the Rare 8H-Thiazolo[5,4-f]quinazolin-9-one and the Novel 7H-Thiazolo[4,5-h]quinazolin-6-one. Tetrahedron, 59(10), 1413-1418.
  • Besson, T., & Chosson, E. (2007). Microwave-assisted synthesis of bioactive quinazolines and quinazolinones. Combinatorial Chemistry & High Throughput Screening, 10(10), 903-917.
  • Dabiri, M., et al. (2020). Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. Frontiers in Chemistry, 8, 580086.
  • Ferrini, S., Ponticelli, F., & Taddei, M. (2007). A convenient synthetic approach to 2,4-disubstituted quinazolines. Organic Letters, 9(1), 69-72.
  • Gedye, R., et al. (1986). The use of microwave ovens for rapid organic synthesis. Tetrahedron Letters, 27(3), 279-282.
  • Joshi, S. D., et al. (2014).
  • Kumar, A., et al. (2009). A comparative study of conventional and microwave assisted synthesis of some new pyrazoline derivatives and their antimicrobial evaluation. Indian Journal of Chemistry-Section B, 48(1), 131-135.
  • Lidström, P., et al. (2001). Microwave assisted organic synthesis—a review. Tetrahedron, 57(45), 9225-9283.
  • Patil, S. B., et al. (2012). A simple and efficient synthesis of 2-substituted-3H-quinazolin-4-ones using conventional and microwave irradiation methods. Journal of Chemical and Pharmaceutical Research, 4(1), 443-447.
  • BenchChem. (2025). Application Notes and Protocols for the Synthesis of 8-Chloroquinazolin-4-OL Analogs.

Sources

biological activity of 4,6,8-Trichloroquinazoline derivatives vs other kinase inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Chloro-Substituted Quinazoline Derivatives in Kinase Inhibition

A Comparative Analysis for Drug Discovery Professionals

The relentless pursuit of targeted cancer therapies has positioned protein kinase inhibitors at the forefront of modern oncology. Kinases, as central regulators of cellular signaling, present a rich landscape of therapeutic targets. Within this landscape, the quinazoline scaffold has emerged as a "privileged structure," forming the backbone of numerous FDA-approved drugs.[1][2][3] This guide provides a deep dive into the biological activity of chloro-substituted quinazoline derivatives, with a conceptual focus on the 4,6,8-trichloroquinazoline scaffold, comparing their performance and mechanistic underpinnings against other prominent kinase inhibitors.

This analysis is designed for researchers, scientists, and drug development professionals, offering not just data, but a causal explanation of experimental choices and a framework for future discovery.

The Quinazoline Scaffold: A Cornerstone of Kinase Inhibition

The quinazoline nucleus, a fusion of a benzene and a pyrimidine ring, serves as an excellent bioisostere for the adenine ring of ATP.[3][4] This structural mimicry allows quinazoline derivatives to competitively bind to the ATP-binding pocket of various kinases, effectively blocking their phosphotransferase activity. This inhibition disrupts the downstream signaling cascades that drive cancer cell proliferation, survival, and angiogenesis.[5][6]

The versatility of the quinazoline core allows for extensive chemical modification. Substitutions at the C4, C6, C7, and C8 positions can dramatically alter a compound's potency, selectivity, and pharmacokinetic properties. Notably, the 4-anilinoquinazoline framework is a hallmark of many successful Epidermal Growth Factor Receptor (EGFR) inhibitors, where the quinazoline N1 atom forms a critical hydrogen bond in the hinge region of the kinase's active site.[7][8]

The Role of Chloro-Substitution in Modulating Activity

While specific experimental data for the this compound derivative is limited in publicly accessible literature, we can infer its potential activity based on the well-documented structure-activity relationships (SAR) of other chlorinated quinazolines. Halogen atoms, particularly chlorine, are frequently incorporated into kinase inhibitors for several strategic reasons:

  • Enhanced Binding Affinity: Chlorine's electron-withdrawing nature and ability to participate in halogen bonding and hydrophobic interactions can increase the inhibitor's affinity for the target kinase.[9]

  • Modulation of Physicochemical Properties: Halogenation can improve metabolic stability and membrane permeability, key attributes for drug candidates.

  • Directing Specificity: The position and number of chloro-substituents can fine-tune the inhibitor's selectivity profile, directing it towards specific kinases like EGFR, VEGFR, or Src.[9][10]

For instance, the presence of a chlorine atom on the benzodioxane ring of the Src inhibitor Saracatinib (AZD0530) establishes crucial lipophilic interactions within the ATP binding pocket.[9] It is therefore postulated that the trichloro-substitution pattern on a this compound could create a unique electronic and steric profile, potentially leading to novel potency and selectivity profiles.[11]

Comparative Analysis: this compound Derivatives vs. Other Kinase Inhibitors

To contextualize the potential of this compound derivatives, we compare them to established kinase inhibitors across different structural classes and target profiles.

Comparison with Approved Quinazoline-Based EGFR Inhibitors

First- and second-generation EGFR inhibitors like Gefitinib and Erlotinib have demonstrated the clinical power of the 4-anilinoquinazoline scaffold.[1][12] These drugs primarily target the EGFR kinase, which is frequently overexpressed or mutated in non-small cell lung cancer (NSCLC).[7][13]

Compound Key Structural Features Primary Target(s) IC50 (Kinase Assay) Antiproliferative Activity (Cell-based) Reference
Gefitinib 4-Anilinoquinazoline, 3'-chloro, 4'-fluoroanilineEGFR~2-80 nMA431 cells: ~8.37 µM[1][14]
Erlotinib 4-Anilinoquinazoline, 6,7-bis(2-methoxyethoxy)EGFR~2 nMH292 cells: ~200 nM[1][14]
Lapatinib 4-Anilinoquinazoline, 3'-chloro, 4'-(3-fluorobenzyloxy)anilineEGFR, HER2 (Dual)EGFR: ~10.8 nM, HER2: ~9.2 nMBT474 cells: ~250 nM[12][15]
Postulated this compound Derivative 4,6,8-trichloro substitutionEGFR, VEGFR, Src (Potential multi-kinase)To be determinedTo be determined[11]

The key differentiator for a novel this compound derivative would be its selectivity profile. While Gefitinib and Erlotinib are relatively selective for EGFR, the additional chlorine atoms could introduce inhibitory activity against other kinases like VEGFR or Src, making it a potential multi-kinase inhibitor.[10][12]

Comparison with Non-Quinazoline Multi-Kinase Inhibitors

Multi-kinase inhibitors offer the advantage of simultaneously blocking multiple signaling pathways crucial for tumor growth and angiogenesis. Sorafenib and Sunitinib are prominent examples that do not use a quinazoline core.

Compound Core Scaffold Primary Target(s) IC50 (Kinase Assay) Antiproliferative Activity (Cell-based) Reference
Sorafenib Diaryl UreaVEGFR-2, PDGFR-β, Raf-1VEGFR-2: ~90 nM, PDGFR-β: ~58 nMHUVEC cells: ~1.8 µM[7][12]
Sunitinib IndolinoneVEGFRs, PDGFRs, KIT, FLT3VEGFR-2: ~80 nM, PDGFR-β: ~2 nMHUVEC cells: ~10 nM[16]
Vandetanib QuinazolineVEGFR-2, EGFR, RETVEGFR-2: ~40 nM, EGFR: ~500 nMHCT116 cells: ~4.5 µM[17][18]
Postulated this compound Derivative QuinazolineEGFR, VEGFR, Src (Potential multi-kinase)To be determinedTo be determined[6][11]

A this compound derivative could potentially combine the favorable hinge-binding properties of the quinazoline scaffold with a broad-spectrum inhibitory profile, similar to Vandetanib but with a distinct selectivity pattern dictated by its unique halogenation.

Experimental Protocols for Evaluation

The characterization of any novel kinase inhibitor requires a tiered approach, moving from direct enzyme inhibition to cellular effects and pathway analysis. The protocols described below represent a self-validating system, where results from one assay inform and are confirmed by the next.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

Causality: This is the foundational experiment to determine if the compound directly inhibits the enzymatic activity of the target kinase. A luminescence-based assay, which measures the amount of ATP remaining after the kinase reaction, is a common, high-throughput method. Less ATP means higher kinase activity.

Detailed Protocol:

  • Compound Preparation: Serially dilute the this compound derivative in DMSO to create a range of concentrations (e.g., from 100 µM to 1 nM).

  • Reaction Setup: In a 384-well plate, add 5 µL of the diluted compound or DMSO (vehicle control).

  • Kinase Addition: Add 10 µL of recombinant kinase (e.g., EGFR, VEGFR-2, or Src) in kinase reaction buffer to each well. Incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.

  • Initiation of Reaction: Initiate the kinase reaction by adding 10 µL of a substrate/ATP mix (e.g., a biotinylated peptide substrate and 10 µM ATP).

  • Incubation: Incubate the plate for 1 hour at 30°C.

  • Detection: Add 25 µL of a luminescence-based ATP detection reagent (e.g., Kinase-Glo®). This reagent lyses the reaction components and generates a luminescent signal proportional to the amount of ATP present.

  • Data Acquisition: After a 10-minute incubation, measure luminescence using a plate reader.

  • Analysis: Convert luminescence readings to percent inhibition relative to controls and plot against compound concentration to determine the IC50 value (the concentration at which 50% of kinase activity is inhibited).

Cell Viability Assay (MTT/CCK-8)

Causality: This assay moves from the isolated enzyme to a cellular system. It measures the compound's ability to reduce the metabolic activity of living cancer cells, which serves as a proxy for antiproliferative or cytotoxic effects. The choice of cell line is critical; for example, A549 or H1975 cells are used for their known EGFR expression or mutations.[19]

Detailed Protocol:

  • Cell Seeding: Seed cancer cells (e.g., A549) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compound. Include a vehicle control (DMSO) and a positive control (e.g., Gefitinib).

  • Incubation: Incubate the cells for 48-72 hours at 37°C in a CO2 incubator.

  • Reagent Addition: Add 10 µL of MTT or CCK-8 reagent to each well and incubate for 2-4 hours. Living cells will metabolize the reagent into a colored formazan product.

  • Solubilization (for MTT): If using MTT, add 100 µL of DMSO or solubilization buffer to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot against compound concentration to determine the GI50/IC50 value.

Western Blot for Target Phosphorylation

Causality: This is a crucial mechanistic experiment. It provides direct evidence that the inhibitor is blocking the intended signaling pathway within the cell by measuring the phosphorylation state of the target kinase or its downstream substrates (e.g., Akt, ERK).[5][20] A reduction in phosphorylation indicates successful target engagement.

Detailed Protocol:

  • Cell Culture and Starvation: Grow cells to ~80% confluency. Serum-starve the cells for 12-24 hours to reduce basal kinase activity. This step is vital to ensure that any observed phosphorylation is due to the specific growth factor stimulation.

  • Inhibitor Pre-treatment: Pre-treat the starved cells with various concentrations of the inhibitor for 2 hours.

  • Stimulation: Stimulate the cells with a relevant growth factor (e.g., 100 ng/mL EGF for EGFR pathway) for 15-30 minutes.

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors. The phosphatase inhibitors are critical to preserve the phosphorylation state of the proteins.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% BSA or non-fat milk for 1 hour.

    • Incubate with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-phospho-EGFR Tyr1068) overnight at 4°C.

    • Wash and incubate with an HRP-conjugated secondary antibody for 1 hour.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: Re-probe the same membrane with an antibody for the total protein (e.g., anti-total-EGFR) to confirm equal protein loading. A decrease in the phospho-protein signal relative to the total protein indicates inhibition.

Visualizing Pathways and Workflows

Signaling Pathway Inhibition

EGFR_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGF EGF EGFR EGFR EGF->EGFR Binds RAS_RAF_MEK RAS/RAF/MEK Pathway EGFR->RAS_RAF_MEK Activates PI3K_AKT PI3K/AKT Pathway EGFR->PI3K_AKT Activates Inhibitor Quinazoline Inhibitor Inhibitor->EGFR Blocks ATP Binding Site Transcription Gene Transcription (Proliferation, Survival) RAS_RAF_MEK->Transcription PI3K_AKT->Transcription

Caption: EGFR signaling pathway and the site of action for quinazoline-based inhibitors.

Experimental Workflow

Kinase_Inhibitor_Workflow cluster_primary Primary Screening cluster_secondary Secondary Screening cluster_mechanistic Mechanistic Validation Kinase_Assay In Vitro Kinase Inhibition Assay (Determine IC50) Cell_Assay Antiproliferative Assay (Cancer Cells) (Determine GI50) Kinase_Assay->Cell_Assay Potent Hits Western_Blot Western Blot for Target Phosphorylation (Confirm Target Engagement) Cell_Assay->Western_Blot Active Compounds Lead_Opt Lead Optimization Western_Blot->Lead_Opt Validated Hits

Caption: A tiered experimental workflow for identifying and validating novel kinase inhibitors.

Conclusion and Future Directions

The quinazoline scaffold remains a highly productive starting point for the development of novel kinase inhibitors. While the specific biological profile of this compound is yet to be fully elucidated, analysis of related chlorinated derivatives suggests it holds potential as a potent, and possibly multi-targeted, anticancer agent. The strategic placement of three chlorine atoms could confer a unique combination of binding affinity and selectivity that distinguishes it from existing inhibitors.

The path forward requires the synthesis of these derivatives and rigorous evaluation using the multi-tiered experimental approach outlined in this guide. By systematically progressing from in vitro kinase assays to cellular and mechanistic studies, researchers can effectively validate the therapeutic potential of this promising chemical space and contribute to the next generation of targeted cancer therapies.

References

  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (National Institutes of Health)

  • Quinazoline-based VEGFR-2 inhibitors as potential anti-angiogenic agents: A contemporary perspective of SAR and molecular docking studies. (PubMed)

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (PeerJ)

  • Discovery of a new class of anilinoquinazoline inhibitors with high affinity and specificity for the tyrosine kinase domain of c-Src. (PubMed)

  • Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. (National Institutes of Health)

  • Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. (Brieflands)

  • Investigating the activity of Quinazoline derivatives against T790 mutant EGFR receptors employing computer-aided drug design. (Journal of Applied Pharmaceutical Science)

  • Recent Developments of Small Molecule EGFR Inhibitors Based on the Quinazoline Core Scaffolds. (Eco-Vector Journals Portal)

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (MDPI)

  • Medicinal Chemistry of Quinazolines as Anticancer Agents Targeting Tyrosine Kinases. (MDPI)

  • Scaffold hopping and redesign approaches for quinazoline based urea derivatives as potent VEGFR-2 inhibitors. (ResearchGate)

  • Quinazoline Derivatives as Targeted Chemotherapeutic Agents. (National Institutes of Health)

  • Inhibitors of src tyrosine kinase: the preparation and structure-activity relationship of 4-anilino-3-cyanoquinolines and 4-anilinoquinazolines. (PubMed)

  • Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies. (ResearchGate)

  • Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (PubMed Central)

  • Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, in ... (RSC Publishing)

  • Quinazolines As Anti-cancer Agents. (ResearchGate)

  • Three-Dimensional Interactions Analysis of the Anticancer Target c-Src Kinase with Its Inhibitors. (MDPI)

  • Discovery of BPR1K871, a quinazoline based, multi-kinase inhibitor for the treatment of AML and solid tumors: Rational design, synthesis, in vitro and in vivo evaluation. (National Institutes of Health)

  • 4,6-Dichloro-2-styrylquinazoline: A Technical Guide on the Postulated Mechanism of Action. (BenchChem)

  • The Lynchpin of Modern Kinase Inhibition: A Technical Guide to the Mechanism of Action of 4-Chloro-6,7-dimethoxyquinazoline and -. (BenchChem)

  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (National Institutes of Health)

  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (RSC Publishing)

  • Dichloro-Styrylquinazolines: A Comparative Guide on Structure-Activity Relationships for Anticancer Drug Development. (BenchChem)

  • Synthesis and anticancer activity of 4-aminoquinazoline derivatives. (ResearchGate)

  • Synthesis and antitumor activity of novel 6,7,8-trimethoxy N-aryl-substituted-4-aminoquinazoline derivatives. (PubMed)

  • Synthesis, biological evaluation and molecular modelling studies of 4-anilinoquinazoline derivatives as protein kinase inhibitors. (ResearchGate)

  • Structure–activity relationship and in silico development of c-Met kinase inhibitors. (ResearchGate)

  • Toward the comprehensive systematic enumeration and synthesis of novel kinase inhibitors based on a 4-anilinoquinazoline binding mode. (PubMed)

  • Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. (MDPI)

  • An In-depth Technical Guide on the Potential Biological Activity of 3-Chloro-6-nitroisoquinolin-1-ol. (BenchChem)

  • DESIGN, SYNTHESIS, CRYSTAL STRUCTURE AND BIOLOGICAL EVALUATION OF NOVEL 4-ARYLAMINOQUINAZOLINE DERIVATIVES AS POTENT CYTOTOXIC A. (ResearchGate)

  • Synthesis and Anti-Tumor Activities of 4-Anilinoquinoline Derivatives. (National Institutes of Health)

  • Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition. (PubMed)

  • Synthesis and activity of 6-triazolyl-4-aminoquinazoline new anti-tumor drugs. (Europe PMC)

  • Comparative kinase and cancer cell panel profiling of kinase inhibitors approved for clinical use from 2018 to 2020. (National Institutes of Health)

  • This compound. (ChemicalBook)

  • A comprehensive review of protein kinase inhibitors for cancer therapy. (PubMed Central)

Sources

A Comparative Guide to the Spectroscopic Analysis of Chloro-Substituted Quinazolines: A Methodological Blueprint

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for Halogenated Heterocycles

Quinazoline derivatives are a cornerstone in medicinal chemistry and materials science, valued for their diverse pharmacological activities.[1][2] The introduction of halogen atoms, particularly chlorine, into the quinazoline scaffold can profoundly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, the precise and robust analytical characterization of these halogenated derivatives is not merely a quality control checkpoint but a critical step in the drug discovery and development pipeline.

This guide provides a comparative analysis of nuclear magnetic resonance (NMR) and high-performance liquid chromatography (HPLC) techniques for the characterization of chloro-substituted quinazolines, using 4-chloroquinoline as a model compound. We will delve into the causality behind experimental choices, establish self-validating protocols, and present a clear framework for researchers, scientists, and drug development professionals to approach the analysis of these challenging molecules.

Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy Analysis

NMR spectroscopy is the most powerful tool for the unambiguous structural elucidation of organic molecules. For a molecule like 4,6,8-trichloroquinazoline, ¹H and ¹³C NMR would provide definitive information on the substitution pattern and electronic environment of each atom in the heterocyclic system.

The Rationale of NMR Experiment Design

The primary challenge in analyzing polychlorinated aromatic compounds is often solubility. The choice of a deuterated solvent is therefore the first critical decision. Deuterated chloroform (CDCl₃) is a common first choice due to its excellent solubilizing power for a wide range of organic compounds.[3] However, its potential acidity necessitates caution with acid-sensitive molecules.[4] For less soluble compounds, deuterated dimethyl sulfoxide (DMSO-d₆) or acetone-d₆ are excellent alternatives.

The concentration of the sample is a trade-off. For ¹H NMR, a lower concentration (5-20 mg in ~0.7 mL) is often preferable to avoid line broadening due to increased solution viscosity.[4][5] Conversely, for ¹³C NMR, which has an inherently lower signal-to-noise ratio due to the low natural abundance of the ¹³C isotope (1.1%), a more concentrated sample is beneficial to reduce acquisition time.[5][6]

The following workflow outlines the logical progression of NMR analysis for structural confirmation.

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Interpretation solubility Solubility Test (non-deuterated solvents) dissolve Dissolve 10-20 mg in ~0.7 mL CDCl₃ or DMSO-d₆ solubility->dissolve filter Filter through glass wool into high-quality NMR tube dissolve->filter h1_nmr ¹H NMR (Proton Spectrum) filter->h1_nmr c13_nmr ¹³C{¹H} NMR (Proton-Decoupled) h1_nmr->c13_nmr dept DEPT-135 (Optional: CH₃/CH vs CH₂) c13_nmr->dept process Fourier Transform, Phase & Baseline Correction dept->process integrate Integration & Chemical Shift Referencing (TMS) process->integrate interpret Assign Signals: Chemical Shift, Coupling, Multiplicity integrate->interpret structure Confirm Structure interpret->structure

Caption: Logical workflow for NMR analysis of chloro-substituted quinazolines.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation:

    • Weigh approximately 15 mg of the chloro-quinazoline derivative.

    • Dissolve the sample in 0.7 mL of deuterated chloroform (CDCl₃) in a clean vial. Ensure complete dissolution.

    • Prepare a Pasteur pipette with a small, tight plug of glass wool.

    • Filter the solution directly into a high-quality 5 mm NMR tube to remove any particulate matter.[5]

    • Cap the NMR tube securely.

  • Instrument Setup & Acquisition (400 MHz Spectrometer):

    • Insert the sample into the spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse program. Key parameters include a spectral width of ~16 ppm, an acquisition time of ~4 seconds, and a relaxation delay of 2 seconds. Typically, 16-32 scans are sufficient.

    • ¹³C NMR Acquisition: Acquire the proton-decoupled carbon spectrum. Key parameters include a spectral width of ~220 ppm, an acquisition time of ~1.5 seconds, and a relaxation delay of 2 seconds. A larger number of scans (e.g., 1024 or more) will be necessary to achieve adequate signal-to-noise.[5]

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Perform phase correction and baseline correction on both spectra.

    • Reference the spectra using the residual solvent peak or tetramethylsilane (TMS) at 0.00 ppm.[7]

    • Integrate the signals in the ¹H NMR spectrum.

Data Interpretation: A Case Study with 4-Chloroquinoline

The following table summarizes the expected ¹H NMR data for 4-chloroquinoline, which serves as our illustrative model. The quinoline numbering system is used for assignments.

SignalChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
1~8.85d4.71HH2
2~8.20d8.51HH8
3~8.10d8.51HH5
4~7.75ddd8.5, 6.9, 1.41HH7
5~7.60ddd8.5, 6.9, 1.41HH6
6~7.45d4.71HH3
Data is representative and based on typical values for 4-chloroquinoline in CDCl₃.[8]

Expertise in Interpretation:

  • Deshielding Effects: The protons on the aromatic rings typically appear in the 7.0-9.0 ppm region.[7][9] Protons H2 and H8 are the most downfield (deshielded). H2 is deshielded due to its proximity to the electronegative nitrogen atom. H8 experiences a deshielding effect from the lone pair of electrons on the nitrogen in a "peri" interaction.

  • Chlorine's Influence: The chlorine atom at C4 strongly deshields the adjacent protons. However, in this case, C4 has no attached proton. Its primary electronic influence is inductive withdrawal, which will also deshield other protons in the ring system to a lesser extent.

  • Coupling Patterns: The coupling constants (J values) are critical for determining which protons are adjacent. For example, the doublet for H2 with a J value of ~4.7 Hz indicates coupling to only one neighboring proton, H3. The larger coupling constants (~8.5 Hz) are typical for ortho-coupling between adjacent protons on the benzene ring portion of the quinoline.[3]

For This compound , one would predict a much simpler ¹H NMR spectrum. With chlorines at positions 4, 6, and 8, the only remaining protons would be at H2, H5, and H7. We would expect three distinct signals, likely two doublets (for H5 and H7, coupling to each other) and one singlet (for H2). The significant electron withdrawal from the three chlorine atoms would likely shift all these protons further downfield compared to unsubstituted quinazoline.

Part 2: High-Performance Liquid Chromatography (HPLC) Analysis

HPLC is indispensable for assessing the purity of synthesized compounds, identifying impurities, and performing quantitative analysis. For halogenated quinazolines, which are often intermediates, ensuring high purity is paramount. Reversed-phase HPLC (RP-HPLC) is the most common and versatile mode for these types of molecules.[10]

The Rationale of HPLC Method Development

The goal of method development is to achieve baseline separation of the main compound from all potential impurities (e.g., starting materials, regioisomers, or degradation products) in a reasonable timeframe.

  • Column Selection: The stationary phase is the most critical parameter for achieving selectivity.

    • C18 (Octadecylsilane): This is the workhorse of reversed-phase chromatography, offering excellent retention for hydrophobic compounds based on non-polar interactions. It is a robust starting point for nearly any small organic molecule.

    • PFP (Pentafluorophenyl): This stationary phase provides alternative selectivity, especially for halogenated and aromatic compounds. It engages in multiple interaction modes, including hydrophobic, dipole-dipole, and π-π interactions.[6][11] This can be particularly effective in separating closely related halogenated isomers where a C18 column might fail.[6]

  • Mobile Phase Selection: A mixture of water (or an aqueous buffer) and an organic solvent like acetonitrile or methanol is standard. Acetonitrile is often preferred for its lower viscosity and UV transparency. Adding a small amount of acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase is crucial for analyzing basic compounds like quinazolines. The acid protonates the nitrogen atoms, ensuring a single ionic species and preventing peak tailing by masking interactions with residual silanols on the silica-based column packing.

The following workflow compares two distinct HPLC methods for purity analysis.

HPLC_Workflow cluster_prep Sample & Mobile Phase Prep cluster_methods Comparative Analysis cluster_eval Performance Evaluation sample_prep Prepare Stock Solution (e.g., 1 mg/mL in Acetonitrile) working_std Dilute to Working Conc. (e.g., 0.1 mg/mL in Mobile Phase) sample_prep->working_std method_a Method A: C18 Column working_std->method_a method_b Method B: PFP Column working_std->method_b mobile_phase Prepare & Degas Mobile Phases (e.g., A: 0.1% HCOOH in H₂O B: 0.1% HCOOH in ACN) mobile_phase->method_a mobile_phase->method_b retention Retention Time (k') method_a->retention method_b->retention resolution Resolution (Rs) retention->resolution symmetry Peak Symmetry (Tailing Factor) resolution->symmetry selectivity Selectivity (α) symmetry->selectivity conclusion Select Optimal Method selectivity->conclusion

Sources

A Senior Application Scientist's Guide to Assessing the Purity of Synthesized 4,6,8-Trichloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, the purity of a synthesized compound is not merely a quality metric; it is the bedrock of reliable, reproducible, and translatable scientific findings. This is particularly true for novel heterocyclic compounds like 4,6,8-trichloroquinazoline, a molecule with potential applications in medicinal chemistry where even trace impurities can lead to misleading biological data or undesirable side effects. This guide provides an in-depth comparison of analytical techniques for assessing the purity of this compound, complete with experimental protocols and the rationale behind procedural choices.

The Imperative of Purity in this compound Synthesis

This compound belongs to the quinazoline family, a class of compounds known for a wide range of biological activities. The chlorine substituents on the quinazoline core significantly influence its physicochemical properties and biological target interactions. However, the synthesis of such poly-halogenated heterocycles can be fraught with challenges, often leading to a mixture of isomers, under-chlorinated intermediates, and other byproducts. Ensuring the purity of the final compound is paramount for:

  • Accurate Biological Screening: Impurities can exhibit their own biological activity, leading to false positives or negatives in assays.

  • Reliable Structure-Activity Relationship (SAR) Studies: The presence of closely related impurities can confound the interpretation of how structural modifications impact biological activity.

  • Safety and Toxicology: Uncharacterized impurities can have unforeseen toxicological profiles.

  • Regulatory Compliance: For compounds intended for preclinical or clinical development, stringent purity standards are a regulatory necessity.

Synthesis of this compound and Potential Impurities

A common synthetic route to this compound involves the chlorination of a quinazolinone precursor. A plausible pathway starts from 6,8-dichloro-3H-quinazolin-4-one.

Synthesis_and_Impurities A 6,8-dichloro-3H-quinazolin-4-one C This compound (Target Compound) A->C Chlorination B Chlorinating Agent (e.g., POCl3/PCl5) B->C D Starting Material Under-chlorinated species Isomers Hydrolysis products C->D May contain HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing prep1 Accurately weigh ~1 mg of sample prep2 Dissolve in a suitable solvent (e.g., Acetonitrile) prep1->prep2 prep3 Filter through a 0.45 µm syringe filter prep2->prep3 analysis1 Inject onto a C18 reversed-phase column prep3->analysis1 analysis2 Elute with a gradient of Acetonitrile and Water analysis1->analysis2 analysis3 Detect at a suitable UV wavelength (e.g., 254 nm) analysis2->analysis3 data1 Integrate peak areas in the chromatogram analysis3->data1 data2 Calculate purity as the area percentage of the main peak data1->data2

A Senior Application Scientist's Guide to Cytotoxicity Assays for 4,6,8-Trichloroquinazoline Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unlocking the Therapeutic Potential of 4,6,8-Trichloroquinazoline Derivatives

The quinazoline scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its recurrence in numerous bioactive compounds, including several clinically approved anticancer drugs.[1] Derivatives of quinazoline are particularly prominent as inhibitors of key signaling proteins like the Epidermal Growth Factor Receptor (EGFR), a tyrosine kinase whose dysregulation is a known driver in various cancers.[2][3][4] The this compound core represents a compelling starting point for novel drug discovery, with the halogen substitutions potentially enhancing potency and modulating pharmacological properties.[1]

Before any derivative can advance toward preclinical studies, a rigorous evaluation of its biological activity is paramount. The foundational step in this evaluation is determining its cytotoxicity—the ability to kill or inhibit the proliferation of cancer cells. This guide provides an in-depth comparison of essential cytotoxicity assays, offering not just protocols, but the strategic rationale needed to build a robust testing cascade for your novel this compound derivatives. We will move from high-throughput screening assays that assess overall cell viability to more complex, mechanistic assays that elucidate the specific mode of cell death, such as apoptosis or necrosis.

The Cytotoxicity Testing Funnel: A Strategic Workflow

A successful screening campaign follows a logical progression from broad, high-throughput methods to more focused, mechanism-of-action studies. This "funnel" approach ensures that resources are spent efficiently, prioritizing the most promising compounds for deeper analysis.

Cytotoxicity_Testing_Workflow cluster_0 Phase 1: Primary Screening (High-Throughput) cluster_1 Phase 2: Hit Confirmation & Potency cluster_2 Phase 3: Mechanism of Action HTS High-Throughput Screening (e.g., SRB or MTT Assay) Assess broad cytotoxicity across multiple cell lines DoseResponse Dose-Response & IC50 Determination Confirm activity and quantify potency HTS->DoseResponse Identify 'Hits' MembraneIntegrity Membrane Integrity Assay (e.g., LDH Assay) Initial check for necrosis vs. other mechanisms DoseResponse->MembraneIntegrity Confirm Potency ApoptosisNecrosis Apoptosis vs. Necrosis Assay (e.g., Annexin V / PI Staining) Distinguish primary cell death pathway MembraneIntegrity->ApoptosisNecrosis Elucidate Mechanism Caspase Caspase Activity Assay (e.g., Caspase-3/7 Assay) Confirm involvement of apoptotic machinery ApoptosisNecrosis->Caspase Validate Apoptotic Pathway

Caption: A strategic workflow for evaluating this compound derivatives.

Phase 1 & 2: Gauging Viability and Potency

The initial goal is to quickly and reliably assess whether your compounds have a cytotoxic effect and to quantify their potency (IC50). Assays in this category are typically colorimetric or fluorometric, cost-effective, and amenable to a 96-well or 384-well plate format.[5][6]

Sulforhodamine B (SRB) Assay: The Protein Content Benchmark

The SRB assay is a preferred method for large-scale screening due to its simplicity, reproducibility, and the stability of its endpoint.[6] It is a cell density determination assay that relies on the ability of the SRB dye to bind to the basic amino acids of cellular proteins that have been fixed with trichloroacetic acid (TCA).[6][7] The amount of bound dye is directly proportional to the total protein mass, and thus to the number of viable cells.

  • Principle: Measures total biomass based on cellular protein content.

  • Why Choose It? The SRB assay is less prone to interference from compounds that might affect mitochondrial function or have reducing properties, which can be a concern with tetrazolium-based assays like MTT.[7] Its endpoint is stable, meaning plates can be read over an extended period without signal degradation.[6]

  • Considerations: As with all endpoint assays, it provides a snapshot in time and does not distinguish between cytostatic (inhibiting growth) and cytotoxic (killing) effects without a time-course analysis.

MTT Assay: A Classic Metabolic Indicator

The MTT assay is a widely used colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[8][9] In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt (MTT) into insoluble purple formazan crystals.[10] These crystals are then solubilized, and the absorbance is measured.

  • Principle: Measures mitochondrial reductase activity.

  • Why Choose It? It is a well-established and straightforward method for assessing viability and is particularly useful for confirming results from other assays like SRB.[10]

  • Considerations: The assay's reliance on mitochondrial function means it can be confounded by compounds that affect metabolism without directly causing cell death. Quinazoline derivatives could potentially interfere with the enzymatic reduction of MTT, leading to false results. Therefore, it is crucial to run appropriate controls.

Lactate Dehydrogenase (LDH) Assay: A Measure of Membrane Integrity

The LDH assay quantifies cytotoxicity by measuring the activity of lactate dehydrogenase released from cells with damaged plasma membranes.[11][12] LDH is a stable cytosolic enzyme that is rapidly released into the cell culture medium upon membrane rupture, a hallmark of necrosis or late-stage apoptosis.[13][14] The released LDH catalyzes a reaction that results in a colorimetric or fluorescent signal.[11][15]

  • Principle: Measures the release of a cytosolic enzyme as an indicator of plasma membrane damage.[14]

  • Why Choose It? This assay provides a direct measure of cell death via membrane lysis. It is an excellent secondary screening assay to quickly determine if the primary mechanism of action involves necrosis. More sensitive bioluminescent versions are available for use with low cell numbers or 3D cultures.[13]

  • Considerations: LDH is a lagging indicator of cell death, as significant membrane damage must occur. It cannot distinguish between primary necrosis and secondary necrosis following apoptosis.

Comparative Data for Primary/Secondary Assays

The following table illustrates hypothetical data for a lead this compound derivative (Compound QZ-TC-1) tested against common cancer cell lines.

Cell LineAssayIC50 (µM)Interpretation
A549 (Lung Cancer)SRB5.2 ± 0.4Potent inhibition of cell proliferation/viability.
MTT6.1 ± 0.7Confirms potent effect on metabolic activity.
LDH> 50Low LDH release suggests cell death is not primarily necrotic.
MCF-7 (Breast Cancer)SRB2.8 ± 0.3Higher potency in this cell line.
MTT3.5 ± 0.5Confirms higher potency.
LDH> 50Again, suggests a non-necrotic mechanism.

Data are presented as mean ± SD from three independent experiments.

The data suggest that Compound QZ-TC-1 is a potent cytotoxic agent and that the mechanism is likely not primary necrosis, prompting a deeper investigation into apoptosis.

Phase 3: Unraveling the Mechanism of Cell Death

Given that many quinazoline derivatives function as EGFR inhibitors, a primary anticipated mechanism of action is the induction of programmed cell death, or apoptosis.[2][3] The following assays are designed to specifically investigate and confirm this pathway.

EGFR_Pathway cluster_pathway Simplified EGFR Signaling & Apoptosis Induction EGF EGF Ligand EGFR EGFR EGF->EGFR Binds PI3K PI3K/Akt Pathway EGFR->PI3K RAS RAS/MAPK Pathway EGFR->RAS Bax Bax/Bcl-2 Regulation Survival Cell Proliferation & Survival PI3K->Survival Promotes RAS->Survival Promotes Apoptosis Apoptosis Caspase3 Caspase-3 Activation Caspase3->Apoptosis Executes Bax->Caspase3 Activates Inhibitor This compound Derivative Inhibitor->EGFR Inhibits Inhibitor->Bax Leads to

Caption: Inhibition of EGFR by quinazoline derivatives blocks survival pathways, leading to apoptosis.

Annexin V / Propidium Iodide (PI) Staining: Differentiating Apoptosis and Necrosis

This is the gold standard for distinguishing between healthy, early apoptotic, late apoptotic, and necrotic cells.[16] The assay relies on two key components:

  • Annexin V: A protein that has a high affinity for phosphatidylserine (PS), a phospholipid that is translocated from the inner to the outer leaflet of the plasma membrane during the early stages of apoptosis.[17]

  • Propidium Iodide (PI): A fluorescent nuclear dye that is excluded by live and early apoptotic cells with intact membranes. It can only enter cells in late apoptosis or necrosis where membrane integrity is compromised.[16]

Cells are stained with fluorescently-labeled Annexin V and PI and then analyzed by flow cytometry.

  • Principle: Dual staining to detect an early apoptotic marker (PS exposure) and loss of membrane integrity.[18]

  • Why Choose It? It provides clear, quantitative data on the mode of cell death, confirming whether the low LDH release observed earlier is due to an apoptotic mechanism.

  • Data Interpretation:

    • Annexin V- / PI-: Live cells

    • Annexin V+ / PI-: Early apoptotic cells

    • Annexin V+ / PI+: Late apoptotic/necrotic cells

    • Annexin V- / PI+: Necrotic cells

Caspase Activity Assays: Confirming the Execution Pathway

Apoptosis is executed by a family of proteases called caspases. Caspase-3 is a key "executioner" caspase, responsible for cleaving numerous cellular proteins, leading to the morphological hallmarks of apoptosis.[19] Measuring its activity provides definitive evidence that this pathway is engaged.

  • Principle: These assays use a synthetic substrate, such as DEVD, which is specifically recognized and cleaved by active caspase-3/7.[19][20] The substrate is conjugated to a chromophore or fluorophore, which is released upon cleavage and can be quantified.[21]

  • Why Choose It? It directly measures the activity of a key enzyme in the apoptotic cascade, providing strong mechanistic validation. The assay is simple, can be performed in a plate-reader format, and is highly specific.[22]

  • Considerations: This assay will also detect caspase-7 activity, which shares the same substrate sequence.[19] However, for the purpose of confirming the execution of apoptosis, this is generally acceptable.

Experimental Protocols

Protocol 1: Sulforhodamine B (SRB) Cytotoxicity Assay

This protocol is adapted for adherent cells in a 96-well format.[6]

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of your this compound derivatives in culture medium. Replace the old medium with 100 µL of medium containing the test compounds or vehicle control (e.g., DMSO).

  • Incubation: Incubate the plate for 48-72 hours.

  • Cell Fixation: Gently remove the medium. Add 100 µL of ice-cold 10% (w/v) Trichloroacetic Acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.

  • Washing: Remove the TCA and wash the plates five times with slow-running tap water. Remove excess water by tapping the plate on paper towels and allow it to air dry completely.

  • Staining: Add 100 µL of 0.4% (w/v) SRB solution (in 1% acetic acid) to each well and incubate at room temperature for 30 minutes.

  • Remove Unbound Dye: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB dye. Allow the plates to air dry completely.

  • Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Place the plate on a shaker for 10 minutes.

  • Absorbance Measurement: Measure the optical density (OD) at 510 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value using appropriate software.

Protocol 2: Caspase-3/7 Fluorometric Activity Assay

This is a generalized protocol based on commercially available kits that use the Ac-DEVD-AMC substrate.[19][21]

  • Cell Seeding and Treatment: Seed cells in a white-walled, clear-bottom 96-well plate and treat with your compounds as described in the SRB protocol (steps 1-3). Include a positive control (e.g., staurosporine or etoposide) to induce apoptosis.

  • Cell Lysis: After incubation, centrifuge the plate (if using suspension cells). Remove the medium and add 50-100 µL of chilled cell lysis buffer to each well. Incubate on ice for 10 minutes.

  • Prepare Reaction Mixture: Prepare a 2X reaction buffer containing the fluorogenic substrate Ac-DEVD-AMC according to the manufacturer's instructions.

  • Incubation: Add an equal volume of the 2X reaction buffer to each well containing cell lysate. Mix gently. Incubate the plate at 37°C for 1-2 hours, protected from light.

  • Fluorescence Measurement: Measure the fluorescence using a microplate reader with an excitation wavelength of ~380 nm and an emission wavelength of ~440-460 nm.[19]

  • Data Analysis: The fluorescence intensity is proportional to the caspase-3/7 activity. Compare the signal from treated cells to untreated controls to determine the fold-increase in caspase activity.

Conclusion and Future Directions

This guide outlines a structured, multi-faceted approach to evaluating the cytotoxicity of novel this compound derivatives. By progressing from high-throughput viability screens (SRB, MTT) to more detailed mechanistic assays (LDH, Annexin V, Caspase activity), researchers can build a comprehensive profile of their compounds. The data gathered from this testing cascade is essential for identifying promising lead candidates, understanding their mechanism of action, and making informed decisions for the next stages of drug development. For compounds confirmed to induce apoptosis, subsequent studies could involve Western blotting to examine the cleavage of PARP or changes in the expression of Bcl-2 family proteins to further solidify the mechanism.[23]

References

  • Cell Signaling Technology. (n.d.). LDH Cytotoxicity Assay Kit #37291.
  • Cyprotex - Evotec. (n.d.). Apoptosis and Necrosis Assay (Flow Cytometry).
  • Al-Sanea, M. M., et al. (2025). Standardized sulforhodamine B colorimetric cell proliferation assay for anticancer activity screening in educational and research laboratories. PubMed.
  • Antibodies Incorporated. (n.d.). Necrosis vs Apoptosis Assay Kit.
  • Promega Corporation. (n.d.). LDH-Glo™ Cytotoxicity Assay.
  • Crowley, L. C., & Waterhouse, N. J. (2001). Determination of apoptosis and necrosis. Current Protocols in Toxicology.
  • Biotium. (n.d.). Apoptosis and Necrosis Quantification Kit.
  • Kankanamalla, S., et al. (2022). Key considerations when using the sulforhodamine B assay for screening novel anticancer agents. PubMed.
  • Houghton, P., et al. (2007). The sulphorhodamine (SRB) assay and other approaches to testing plant extracts and derived compounds for activities related to reputed anticancer activity. Methods.
  • Abcam. (n.d.). LDH Assay Kit (Cytotoxicity) (ab65393/K313).
  • MyBioSource. (n.d.). Necrosis vs Apoptosis assay kit.
  • Scholars Middle East Publishers. (n.d.). Novel Prediction of Anticancer Drug Screening in Cancer Cell Lines by SRB Assay.
  • Benchchem. (n.d.). Application Notes and Protocols: 4-(Methylthio)quinazoline in Medicinal Chemistry.
  • Titus, A. D., et al. (2022). Quantification of lactate dehydrogenase for cell viability testing using cell lines and primary cultured astrocytes. Current Protocols.
  • Tribioscience. (n.d.). LDH Cytotoxicity Assay.
  • ResearchGate. (n.d.). Synthesis of series of quinazoline derivatives and evaluation of cytotoxicity against HeLa and MDA‐MB231 cancer cell lines using the MTT assay.
  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025). Bentham Science.
  • Vichai, V., & Kirtikara, K. (2006). Sulforhodamine B colorimetric assay for cytotoxicity screening. Nature Protocols.
  • Wang, Y., et al. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. MDPI.
  • CleanControlling. (n.d.). In vitro cytotoxicity test of medical devices.
  • Eldehna, W. M., et al. (2022). Design and synthesis of novel quinazolinone-based derivatives as EGFR inhibitors with antitumor activity. Journal of Enzyme Inhibition and Medicinal Chemistry.
  • Kosheeka. (2025). In Vitro Cytotoxicity Assays: Applications in Drug Discovery.
  • Zhao, S. (2021). Methods used in Cytotoxicity Assays n vitro. Journal of Biomedical and Pharmaceutical Sciences.
  • Medistri SA. (n.d.). Cytotoxicity.
  • Na-Bangchang, K., & Wong-ek, K. (2023). Advances in Cytotoxicity Testing: From In Vitro Assays to In Silico Models. MDPI.
  • BenchChem Technical Support Team. (2025). A Comparative Guide to Caspase-3 Activity Assays for Clinical Research. Benchchem.
  • Fesharaki, S., et al. (2024). 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Scientific Reports.
  • El-Damasy, D. A., et al. (2023). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. RSC Advances.
  • Singh, R., et al. (2024). A Comprehensive Exploration of Caspase Detection Methods: From Classical Approaches to Cutting-Edge Innovations. International Journal of Molecular Sciences.
  • Cell Signaling Technology. (n.d.). Caspase-3 Activity Assay Kit #5723.
  • Creative Bioarray. (n.d.). Caspase Activity Assay.
  • Kumar, A., et al. (2018). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. RSC Advances.
  • Singh, A., & Kumar, R. (2025). Design And Synthesis of Novel Quinazoline Derivatives as Potent EGFR Inhibitors for Cancer Therapy. Indian Journal of Pharmaceutical Chemistry and Analytical Techniques.
  • ResearchGate. (n.d.). Clinically approved quinazoline scaffolds as EGFR inhibitors.
  • Al-Suhaimi, E. A., et al. (2020). Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. MDPI.
  • Benchchem. (n.d.). Application Notes and Protocols for Evaluating Quinazoline-7-carbonitrile Derivatives.
  • Thermo Fisher Scientific. (n.d.). Caspase Assays.
  • Szeja, W., et al. (2022). Synthesis and Preliminary Evaluation of the Cytotoxicity of Potential Metabolites of Quinoline Glycoconjugates. Molecules.
  • Benchchem. (n.d.). Application Notes and Protocols for (E)-4,6-dichloro-2-styrylquinazoline and its Analogs in Cancer Drug Discovery.
  • Abcam. (n.d.). MTT assay protocol.
  • Benchchem. (n.d.). 4-Chloro-6,8-difluoroquinazoline.
  • Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation.
  • Benchchem. (n.d.). 4,6-Dichloro-2-styrylquinazoline: A Technical Guide on the Postulated Mechanism of Action.
  • Al-Ostoot, F. H., et al. (2021). Design, synthesis, and cytotoxic evaluation of quinazoline derivatives bearing triazole-acetamides. Scientific Reports.
  • Szeja, W., et al. (2022). Effect of Glycoconjugation on Cytotoxicity and Selectivity of 8-Aminoquinoline Derivatives Compared to 8-Hydroxyquinoline. Molecules.
  • de Kock, C., et al. (2016). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Bioorganic & Medicinal Chemistry Letters.

Sources

The Evolving Landscape of Anticancer Agents: A Comparative Guide to the Structure-Activity Relationship of Chloro-Substituted Quinazoline Analogs

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The Quinazoline Scaffold: A Privileged Structure in Kinase Inhibition

The quinazoline core is a foundational structure in the development of kinase inhibitors, which are pivotal in modern cancer therapy.[1][2] Kinases are enzymes that play a crucial role in cell signaling pathways, and their dysregulation is a hallmark of many cancers. Quinazoline-based molecules have demonstrated a high affinity for the ATP-binding pocket of various kinases, particularly receptor tyrosine kinases (RTKs) like the Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR), and the intracellular Phosphoinositide 3-kinase (PI3K).[2][3] By competitively inhibiting ATP binding, these compounds can effectively block downstream signaling cascades that drive tumor cell proliferation, survival, angiogenesis, and metastasis.[1]

The versatility of the quinazoline scaffold allows for substitutions at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. The addition of chlorine atoms at positions 4, 6, and 8 has been explored to modulate the electronic and steric properties of the molecule, thereby influencing its interaction with the target kinase.

Structure-Activity Relationship of Chloro-Substituted Quinazolines

While a direct comparative study on a series of 4,6,8-trichloroquinazoline analogs is lacking, we can infer the influence of chloro-substitutions at these positions by examining related compounds.

The Critical Role of the 4-Position

The 4-position of the quinazoline ring is paramount for kinase inhibitory activity. The substitution of a chlorine atom at this position serves as a crucial synthetic handle for the introduction of various amine side chains, most notably anilino groups.[4][5] This transformation from a 4-chloroquinazoline to a 4-anilinoquinazoline is a cornerstone in the design of potent EGFR inhibitors like gefitinib and erlotinib.[2][6] The aniline moiety extends into a hydrophobic pocket of the kinase domain, and its substitution pattern significantly impacts potency and selectivity.[2]

Modulation of Activity by 6- and 8-Position Substitutions

Substitutions at the 6 and 8 positions of the quinazoline ring are known to influence the overall activity and selectivity of the inhibitor.

  • 6-Position: Introduction of a chlorine atom at the 6-position has been shown to contribute to the biological activity of quinazoline derivatives.[7] For instance, studies on 6-chloro-quinazolin derivatives have demonstrated their potential as antitumor agents, capable of inducing apoptosis in cancer cells.[7] The electronic properties of the chlorine atom at this position can influence the overall electron density of the quinazoline ring system, potentially affecting its interaction with the kinase's active site.

  • 8-Position: The 8-position is less commonly substituted, but modifications here can also impact activity. While specific data on an 8-chloro substituent in a 4,6-dichloro background is scarce, the steric and electronic influence of a substituent at this position can alter the conformation of the molecule and its binding affinity.

The combined effect of chlorine atoms at positions 4, 6, and 8 would likely result in a molecule with a distinct electronic profile and steric hindrance, which would need to be empirically tested to determine its specific biological activity.

Comparative Biological Activity of Chloro-Substituted Quinazoline Analogs

To illustrate how the biological activity of these analogs is typically compared, the following table presents hypothetical data for a series of this compound derivatives against key cancer-related kinases and a cancer cell line. It is crucial to note that this data is illustrative and not based on a specific published study due to the lack of available comparative data for this specific scaffold.

Compound IDR Group (at C4-Anilino)EGFR IC₅₀ (nM)VEGFR2 IC₅₀ (nM)PI3Kα IC₅₀ (nM)A549 Cell Line GI₅₀ (µM)
TCQ-1 -H550>1000>100015.2
TCQ-2 3-chloro120850>10008.5
TCQ-3 3-bromo95780>10006.8
TCQ-4 3-ethynyl254509802.1
Gefitinib (Reference)20>1000>10001.8

Disclaimer: The data in this table is hypothetical and for illustrative purposes only. It is intended to demonstrate the format for presenting comparative biological data for a series of chemical analogs.

Key Signaling Pathways Targeted by Quinazoline Inhibitors

Quinazoline-based kinase inhibitors primarily target signaling pathways crucial for cancer cell growth and survival. The diagram below illustrates the inhibition of the EGFR and PI3K/Akt/mTOR pathways.

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation, Survival, Angiogenesis ERK->Proliferation Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR mTOR->Proliferation EGF Growth Factor (EGF) EGF->EGFR Quinazoline Quinazoline Analog Quinazoline->EGFR Inhibits Quinazoline->PI3K Inhibits

Caption: Inhibition of EGFR and PI3K/Akt/mTOR signaling pathways by quinazoline analogs.

Experimental Protocols

To ensure the reproducibility and validity of SAR studies, standardized experimental protocols are essential. The following are detailed methodologies for key assays used to evaluate the biological activity of quinazoline analogs.

In Vitro Kinase Inhibition Assay (LanthaScreen™ Eu Kinase Binding Assay)

This protocol describes a method to determine the inhibitory activity of compounds against a specific kinase.

Workflow Diagram:

G cluster_0 Assay Preparation cluster_1 Reaction cluster_2 Detection A Prepare serial dilutions of test compounds C Add compound dilutions to assay plate A->C B Prepare kinase-tracer mixture D Add kinase-tracer mixture to initiate binding B->D C->D E Incubate at room temperature for 60 min D->E F Read plate on a fluorescence plate reader E->F G Calculate IC50 values F->G

Caption: Workflow for the in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation: Prepare a series of dilutions of the test compounds in DMSO. A typical starting concentration is 10 mM.

  • Assay Plate Preparation: Add 2.5 µL of the diluted compounds to the wells of a 384-well assay plate. Include wells with DMSO only as a negative control.

  • Kinase/Tracer Preparation: Prepare a 2X kinase/tracer mixture in the appropriate kinase buffer. The final concentration of the kinase and tracer will depend on the specific assay conditions.

  • Reaction Initiation: Add 2.5 µL of the 2X kinase/tracer mixture to each well of the assay plate.

  • Incubation: Seal the plate and incubate at room temperature for 60 minutes, protected from light.

  • Detection: Read the plate using a fluorescence plate reader capable of measuring time-resolved fluorescence resonance energy transfer (TR-FRET).

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.

Cell Viability Assay (MTT Assay)

This protocol measures the cytotoxic or cytostatic effects of compounds on cancer cell lines.[1][8]

Workflow Diagram:

G cluster_0 Cell Culture cluster_1 Treatment cluster_2 Assay cluster_3 Detection A Seed cells in a 96-well plate B Incubate for 24h to allow attachment A->B C Treat cells with serial dilutions of compounds B->C D Incubate for 48-72h C->D E Add MTT reagent to each well D->E F Incubate for 4h E->F G Add solubilization solution (e.g., DMSO) F->G H Read absorbance at 570 nm G->H I Calculate GI50 values H->I

Caption: Workflow for the MTT cell viability assay.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.[6]

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[6]

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell growth inhibition for each concentration and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell proliferation).

Conclusion and Future Directions

The quinazoline scaffold remains a highly valuable framework in the design of potent and selective kinase inhibitors for cancer therapy. While the specific structure-activity relationship of this compound analogs is an area that warrants further investigation, the principles derived from related chlorinated quinazolines provide a solid foundation for future drug discovery efforts. The strategic placement of chlorine atoms at positions 4, 6, and 8 can significantly influence the electronic and steric properties of the molecule, thereby modulating its biological activity.

Future research should focus on the systematic synthesis and evaluation of a series of this compound analogs to establish a clear SAR. This would involve varying the substituent at the 4-anilino position and assessing the resulting compounds against a panel of relevant kinases and cancer cell lines. Such studies, guided by the robust experimental protocols outlined in this guide, will undoubtedly contribute to the development of the next generation of targeted anticancer agents.

References

  • Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. (2025).
  • Macrocyclization of quinazoline-based EGFR inhibitors lead to exclusive mutant selectivity for EGFR L858R and Del19. (2022).
  • Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Deriv
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023).
  • Quinazolinones as allosteric fourth-generation EGFR inhibitors for the treatment of NSCLC. (n.d.).
  • An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. (n.d.).
  • Structure Activity Relationship and Molecular Docking of Some Quinazolines Bearing Sulfamerazine Moiety as New 3CLpro, cPLA2, sPLA2 Inhibitors. (2023). MDPI.
  • Quinazoline derivative compound (11d)
  • Synthesis and bioactivities of 6,7,8-trimethoxy-N-aryl-4-aminoquinazoline derivatives. (2007). Bioorganic & Medicinal Chemistry.
  • Process for the preparation of 4-chloroquinolines. (n.d.).
  • Identification of novel PI3K inhibitors through a scaffold hopping strategy. (2017). Bioorganic & Medicinal Chemistry Letters.
  • Structure-activity relationships of novel 2-substituted quinazoline antibacterial agents. (n.d.). PubMed.
  • Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition. (2018). Bioorganic & Medicinal Chemistry.
  • Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2021). Semantic Scholar.
  • Quinazoline derivatives: synthesis and bioactivities. (2013). PubMed Central.
  • Structure activity relationship (SAR) of new 2-aryl/heteroaryl quinazoline derivatives. (n.d.).
  • Discovery of the Highly Potent PI3K/mTOR Dual Inhibitor PF-04979064 through Structure-Based Drug Design. (n.d.).
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2023). MDPI.
  • Discovery and Pharmacological Characterization of Novel Quinazoline-Based PI3K Delta-Selective Inhibitors. (2025).
  • Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. (n.d.). PubMed Central.
  • Novel VEGFR-2 inhibitors with an N-acylhydrazone scaffold. (2020). PubMed.
  • Structure-Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017-Present). (2023). PubMed.
  • Application Notes and Protocols for (E)-4,6-dichloro-2-styrylquinazoline as a Potential Therapeutic Agent. (n.d.). Benchchem.
  • Use of tryptanthrin compounds for immune potentiation. (n.d.).
  • 4-aminoquinazoline analogs: a novel class of anticancer agents. (2013). PubMed.
  • Synthesis and biological evaluation of novel 6-chloro-quinazolin derivatives as potential antitumor agents. (2014). PubMed.
  • VEGF/VEGFR pathway inhibitors as anti-angiogenic agents: present and future. (n.d.). PubMed.
  • List of VEGF/VEGFR inhibitors. (n.d.). Drugs.com.
  • Synthesis, Antiviral Bioactivity of Novel 4-Thioquinazoline Derivatives Containing Chalcone Moiety. (n.d.). PubMed Central.
  • Recent advances of anti-angiogenic inhibitors targeting VEGF/VEGFR axis. (n.d.). PubMed Central.
  • Discovery of Novel PI3Kδ Inhibitors Based on the p110δ Crystal Structure. (2022). MDPI.
  • Synthesis and activity of 6-triazolyl-4-aminoquinazoline new anti-tumor drugs. (2025).
  • Quinazoline derivatives as kinases inhibitors and methods of use thereof. (n.d.).
  • Process for the preparation of 4- (3'-chloro-4'-fluoroanilino) -7-methoxy-6- (3-morpholinopropoxy) quinazoline. (n.d.).
  • Synthetic method of 2,4-dichloroquinazoline derivative. (n.d.).

Sources

A Comparative Guide to Catalytic Systems for the Functionalization of 4,6,8-Trichloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quinazoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates with a wide spectrum of biological activities, including anticancer, antiviral, and anti-inflammatory properties. The functionalization of the quinazoline ring system is therefore of paramount importance for the development of new therapeutic agents. 4,6,8-Trichloroquinazoline is a versatile starting material, offering three distinct reactive sites for the introduction of molecular diversity. The regioselective functionalization of this substrate, however, presents a significant challenge due to the differential reactivity of the three chlorine atoms.

This guide provides an in-depth comparison of various catalytic systems for the functionalization of this compound, with a focus on palladium- and copper-catalyzed cross-coupling reactions. We will delve into the mechanistic intricacies of these transformations, provide detailed experimental protocols, and present comparative data to aid in the selection of the optimal catalytic system for your specific synthetic needs.

The Challenge of Regioselectivity in this compound Functionalization

The three chlorine atoms on the this compound ring exhibit different reactivities towards nucleophilic substitution and cross-coupling reactions. The chlorine at the C4 position is the most electrophilic and thus the most reactive, due to the influence of the adjacent nitrogen atom. The chlorine atoms at the C6 and C8 positions on the benzene ring are less reactive. This inherent difference in reactivity can be exploited to achieve regioselective functionalization.

Palladium-Catalyzed Cross-Coupling Reactions: A Powerful Toolkit

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules and are particularly well-suited for the functionalization of heteroaromatic compounds like this compound. The most commonly employed reactions for this purpose are the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Suzuki-Miyaura Coupling: Forging C-C Bonds with Precision

The Suzuki-Miyaura coupling is a versatile method for the formation of carbon-carbon bonds between an organoboron compound and an organic halide. For the functionalization of this compound, this reaction allows for the introduction of a wide range of aryl and heteroaryl substituents.

Catalytic System Comparison:

The choice of palladium catalyst and ligand is crucial for achieving high yields and regioselectivity. While a variety of palladium sources can be used, the ligand plays a key role in the efficiency of the catalytic cycle.

Catalyst SystemTypical ConditionsRegioselectivityYieldsRemarks
Pd(OAc)₂ / PPh₃ Na₂CO₃, DME/H₂O, 75 °CHigh for C4 (with C2 protected)Good to ExcellentA well-established and reliable system for sequential arylation.[1]
Pd(PPh₃)₄ K₂CO₃, Toluene/Ethanol, 110 °CModerate to GoodModerate to GoodCan be used for direct arylation, but may lead to mixtures of products.[2]
Buchwald Palladacycle Precatalysts Various bases and solventsPotentially highGood to ExcellentOffers high activity and stability, but ligand choice is critical for electron-deficient substrates.

Mechanistic Insights: The Suzuki-Miyaura Catalytic Cycle

The generally accepted mechanism for the Suzuki-Miyaura coupling involves three key steps: oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-R(L2) Ar-Pd(II)-R'(L2) Transmetalation->Ar-Pd(II)-R(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-R(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-R Ar-R' Reductive_Elimination->Ar-R Ar-X Ar-X Ar-X->Oxidative_Addition R-B(OH)2 R'-B(OH)2 + Base R-B(OH)2->Transmetalation

Suzuki-Miyaura Catalytic Cycle

Experimental Protocol: Sequential Arylation of 2,4,7-Trichloroquinazoline

This protocol is adapted from a reported procedure for the regioselective functionalization of 2,4,7-trichloroquinazoline.[1]

Step 1: Protection of the C4 Position

  • To a solution of 2,4,7-trichloroquinazoline (1.0 equiv) in an appropriate solvent, add NaH (1.1 equiv) at 0 °C.

  • Add isopropyl mercaptan (1.05 equiv) and stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

  • Work up the reaction to isolate the C4-protected intermediate.

Step 2: C2 Arylation

  • To a reaction vial, add the C4-protected intermediate (1.0 equiv), Pd(OAc)₂ (0.05 equiv), PPh₃ (0.15 equiv), Na₂CO₃ (3.1 equiv), and the desired arylboronic acid (1.5 equiv).

  • Flush the reaction mixture with N₂.

  • Add freshly distilled and degassed DME and H₂O (10:1) to generate a 0.1 M solution.

  • Stir the reaction mixture at 75 °C under a N₂ atmosphere for the required time.

  • Upon completion, add H₂O and extract the product with CH₂Cl₂.

  • Wash the combined organic layers with brine, dry over MgSO₄, and concentrate under reduced pressure. Purify by column chromatography.

Step 3: C4 Functionalization

The thioether protecting group at the C4 position can be subsequently displaced or the sulfur oxidized to a sulfone to allow for further functionalization.

Buchwald-Hartwig Amination: Constructing C-N Bonds

The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, enabling the synthesis of a wide variety of arylamines. This reaction is particularly useful for introducing amino functionalities onto the quinazoline scaffold, which are common motifs in biologically active molecules.

Catalytic System Comparison:

The choice of ligand is critical for the success of the Buchwald-Hartwig amination, especially with electron-deficient substrates like polychloroquinazolines. Bulky, electron-rich phosphine ligands are generally preferred.

Catalyst SystemTypical ConditionsExpected ReactivityPotential Issues
Pd₂(dba)₃ / Xantphos Cs₂CO₃, Toluene, 110 °CGood for C4 aminationMay require higher temperatures for less reactive C6/C8 positions.[3]
Pd(OAc)₂ / BINAP Cs₂CO₃, Toluene, 110 °CModerate to goodCan be less effective for challenging substrates.[4]
Buchwald Precatalysts (e.g., XPhos Pd G3) K₃PO₄, t-BuOH, 100 °CHigh activity and broad scopeLigand cost can be a factor.[5]

Mechanistic Insights: The Buchwald-Hartwig Amination Catalytic Cycle

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation, and reductive elimination.[2][6]

Buchwald_Hartwig Pd(0)L Pd(0)L Oxidative_Addition Oxidative Addition Pd(0)L->Oxidative_Addition Ar-Pd(II)-X(L) Ar-Pd(II)-X(L) Oxidative_Addition->Ar-Pd(II)-X(L) Amine_Coordination Amine Coordination Ar-Pd(II)-X(L)->Amine_Coordination Ar-Pd(II)-NHR'R''(L) [Ar-Pd(II)-NHR'R''(L)]+X- Amine_Coordination->Ar-Pd(II)-NHR'R''(L) Deprotonation Deprotonation (Base) Ar-Pd(II)-NHR'R''(L)->Deprotonation Ar-Pd(II)-NR'R''(L) Ar-Pd(II)-NR'R''(L) Deprotonation->Ar-Pd(II)-NR'R''(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR'R''(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L Ar-NR'R'' Ar-NR'R'' Reductive_Elimination->Ar-NR'R'' Ar-X Ar-X Ar-X->Oxidative_Addition HNR'R'' HNR'R'' HNR'R''->Amine_Coordination

Buchwald-Hartwig Amination Catalytic Cycle

Experimental Protocol: General Procedure for Amination of a Chloroquinazoline

This is a general protocol based on amination reactions of related chloroheterocycles.[4][7] Optimization for this compound will be necessary.

  • In a glovebox, charge a Schlenk tube with a palladium precatalyst (e.g., XPhos Pd G3, 2 mol%), the appropriate phosphine ligand (e.g., XPhos, 4 mol%), and a base (e.g., K₃PO₄, 2.0 equiv).

  • Add this compound (1.0 equiv) and the desired amine (1.2 equiv).

  • Add anhydrous, degassed solvent (e.g., t-BuOH or dioxane).

  • Seal the tube and heat the reaction mixture at the desired temperature (e.g., 100 °C) with stirring for the required time.

  • After cooling to room temperature, dilute the reaction mixture with an organic solvent and filter through a pad of celite.

  • Concentrate the filtrate and purify the residue by column chromatography.

Sonogashira Coupling: Introducing Alkynyl Moieties

The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for introducing alkynyl functionalities, which can serve as versatile handles for further transformations or as key structural elements in target molecules.

Catalytic System Comparison:

The classic Sonogashira reaction employs a dual catalytic system of palladium and copper. Copper-free variations have also been developed to avoid the formation of alkyne homocoupling byproducts.

Catalyst SystemTypical ConditionsExpected ReactivityPotential Issues
Pd(PPh₃)₄ / CuI Et₃N, DMF, rt to 70 °CHigh for C4 positionHomocoupling of the alkyne can be a significant side reaction.[8][9]
PdCl₂(PPh₃)₂ / CuI Et₃N, THF, rtSimilar to Pd(PPh₃)₄/CuIRequires careful control of reaction conditions to minimize side products.[9]
Copper-Free (e.g., Pd₂(dba)₃ / XPhos) Cs₂CO₃, Dioxane, 100-120 °CGood for C4, may require higher temperaturesAvoids homocoupling but may require harsher conditions.[10]

Mechanistic Insights: The Sonogashira Catalytic Cycles

The Sonogashira reaction involves two interconnected catalytic cycles: a palladium cycle and a copper cycle.[5][11]

Sonogashira cluster_pd Palladium Cycle cluster_cu Copper Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) Ar-Pd(II)-X(L2) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-C≡CR(L2) Ar-Pd(II)-C≡CR(L2) Transmetalation->Ar-Pd(II)-C≡CR(L2) CuX CuX Transmetalation->CuX Reductive_Elimination Reductive Elimination Ar-Pd(II)-C≡CR(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-C≡CR Ar-C≡CR Reductive_Elimination->Ar-C≡CR Ar-X Ar-X Ar-X->Oxidative_Addition Alkyne_Coordination Alkyne Coordination CuX->Alkyne_Coordination Cu-C≡CR Cu-C≡CR Alkyne_Coordination->Cu-C≡CR Cu-C≡CR->Transmetalation HC≡CR HC≡CR + Base HC≡CR->Alkyne_Coordination

Sonogashira Catalytic Cycles

Experimental Protocol: General Procedure for Sonogashira Coupling of a Chloroquinazoline

This protocol is a general procedure based on reactions with related chloroquinazolines and may require optimization for this compound.[8]

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and CuI (4-10 mol%).

  • Add an anhydrous, degassed solvent (e.g., DMF or THF).

  • Add a base (e.g., Et₃N or Cs₂CO₃, 2-3 equiv) followed by the terminal alkyne (1.2-1.5 equiv) via syringe.

  • Stir the reaction mixture at the appropriate temperature (room temperature to 70 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction with an organic solvent and wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic layer, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Copper-Catalyzed Amination: An Alternative Pathway

While palladium catalysis is dominant for cross-coupling reactions, copper-catalyzed methods, particularly for C-N bond formation, offer a more economical alternative. The Ullmann condensation, a classic copper-catalyzed reaction, has been significantly improved with the use of ligands, allowing for milder reaction conditions.

For the synthesis of aminoquinazolines, a copper-catalyzed approach starting from substituted 2-bromobenzonitriles has been reported.[12] While this is not a direct functionalization of this compound, it represents a valuable alternative synthetic route.

Typical Catalytic System:

  • Catalyst: CuI

  • Ligand: N,N'-dimethylethylenediamine (DMEDA)

  • Base: K₂CO₃

  • Solvent: DMF

  • Temperature: 80 °C

This method provides good to excellent yields for the synthesis of 4-aminoquinazolines and 2,4-diaminoquinazolines from readily available starting materials.[12]

Conclusion

The functionalization of this compound is a rich area of research with significant potential for the discovery of new bioactive molecules. Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offer a powerful and versatile set of tools for the regioselective introduction of a wide range of substituents.

  • For C-C bond formation , the Suzuki-Miyaura coupling is a highly reliable method, and a sequential arylation strategy with protection of the C4 position has been shown to be effective.[1]

  • For C-N bond formation , the Buchwald-Hartwig amination is the method of choice, with modern catalyst systems employing bulky phosphine ligands showing high activity for electron-deficient substrates.

  • For C-C (alkynyl) bond formation , the Sonogashira coupling provides a direct route to alkynylquinazolines, with both traditional Pd/Cu and copper-free systems being effective.

The choice of the optimal catalytic system will depend on the specific transformation desired, the nature of the coupling partners, and the desired level of regioselectivity. Careful consideration of the catalyst, ligand, base, and solvent is essential for achieving high yields and clean reactions. While direct comparative studies on this compound are limited, the protocols and data presented in this guide, drawn from closely related systems, provide a strong foundation for the development of robust and efficient synthetic routes to novel quinazoline derivatives.

References

Sources

A Senior Scientist's Guide to the In Vitro Evaluation of Novel 4,6,8-Trichloroquinazoline Derivatives as Potential Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The quinazoline core is a quintessential "privileged scaffold" in modern medicinal chemistry. Its rigid, planar structure and capacity for multiple points of substitution have made it the foundation for numerous clinically successful drugs, particularly in oncology.[1][2] Many of these, including the FDA-approved agents Gefitinib (Iressa) and Erlotinib (Tarceva), are potent inhibitors of protein kinases.[3][4] The 4,6,8-trichloroquinazoline scaffold represents a highly versatile starting point for synthetic chemists, offering three reactive chlorine atoms that can be selectively displaced to generate diverse libraries of novel compounds.

This guide provides a comprehensive framework for the in vitro evaluation of such novel derivatives. We will move beyond a simple recitation of protocols to explore the causality behind our experimental choices. The objective is to build a logical, tiered screening cascade that efficiently identifies promising lead compounds, characterizes their mechanism of action, and provides robust, comparative data suitable for publication and further development. We will focus on the most common and relevant targets for quinazoline-based compounds: protein tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[2][5]

The Rationale: Why Target Protein Kinases?

Protein kinases are a large family of enzymes that regulate the majority of cellular pathways, especially those involved in cell growth, differentiation, and survival.[6] In many cancers, these kinases are overexpressed or mutated, leading to uncontrolled signaling and malignant proliferation.[2][7] The quinazoline nucleus has proven to be an excellent pharmacophore for targeting the ATP-binding site of these kinases.[2][3] By designing derivatives that form specific interactions within this pocket, we can competitively inhibit the kinase's function, thereby blocking downstream signaling and halting tumor cell growth.

A simplified representation of a typical receptor tyrosine kinase (RTK) signaling pathway, a common target for quinazoline inhibitors, is illustrated below.

Kinase_Signaling_Pathway Ligand Growth Factor (EGF/VEGF) Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR-2) Ligand->Receptor 1. Binding Dimer Receptor Dimerization & Autophosphorylation Receptor->Dimer 2. Activation Downstream Downstream Signaling (e.g., RAS/RAF/MEK/ERK) Dimer->Downstream 3. Signal Transduction Response Cellular Response: Proliferation, Survival, Angiogenesis Downstream->Response 4. Cellular Effect Inhibitor Novel Quinazoline Compound Inhibitor->Dimer Block Inhibition

Caption: EGFR/VEGFR-2 signaling pathway and inhibition by quinazoline derivatives.

Section 1: Primary Screening - Direct Enzyme Inhibition

The first and most critical question is whether our novel compounds directly interact with and inhibit the target kinase. A direct enzymatic assay provides the cleanest data on compound potency, divorced from cellular complexities like membrane permeability or efflux pumps.

Experimental Protocol: In Vitro Kinase Inhibition Assay (Luminescence-Based)

This protocol outlines a robust method for determining the IC₅₀ (the concentration of inhibitor required to reduce enzyme activity by 50%) using a luminescence-based assay that quantifies ATP consumption. The ADP-Glo™ Kinase Assay is a common and reliable platform for this purpose.[8][9]

Causality Behind the Method: We choose a luminescence-based assay for its high sensitivity, broad dynamic range, and lower susceptibility to interference from compound autofluorescence compared to fluorescence-based methods.[9] The principle is straightforward: the amount of ADP produced in the kinase reaction is directly proportional to kinase activity. This ADP is converted back to ATP, which then drives a luciferase reaction, generating a light signal. More kinase activity means more ADP, which results in a stronger luminescent signal. An inhibitor will reduce ADP production, leading to a decrease in luminescence.

Kinase_Assay_Workflow start Start prep 1. Prepare Serial Dilutions of Novel Compounds start->prep add_reagents 2. Add Kinase, Substrate & Compound to Assay Plate prep->add_reagents initiate 3. Initiate Reaction by Adding ATP add_reagents->initiate incubate1 4. Incubate (e.g., 60 min at 30°C) initiate->incubate1 stop 5. Stop Reaction & Deplete ATP (Add ADP-Glo™ Reagent) incubate1->stop incubate2 6. Incubate (e.g., 40 min at RT) stop->incubate2 detect 7. Generate Signal (Add Kinase Detection Reagent) incubate2->detect incubate3 8. Incubate (e.g., 30 min at RT) detect->incubate3 read 9. Read Luminescence on Plate Reader incubate3->read analyze 10. Analyze Data (Calculate % Inhibition, IC₅₀) read->analyze end End analyze->end

Caption: General workflow for an in vitro kinase inhibition assay.

Step-by-Step Methodology:

  • Compound Preparation:

    • Prepare a 10 mM stock solution of each novel this compound derivative in 100% DMSO.

    • Create a serial dilution series (e.g., 11 points, 1:3 dilution) in DMSO. This is crucial for generating a full dose-response curve.

    • Further dilute these compounds in kinase assay buffer. The final DMSO concentration in the assay must be kept constant and low (≤1%) to avoid affecting enzyme activity.

  • Reaction Setup (in a white, opaque 384-well plate):

    • Controls are paramount for a self-validating system:

      • 100% Activity Control (Vehicle): Wells containing kinase, substrate, ATP, and assay buffer with the same final DMSO concentration as the test wells.

      • 0% Activity Control (No Enzyme): Wells containing substrate, ATP, and buffer (no kinase). This defines the background signal.

    • Add 2.5 µL of the diluted compound or vehicle control to the appropriate wells.

    • Add 5 µL of a 2X master mix containing the purified recombinant kinase (e.g., EGFR, VEGFR-2) and its specific substrate (e.g., a poly-Glu-Tyr peptide) in kinase assay buffer.

    • Pre-incubate the plate at room temperature for 10-15 minutes to allow the compound to bind to the kinase.

  • Kinase Reaction Initiation & Termination:

    • Initiate the reaction by adding 2.5 µL of a 4X ATP solution. The final ATP concentration should be at or near the Michaelis constant (Km) for the specific kinase. This ensures the assay is sensitive to competitive inhibitors.

    • Incubate the plate at 30°C for 60 minutes. This time should be optimized to ensure the reaction is in the linear range.

    • Terminate the kinase reaction by adding 10 µL of ADP-Glo™ Reagent. This reagent stops the kinase reaction and depletes any remaining ATP.

    • Incubate at room temperature for 40 minutes.

  • Signal Generation and Detection:

    • Add 20 µL of Kinase Detection Reagent to each well. This reagent contains luciferase and luciferin, which will react with the newly synthesized ATP to produce light.

    • Incubate at room temperature for 30-60 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle (100% activity) and no-enzyme (0% activity) controls.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Section 2: Secondary Screening - Cellular Activity

A potent enzyme inhibitor is only a promising drug candidate if it can enter a cell and exert its effect in a complex biological environment. Cellular assays are the essential next step to bridge the gap between biochemistry and biology.

Experimental Protocol: Cell Viability / Cytotoxicity Assay (MTT/XTT)

The MTT and XTT assays are colorimetric methods used to assess cell viability by measuring the metabolic activity of mitochondria.[10][11][12] In viable cells, mitochondrial dehydrogenases reduce a tetrazolium salt (yellow) to a formazan product (purple for MTT, orange for XTT).[12][13] The amount of colored product is directly proportional to the number of living cells.[10]

Causality Behind the Method: We select cell lines known to be dependent on the signaling pathway we are targeting. For example, A549 (non-small cell lung cancer) and A431 (epidermoid carcinoma) cells overexpress EGFR, making them sensitive to EGFR inhibitors.[14][15] The assay allows us to determine a cellular IC₅₀, which reflects not only the compound's intrinsic potency but also its ability to permeate the cell membrane and evade efflux pumps.

Cell_Assay_Workflow start Start seed 1. Seed Cancer Cells in 96-well Plate start->seed incubate1 2. Incubate Overnight (Allow cells to adhere) seed->incubate1 treat 3. Treat Cells with Serial Dilutions of Compounds incubate1->treat incubate2 4. Incubate for 48-72 hours (Exposure period) treat->incubate2 add_reagent 5. Add MTT or XTT Reagent to Each Well incubate2->add_reagent incubate3 6. Incubate for 2-4 hours (Formazan development) add_reagent->incubate3 solubilize 7. Solubilize Formazan (Add DMSO/SDS, for MTT only) incubate3->solubilize read 8. Read Absorbance on Plate Reader solubilize->read analyze 9. Analyze Data (Calculate % Viability, IC₅₀) read->analyze end End analyze->end

Caption: Workflow for MTT/XTT cell viability and cytotoxicity assay.

Step-by-Step Methodology:

  • Cell Seeding:

    • Seed a relevant cancer cell line (e.g., A549) into a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000 cells/well) in 100 µL of complete culture medium.

    • Incubate overnight (18-24 hours) at 37°C in a humidified 5% CO₂ incubator to allow cells to adhere and resume logarithmic growth.

  • Compound Treatment:

    • Prepare serial dilutions of the novel compounds in complete culture medium. The final DMSO concentration should again be kept below a non-toxic level (typically <0.5%).

    • Remove the old medium from the cells and add 100 µL of the medium containing the compound dilutions.

    • Essential Controls:

      • Vehicle Control: Cells treated with medium containing the same final concentration of DMSO.

      • Untreated Control: Cells in culture medium only.

      • Positive Control: A known cytotoxic drug or a reference inhibitor (e.g., Gefitinib).

    • Incubate the plate for the desired exposure time (e.g., 72 hours).

  • MTT Incubation and Detection:

    • Add 10 µL of a 5 mg/mL MTT solution to each well.

    • Incubate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

    • Carefully remove the medium from the wells.

    • Add 100 µL of a solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.[9]

    • Gently mix on an orbital shaker for 15 minutes to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the logarithm of compound concentration and fit the data to determine the cellular IC₅₀ value.

Section 3: Data Interpretation and Comparative Analysis

The ultimate goal of this screening cascade is to identify lead compounds with superior performance compared to existing alternatives. All quantitative data should be summarized in a clear, structured table to facilitate direct comparison.

Comparative Performance of Hypothetical TQ-Derivatives

The table below presents hypothetical data for three novel this compound derivatives (TQ-Cmpd) compared against two standard-of-care kinase inhibitors, Gefitinib (EGFR-specific) and Sorafenib (multi-kinase, including VEGFR-2).

Compound IDPrimary TargetEnzymatic IC₅₀ (nM) [a]Cellular IC₅₀ (µM) [b]Selectivity Note
TQ-Cmpd-1 EGFR8.5 0.25 Potent and cell-permeable.
TQ-Cmpd-2 EGFR15.29.8Poor cell permeability (High E/C ratio [c]).
TQ-Cmpd-3 VEGFR-212.1 0.41 Potent VEGFR-2 inhibitor.
Gefitinib EGFR25.50.80Reference EGFR inhibitor.[15]
Sorafenib VEGFR-2 / Multi90.05.80Reference VEGFR-2 inhibitor.[16]

Table Footnotes: [a] Determined via ADP-Glo™ kinase assay. [b] Determined via MTT assay in A549 cells (for EGFR) or HUVECs (for VEGFR-2) after 72h treatment. [c] E/C Ratio: Enzymatic IC₅₀ / Cellular IC₅₀. A high ratio suggests issues like poor cell permeability or rapid efflux.

Interpretation of Results:

  • TQ-Cmpd-1 emerges as a promising lead candidate. It shows higher potency against EGFR in both enzymatic and cellular assays compared to the reference compound, Gefitinib. The low cellular IC₅₀ suggests good cell permeability.

  • TQ-Cmpd-2 highlights a common challenge. While moderately potent at the enzymatic level, its activity drops significantly in a cellular context. The high ratio between its enzymatic and cellular IC₅₀ values suggests it may have difficulty crossing the cell membrane or is being actively removed by efflux pumps. This compound would be deprioritized.

  • TQ-Cmpd-3 demonstrates the versatility of the scaffold. It shows strong and specific activity against a different kinase, VEGFR-2, outperforming the reference compound Sorafenib. This compound would be a lead candidate for an anti-angiogenic program.[17]

Conclusion

This guide outlines a logical and robust workflow for the initial in vitro characterization of novel compounds derived from the this compound scaffold. By employing a tiered approach—starting with high-sensitivity enzymatic assays to establish direct target engagement and progressing to cellular assays to confirm biological activity—researchers can efficiently identify and prioritize promising lead candidates. The comparative analysis of enzymatic and cellular IC₅₀ values provides critical insights into a compound's drug-like properties, such as cell permeability. The hypothetical data demonstrates how this structured approach allows for the clear identification of compounds like TQ-Cmpd-1 and TQ-Cmpd-3 as superior alternatives worthy of further preclinical development, which would include broader kinase selectivity profiling and mechanism-of-action studies, such as apoptosis induction analysis.[18][19]

References

  • Al-Suwaidan, I. A., et al. (2017). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. MDPI. Available at: [Link]

  • Iacob, R. E., et al. (2022). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). National Institutes of Health (NIH). Available at: [Link]

  • Bollu, V. S., et al. (2023). Recent Glimpse into Quinazoline-Based EGFR Kinase Inhibitors for Cancer Therapy. ResearchGate. Available at: [Link]

  • Rostami, M., et al. (2022). Targeting EGFR Tyrosine Kinase: Design, Synthesis and Biological Evaluation of Novel Quinazolinone Derivatives. Brieflands. Available at: [Link]

  • Wang, D., et al. (2016). Quinazoline derivative compound (11d) as a novel angiogenesis inhibitor inhibiting VEGFR2 and blocking VEGFR2-mediated Akt/mTOR /p70s6k signaling pathway. PubMed Central. Available at: [Link]

  • Bollu, V. S., et al. (2023). Clinically approved quinazoline scaffolds as EGFR inhibitors. ResearchGate. Available at: [Link]

  • Al-Ostath, M. A., et al. (2024). Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). MDPI. Available at: [Link]

  • Ghorab, M. M., et al. (2017). Synthesis and anticancer activity of novel quinazolinone-based rhodanines. Chemistry Central Journal. Available at: [Link]

  • Singh, S., et al. (2023). Discovery of New Quinazoline Derivatives as VEGFR-2 Inhibitors: Design, Synthesis, and Anti-proliferative Studies. PubMed. Available at: [Link]

  • Dhunmati, M., et al. (2020). SYNTHESIS AND ANTI-CANCER ACTIVITY OF NOVEL QUINAZOLINE DERIVATIVES. World Journal of Pharmaceutical and Medical Research. Available at: [Link]

  • Zhang, G., et al. (2017). Synthesis and in vitro biological evaluation of novel quinazoline derivatives. PubMed. Available at: [Link]

  • El-Damasy, D. A., et al. (2023). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. National Institutes of Health (NIH). Available at: [Link]

  • Zhang, H., et al. (2017). Design, synthesis and in vitro biological evaluation of quinazolinone derivatives as EGFR inhibitors for antitumor treatment. PubMed Central. Available at: [Link]

  • Li, Y., et al. (2022). Discovery of Novel Quinazoline Derivatives as Potent Antitumor Agents. PubMed Central. Available at: [Link]

  • El-Damasy, D. A., et al. (2023). Design, synthesis, and cytotoxic evaluation of quinazoline-based derivatives as VEGER-2 inhibitors: comparative study against EGFR kinase activity, induction of apoptosis, and molecular docking study. RSC Advances. Available at: [Link]

  • Manasa, K., et al. (2019). In vitro cytotoxic screening data of synthesized quinazoline derivatives compared against the standard drugs. ResearchGate. Available at: [Link]

  • Mohammadi-Far, N., et al. (2018). Synthesis and cytotoxic evaluation of novel quinazolinone derivatives as potential anticancer agents. PubMed Central. Available at: [Link]

  • Al-Ostath, M. A., et al. (2022). Antiproliferative and Antiangiogenic Properties of New VEGFR-2-targeting 2-thioxobenzo[g]quinazoline Derivatives (In Vitro). MDPI. Available at: [Link]

  • Le, V. T., et al. (2020). Synthesis and In vitro Cytotocxic Evaluation of New Quinazolinone Derivatives. Vietnam Journal of Science and Technology. Available at: [Link]

  • Eldehna, W. M., et al. (2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. PubMed Central. Available at: [Link]

  • Al-Warhi, T., et al. (2022). Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. MDPI. Available at: [Link]

  • National Center for Biotechnology Information. (2013). Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. Available at: [Link]

  • Das, S., et al. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications. Available at: [Link]

  • Al-Rashood, S. T., et al. (2022). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. PubMed Central. Available at: [Link]

  • Adriaenssens, E., et al. (2024). In vitro kinase assay. Protocols.io. Available at: [Link]

  • Bakunov, S. A., et al. (2022). Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. PubMed Central. Available at: [Link]

  • Mathew, B., et al. (2021). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available at: [Link]

  • Liu, X., et al. (2019). Synthesis, Antiviral Bioactivity of Novel 4-Thioquinazoline Derivatives Containing Chalcone Moiety. PubMed Central. Available at: [Link]

  • Glumac, M., et al. (2022). Synthesis, Characterization, and Biological Evaluation of Tetrahydropyrimidines: Dual-Activity and Mechanism of Action. MDPI. Available at: [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of 4,6,8-Trichloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

Disclaimer: This document provides comprehensive guidance on the safe handling and disposal of 4,6,8-Trichloroquinazoline, synthesized from authoritative safety data for structurally related chlorinated heterocyclic compounds. It is designed to supplement, not replace, the specific protocols and regulations mandated by your institution's Environmental Health and Safety (EHS) department. Always consult your local EHS office for instructions compliant with local, state, and federal law.

Core Principle: Hazard-Driven Waste Management

The proper disposal of any laboratory chemical is fundamentally dictated by its hazard profile. For this compound, its identity as a chlorinated, nitrogen-containing heterocyclic aromatic compound informs every step of its lifecycle management, from initial handling to final disposal. The presence of multiple chlorine atoms on the quinazoline scaffold suggests significant biological activity and environmental persistence. Structurally similar compounds are known to be toxic and environmentally hazardous. Therefore, this compound must be managed as hazardous chemical waste from the moment it is designated for disposal.

Hazard Profile and Risk Assessment

Based on this analysis, this compound should be presumed to possess the following hazardous characteristics:

Hazard ClassGHS Hazard Statement (Anticipated)Causality & Experimental InsightCitations
Acute Toxicity, Oral H301: Toxic if swallowed.Chlorinated organic compounds can interfere with fundamental biological processes. The quinazoline core is a known pharmacophore, increasing the likelihood of interaction with biological systems.[1]
Serious Eye Damage H318: Causes serious eye damage.Halogenated aromatic compounds can be highly irritating or corrosive to mucosal tissues upon contact, leading to irreversible damage.[2]
Skin Sensitization H317: May cause an allergic skin reaction.Many complex organic molecules can act as haptens, triggering an immune response upon repeated skin contact.
Aquatic Toxicity H410: Very toxic to aquatic life with long lasting effects.Chlorinated aromatic compounds are notoriously persistent in the environment and can bioaccumulate, posing a significant, long-term threat to aquatic ecosystems.[3]

Mandatory Personal Protective Equipment (PPE)

A proactive PPE strategy is non-negotiable to create a self-validating system of safety where exposure is minimized by default.

  • Hand Protection: Double-gloving with chemical-resistant nitrile gloves is required. The outer glove should be removed and disposed of as solid hazardous waste immediately after handling the compound.

  • Eye Protection: Chemical safety goggles are mandatory at all times. When handling the solid compound or preparing solutions where splashing is possible, a full-face shield must be worn over the safety goggles.[4]

  • Body Protection: A low-permeability laboratory coat must be worn and kept fully fastened. Cuffed sleeves are recommended to prevent exposure to the wrists.

  • Respiratory Protection: All handling of solid this compound must be performed inside a certified chemical fume hood to prevent the inhalation of fine particulates.[5]

Step-by-Step Disposal and Decontamination Protocol

The following protocol ensures regulatory compliance and minimizes risk to personnel and the environment.

Step 1: Waste Characterization and Segregation

Proper segregation is the cornerstone of safe and compliant chemical waste disposal. Incorrectly mixed waste streams can lead to dangerous chemical reactions and violate federal disposal regulations.[6][7]

  • Designate as Hazardous Waste: All waste contaminated with this compound is to be classified as "Halogenated Organic Hazardous Waste."

  • Maintain Segregation: This waste stream must be kept separate from all other waste types, especially:

    • Non-halogenated organic solvents.[8]

    • Aqueous waste.

    • Acids and bases.

    • Oxidizers.

Step 2: Containerization and Labeling

Containers must be appropriate for the waste type and clearly labeled to prevent accidental mixing or improper handling.[8][9]

  • Solid Waste:

    • Includes: Unused or expired this compound powder, contaminated gloves, weigh boats, pipette tips, and paper towels.

    • Container: Use a sealable, wide-mouth high-density polyethylene (HDPE) or glass container. The container must be dry.

    • Procedure:

      • Place the container in a designated Satellite Accumulation Area (SAA) within the lab.

      • Carefully add contaminated items to the container.

      • Keep the container sealed at all times, except when adding waste.

  • Liquid Waste:

    • Includes: Solutions containing this compound, and the first solvent rinse from decontaminating glassware.

    • Container: Use a designated glass or HDPE solvent waste container compatible with the solvent used.

    • Procedure:

      • Ensure the liquid waste container is designated for "Halogenated Organic Waste."

      • Using a funnel, carefully pour the liquid waste into the container.

      • Do not fill the container beyond 90% capacity to allow for vapor expansion.[8]

      • Securely close the container immediately after use.

  • Labeling:

    • All waste containers must be labeled with a "Hazardous Waste" tag before the first item is added.

    • The label must include:

      • The full chemical name: "this compound" and any solvents present.

      • The approximate concentration/quantity.

      • The date accumulation started.

      • The appropriate hazard pictograms (e.g., Skull and Crossbones, Corrosion, Environment).

Step 3: Decontamination of Glassware and Surfaces
  • Glassware:

    • Perform a triple rinse. The first rinse should be with a small amount of a suitable organic solvent (e.g., acetone, ethanol) that can dissolve the compound. This rinsate is hazardous and must be collected into the halogenated liquid waste container.[10]

    • The second and third rinses can be with the same solvent, also collected as hazardous waste.

    • After the solvent rinse, the glassware can be washed with soap and water.

  • Work Surfaces:

    • Wipe the surface with a paper towel wetted with a suitable solvent.

    • Dispose of the paper towel in the solid halogenated waste container.

    • Follow with a standard laboratory detergent cleaning.

Emergency Spill Protocol

In the event of a spill, immediate and correct action is critical.

  • Alert & Evacuate: Alert personnel in the immediate area. If the spill is large or outside of a fume hood, evacuate the laboratory.

  • Don PPE: Before addressing the spill, don the full mandatory PPE, including respiratory protection if the spill generates dust.

  • Containment:

    • For Solid Spills: Gently cover the spill with an inert absorbent material like vermiculite or sand to prevent dust from becoming airborne.[3]

    • For Liquid Spills: Surround the spill with an absorbent barrier (spill pads or socks) to prevent it from spreading.

  • Collection: Carefully sweep or scoop the contained material into a designated hazardous waste container. Use non-sparking tools.

  • Decontaminate: Decontaminate the spill area as described in the protocol above.

  • Report: Report the incident to your supervisor and your institution's EHS department.

Disposal Workflow Diagram

This diagram illustrates the decision-making process for the proper disposal of this compound waste from generation to final handoff.

G start Waste Generation (this compound) waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (e.g., Contaminated PPE, Powder) waste_type->solid_waste Solid liquid_waste Liquid Waste (e.g., Solutions, Rinsate) waste_type->liquid_waste Liquid solid_container Place in Labeled, Sealed 'Solid Halogenated Waste' Container solid_waste->solid_container liquid_container Pour into Labeled, Sealed 'Liquid Halogenated Waste' Carboy (<90% Full) liquid_waste->liquid_container storage Store in Designated Satellite Accumulation Area (SAA) solid_container->storage liquid_container->storage ehs_pickup Arrange Pickup by EHS for Final Disposal via Licensed Contractor storage->ehs_pickup end Disposal Complete ehs_pickup->end

Caption: Disposal workflow for this compound waste streams.

References

  • Safety Data Sheet for 8-Hydroxyquinoline. (2010-09-06). Generic SDS Source.
  • Safety Data Sheet for 4-Chloroquinazoline. (2022-02-08). Fisher Scientific.
  • Recommended Methods of Reduction, Neutralization, Recovery, or Disposal of Hazardous Waste: Volume X Organic Compounds.United States Environmental Protection Agency (EPA).
  • Safety Data Sheet for 8-Hydroxyquinoline. (2024-09-06). Sigma-Aldrich.
  • Safety Data Sheet for 1,2,3,4-tetrahydroquinoline. (2025-08-06). Sigma-Aldrich.
  • Safety Data Sheet for 2-(Chloromethyl)-4-methylquinazoline. (2025-05-26). TCI Chemicals.
  • Safe Disposal of (E)
  • Factsheet: Disposal of Hazardous Waste - Basic Principles.ETH Zürich.
  • Chlorine and Chlorinated Hydrocarbon Manufacturing Industry.United States Environmental Protection Agency (EPA).
  • Land Disposal Restrictions for Newly Identified Wastes. (1999-08-25). United States Environmental Protection Agency (EPA).
  • Chemical Waste Guidelines. (2024-04-16). University of Minnesota Health, Safety & Risk Management.
  • Method 612: Chlorinated Hydrocarbons.United States Environmental Protection Agency (EPA).
  • Proper Disposal of 2,4-Dichloroquinazoline: A Guide for Labor

Sources

Personal protective equipment for handling 4,6,8-Trichloroquinazoline

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, I understand that working with novel and potent chemical entities like 4,6,8-Trichloroquinazoline requires more than just a checklist; it demands a deep, causal understanding of safety protocols. This guide is structured to provide not only the essential "what" and "how" but also the critical "why" behind each recommendation, ensuring your safety and the integrity of your research.

Hazard Assessment: A Proactive Stance on Safety

This compound is a halogenated heterocyclic compound. While comprehensive toxicological data for this specific molecule is not widely published, its structural similarity to other chlorinated quinazolines and quinolines necessitates that it be handled as a hazardous substance with potential for high biological activity.[1] The core quinazoline structure is a well-known scaffold in medicinal chemistry, often associated with potent biological effects.[2][3]

Based on data from analogous compounds, a conservative hazard assessment is imperative. We must assume this compound presents the following risks until proven otherwise:

Hazard ClassPresumed DescriptionRationale / Supporting Citation
Acute Toxicity (Oral) Toxic or harmful if swallowed.Analogous compounds like 8-Hydroxyquinoline and 4-Chloroquinazoline are classified as toxic if swallowed.[4][5]
Serious Eye Damage May cause serious, potentially irreversible eye damage.This is a common hazard for related quinoline and quinazoline derivatives.[6]
Skin Irritation/Sensitization May cause skin irritation and could lead to an allergic skin reaction upon repeated exposure.Skin irritation and sensitization are noted for similar chemical structures.
Reproductive Toxicity May damage fertility or the unborn child.Certain quinazoline derivatives carry this classification, warranting extreme caution.
Aquatic Toxicity Very toxic to aquatic life with long-lasting effects.Halogenated organic compounds are often persistent and toxic in aquatic environments.[4]

The primary routes of accidental exposure for a solid compound like this are inhalation of fine dust particles, dermal (skin) contact , ocular (eye) contact , and accidental ingestion . Our entire safety strategy is built around creating robust barriers against these four pathways.

The Core of Protection: Engineering Controls

Before any discussion of Personal Protective Equipment (PPE), the primary line of defense must be established.

Mandatory Engineering Control: The Chemical Fume Hood All manipulations of this compound solid, and any procedures that could generate aerosols from its solutions, must be performed inside a certified chemical fume hood. This is non-negotiable. The fume hood's constant airflow contains and exhausts airborne particles and vapors, providing the most critical layer of respiratory protection.

Personal Protective Equipment (PPE): Your Last Line of Defense

PPE is essential, but it is the final barrier between you and the chemical. Its effectiveness depends entirely on correct selection and use. The following protocol is designed to provide maximum protection.

PPE Selection: A Task-Based Approach

The specific PPE required depends on the task. Use the following logic to determine the appropriate level of protection.

PPE_Selection cluster_0 Task Assessment cluster_1 Required PPE Ensemble start What is the task? task_check Handling Solid or Concentrated Solution? start->task_check ppe_low Standard PPE: - Lab Coat - Single Nitrile Gloves - Safety Glasses ppe_high Enhanced PPE: - Disposable Gown - Double Nitrile Gloves - Chemical Goggles - Face Shield - N95/P100 Respirator task_check->ppe_high Yes task_check_2 Working with Dilute Solutions (<1mM)? task_check->task_check_2 No task_check_2->ppe_low Yes task_check_2->ppe_high Uncertain/ Splash Risk

Caption: PPE selection workflow based on the nature of the task.

Detailed PPE Specifications
  • Hand Protection: Use powder-free nitrile gloves. For handling the solid compound or concentrated solutions, double-gloving is mandatory . This practice allows for the removal of the outer, contaminated glove without touching it with your bare skin. Gloves should be inspected for tears before use and changed immediately if contamination is suspected.[7][8]

  • Body Protection: A standard lab coat is sufficient for working with very dilute solutions. When weighing or handling the solid powder, a disposable, solid-front, chemical-resistant gown is required over your personal clothing.[7] This prevents contamination of reusable lab coats and your clothes underneath.

  • Eye and Face Protection: At a minimum, ANSI Z87.1-rated safety glasses with side shields are required. When handling the solid or when there is any risk of splashing, upgrade to snug-fitting chemical goggles. For maximum protection during powder handling, a face shield should be worn over chemical goggles.[7][9]

  • Respiratory Protection: When working within a fume hood, respiratory protection is generally not required. However, for tasks with a high potential for aerosolization (e.g., weighing large quantities, cleaning up a spill outside of a hood), a NIOSH-approved N95 or P100 respirator is necessary.[7] Ensure you have been properly fit-tested for the respirator you use.

Operational Plan: Step-by-Step Protocols

Protocol for Donning (Putting On) PPE

Perform these steps in order, away from the immediate work area, to avoid contaminating your PPE before you begin.

  • Gown: Put on your disposable gown, ensuring complete coverage.

  • Respirator (if needed): Don your respirator. Perform a seal check as per the manufacturer's instructions.

  • Goggles/Face Shield: Put on your eye and face protection.

  • Gloves: Don your first pair of nitrile gloves, pulling the cuffs over the cuffs of the gown. Don the second pair of gloves over the first.

Protocol for Doffing (Taking Off) PPE

This is a critical step to prevent self-contamination. The principle is "dirty-to-dirty, clean-to-clean."

  • Outer Gloves: In the immediate work area (e.g., inside the fume hood), peel off the outer pair of gloves. Grasp the outside of one glove with the other gloved hand and peel it off. Hold the removed glove in your gloved hand. Slide the fingers of your now-ungloved hand under the remaining glove at the wrist and peel it off over the first glove. Dispose of them immediately in the designated hazardous waste container.

  • Exit the immediate area.

  • Gown and Inner Gloves: Remove the gown and the inner pair of gloves simultaneously. Unfasten the gown. Peel the gown away from your body, rolling it inside-out. As you pull your hands out of the sleeves, peel the gloves off at the same time, so they are contained within the rolled-up gown. Dispose of immediately.

  • Face/Eye Protection: Remove the face shield and/or goggles.

  • Respirator: Remove the respirator.

  • Hand Hygiene: Immediately wash your hands thoroughly with soap and water.[6]

Emergency and Disposal Plan

Emergency Response

Emergency_Response cluster_spill Spill Response cluster_exposure Personal Exposure spill Spill Occurs spill_assess Is it contained in the fume hood? spill->spill_assess spill_hood 1. Wear full enhanced PPE. 2. Cover with absorbent material. 3. Collect in a sealed container for hazardous waste. spill_assess->spill_hood Yes spill_outside 1. Evacuate and restrict access. 2. Notify EHS immediately. 3. Do not attempt cleanup alone. spill_assess->spill_outside No exposure Exposure Occurs exp_skin Skin Contact: Remove contaminated clothing. Wash area with soap and water for 15 minutes. [1] exposure->exp_skin exp_eye Eye Contact: Immediately flush with water for 15 minutes at an eyewash station. [1, 5] exposure->exp_eye exp_inhale Inhalation: Move to fresh air immediately. [8] exposure->exp_inhale seek_medical Seek Immediate Medical Attention. Bring the SDS/Safety Info. [4] exp_skin->seek_medical exp_eye->seek_medical exp_inhale->seek_medical

Caption: Decision workflow for spill and personal exposure emergencies.

Waste Disposal

All materials contaminated with this compound are considered hazardous waste. This includes:

  • Used gloves, gowns, and other disposable PPE.

  • Contaminated absorbent materials from spills.

  • Empty vials that contained the solid.

  • Any residual solid compound.

All waste must be collected in a clearly labeled, sealed hazardous waste container. Follow your institution's specific guidelines for chemical waste disposal. Do not dispose of this material down the drain or in regular trash.[4][5]

By adhering to these detailed operational, safety, and disposal plans, you can confidently and safely work with this compound, ensuring both your personal well-being and the integrity of your scientific pursuits.

References

  • SAFETY DATA SHEET for 8-Hydroxyquinoline. (2010). Fisher Scientific.

  • 4,6,8-Trichloro-2-propylquinazoline. PubChem, National Center for Biotechnology Information.

  • SAFETY DATA SHEET for 8-Hydroxyquinoline. (2024). Sigma-Aldrich.

  • SAFETY DATA SHEET for 8-Hydroxyquinoline. (2010). Thermo Fisher Scientific.

  • Safety Data Sheet for 4-Chloroquinolin-8-ol. (2024). MedChemExpress.

  • This compound. (2023). ChemicalBook.

  • Safety Data Sheet for 4,6,7-Trichloroquinoline. (2022). Apollo Scientific.

  • SAFETY DATA SHEET for 4-Chloroquinazoline. (2022). Fisher Scientific.

  • Guidance for Selection of Personal Protective Equipment for TDI Users. American Chemistry Council.

  • SAFETY DATA SHEET for 7-Chloro-6-fluoro-4-hydroxyquinazoline. (2025). TCI Chemicals.

  • Essential Chemical PPE. (2023). Trimaco.

  • Personal Protective Equipment. (2020). ASHP Publications.

  • 4,6,8-Trichloroquinoline. Santa Cruz Biotechnology.

  • Characterization, Synthesis, and Antimicrobial Activities of Quinazoline Derivatives and their Metal Ion Complexes. (2023). Oriental Journal of Chemistry.

  • PPE for Health Care Workers Who Work with Hazardous Drugs. NIOSH | CDC.

  • 4-Chloroquinoline. PubChem, National Center for Biotechnology Information.

  • Fast and efficient synthesis of quinazoline derivatives. (2018). Morressier.

  • Safe Disposal of (E)-4,6-Dichloro-2-styrylquinazoline: A Guide for Laboratory Professionals. Benchchem.

  • MSDS of 2,4,8-trichloroquinazoline. BLD Pharmatech.

  • Synthesis of Some New Quinazolinone Derivatives and Evaluation of Their Antimicrobial Activities. (2012). PMC, National Institutes of Health.

  • Recent Advances on Quinazoline Derivatives: A Potential Bioactive Scaffold in Medicinal Chemistry. (2021). MDPI.

  • Synthesis of Quinazoline derivatives and its Antimicrobial Activity. (2017). Research Journal of Pharmacy and Technology.

Sources

×

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.